Product packaging for Phenyltrichlorogermane(Cat. No.:CAS No. 1074-29-9)

Phenyltrichlorogermane

カタログ番号: B087307
CAS番号: 1074-29-9
分子量: 256.1 g/mol
InChIキー: CIWQSBMDFPABPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Phenyltrichlorogermane is a useful research compound. Its molecular formula is C6H5Cl3Ge and its molecular weight is 256.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 269585. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Cl3Ge B087307 Phenyltrichlorogermane CAS No. 1074-29-9

特性

IUPAC Name

trichloro(phenyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3Ge/c7-10(8,9)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWQSBMDFPABPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Ge](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148035
Record name Trichlorophenylgermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-29-9
Record name Trichlorophenylgermane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1074-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichlorophenylgermane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1074-29-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269585
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trichlorophenylgermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichlorophenylgermane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.764
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Phenyltrichlorogermane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the fundamental properties of phenyltrichlorogermane (C₆H₅GeCl₃), a key organogermanium compound. It covers its chemical and physical characteristics, detailed synthesis protocols, reactivity, and potential applications, with a focus on its relevance to materials science and drug discovery. This document aims to be a comprehensive resource for researchers and professionals working with or considering the use of this compound in their work.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions. It is an important precursor for the synthesis of other organogermanium compounds. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₆H₅Cl₃Ge[1]
Molecular Weight 256.10 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Density 1.584 g/mL at 25 °C[2]
Boiling Point 105-106 °C at 12 mmHg[2]
Melting Point < 0 °C[2]
Refractive Index (n²⁰/D) 1.554[2]
Flash Point > 230 °F (> 110 °C)[2]
Solubility Soluble in organic solvents such as ether and benzene.[1]
CAS Number 1074-29-9[1]

Synthesis of this compound

This compound can be synthesized through several routes. One common and effective method involves the direct reaction of elemental germanium with chlorobenzene in the presence of a catalyst. Another approach utilizes the insertion of dichlorogermylene into the carbon-chlorine bond of chlorobenzene.

Experimental Protocol: Synthesis via Dichlorogermylene Intermediate

This method provides high selectivity for this compound without the need for a catalyst.[3]

Materials:

  • Germanium grains (99.99% purity, <45 µm)

  • Tetrachlorogermane (GeCl₄)

  • Chlorobenzene (C₆H₅Cl)

  • 46% Hydrofluoric acid (HF) aqueous solution

  • Deionized water

  • 120 mL stainless steel autoclave

Procedure:

  • Germanium Pre-treatment: Wash the germanium grains with a 46% HF aqueous solution with stirring for 1 hour at room temperature. This step is crucial for removing any oxide layer from the germanium surface.

  • Rinsing and Drying: Rinse the acid-washed germanium grains thoroughly with deionized water and then dry them completely using a rotary evaporator.

  • Reaction Setup: In a 120 mL stainless steel autoclave, charge the pre-treated germanium grains (6.9 mmol), tetrachlorogermane (0.87–4.4 mmol), and chlorobenzene (200 mmol).

  • Reaction Conditions: Seal the autoclave and heat it to the desired reaction temperature (e.g., 200-300 °C) for a specified duration (e.g., 2-8 hours). The reaction progress can be monitored by taking aliquots and analyzing them using gas chromatography.

  • Product Isolation: After the reaction is complete, cool the autoclave to room temperature. The product, this compound, can be isolated from the reaction mixture by fractional distillation under reduced pressure.

Reaction Scheme:

The synthesis proceeds through the formation of a dichlorogermylene (:GeCl₂) intermediate, which then inserts into the C-Cl bond of chlorobenzene.

G Ge Ge (elemental) GeCl2 :GeCl₂ (Dichlorogermylene) Ge->GeCl2 + GeCl₄ GeCl4 GeCl₄ GeCl4->GeCl2 C6H5GeCl3 C₆H₅GeCl₃ (this compound) GeCl2->C6H5GeCl3 + C₆H₅Cl C6H5Cl C₆H₅Cl (Chlorobenzene) C6H5Cl->C6H5GeCl3

Synthesis of this compound via Dichlorogermylene Intermediate.

Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using various spectroscopic techniques. The expected spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H 7.4 - 7.8Multiplet5HAromatic protons (C₆H₅)
¹³C ~135Singlet1CC1 (ipso-carbon attached to Ge)
~130Singlet2CC2, C6 (ortho-carbons)
~129Singlet2CC3, C5 (meta-carbons)
~131Singlet1CC4 (para-carbon)

Note: Predicted chemical shifts can vary depending on the solvent and the prediction algorithm used.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration
3100 - 3000MediumAromatic C-H stretch
1600 - 1585MediumAromatic C=C in-ring stretch
1500 - 1400MediumAromatic C=C in-ring stretch
~740 and ~690StrongC-H out-of-plane bend (monosubstituted benzene)
450 - 350StrongGe-Cl stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show the molecular ion peak and several characteristic fragment ions.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment Ion
256[C₆H₅GeCl₃]⁺ (Molecular Ion)
221[C₆H₅GeCl₂]⁺
186[C₆H₅GeCl]⁺
151[C₆H₅Ge]⁺
77[C₆H₅]⁺

Reactivity

This compound is a versatile reagent in organometallic synthesis. The germanium-chlorine bonds are susceptible to nucleophilic attack, making it a useful precursor for the synthesis of various phenylgermanium derivatives.

Hydrolysis

This compound readily hydrolyzes in the presence of water to form phenylgermanetriol, which can then undergo condensation to produce polymeric phenylgermasesquioxanes.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation C6H5GeCl3 C₆H₅GeCl₃ Intermediate1 C₆H₅GeCl₂(OH) C6H5GeCl3->Intermediate1 + H₂O H2O1 H₂O HCl1 HCl Intermediate1->HCl1 - HCl Intermediate2 C₆H₅GeCl(OH)₂ Intermediate1->Intermediate2 + H₂O - HCl Intermediate1->Intermediate2 Intermediate3 C₆H₅Ge(OH)₃ Intermediate2->Intermediate3 + H₂O - HCl Intermediate2->Intermediate3 Polymer (C₆H₅GeO₁.₅)n Phenylgermasesquioxane Intermediate3->Polymer - H₂O Intermediate3->Polymer H2O2 H₂O

Hydrolysis and Condensation of this compound.
Reaction with Grignard Reagents

Reaction of this compound with Grignard reagents (R-MgX) allows for the substitution of the chlorine atoms with organic groups, providing a route to tetraorganogermanes.

G C6H5GeCl3 C₆H₅GeCl₃ C6H5GeCl2R C₆H₅GeCl₂R C6H5GeCl3->C6H5GeCl2R + R-MgX - MgXCl RMgX1 R-MgX C6H5GeClR2 C₆H₅GeClR₂ C6H5GeCl2R->C6H5GeClR2 + R-MgX - MgXCl RMgX2 R-MgX C6H5GeR3 C₆H₅GeR₃ C6H5GeClR2->C6H5GeR3 + R-MgX - MgXCl RMgX3 R-MgX

Stepwise reaction of this compound with a Grignard Reagent.

Applications in Drug Development and Materials Science

While specific applications of this compound in drug development are not extensively documented, organogermanium compounds, in general, have garnered interest in medicinal chemistry.[4][5] The substitution of carbon or silicon with germanium in bioactive molecules, known as a "germanium switch," can modulate the pharmacological properties of a drug, such as its metabolic stability and lipophilicity.[4] Phenyl-substituted organogermanes are being explored for their potential as therapeutic agents.

In materials science, this compound serves as a valuable precursor for the synthesis of germanium-containing polymers and nanomaterials. The hydrolysis and condensation of this compound lead to the formation of phenylgermasesquioxanes, which are hybrid organic-inorganic polymers with potential applications in optics and electronics.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn. Contact with skin and eyes can cause severe burns. In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention. Store this compound in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a fundamentally important organogermanium compound with well-defined chemical and physical properties. Its synthesis is achievable through straightforward methods, and its reactivity makes it a versatile precursor for a wide range of other organogermanium compounds. While its direct application in drug development is still an emerging area, its role as a building block in medicinal chemistry and materials science is significant. This guide provides a solid foundation for researchers and professionals to understand and utilize this compound in their scientific endeavors.

References

Synthesis of Phenyltrichlorogermane from germanium tetrachloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis of Phenyltrichlorogermane from Germanium Tetrachloride

This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the primary synthetic routes to this compound from germanium tetrachloride.

Introduction

This compound (C₆H₅GeCl₃) is a versatile organogermanium compound with significant applications in organic synthesis and materials science. Its synthesis from the readily available precursor, germanium tetrachloride (GeCl₄), is a key process for accessing a range of phenylgermanium derivatives. This document details the most common and effective methods for this transformation, including direct synthesis, the Grignard reagent route, and the organotin route. Each method is presented with detailed experimental protocols, quantitative data, and reaction pathway diagrams to aid in the selection of the most appropriate synthetic strategy.

Direct Synthesis from Elemental Germanium, Germanium Tetrachloride, and Chlorobenzene

This approach offers a highly selective, catalyst-free method for the synthesis of this compound. The reaction proceeds through the in-situ generation of a dichlorogermylene (:GeCl₂) intermediate, which then inserts into the carbon-chlorine bond of chlorobenzene.[1][2][3]

Quantitative Data
Reactant 1Reactant 2Reactant 3Temperature (°C)Time (h)Initial N₂ Pressure (atm)Final Pressure (atm)Selectivity (%)
Germanium (Ge)Germanium Tetrachloride (GeCl₄)Chlorobenzene (C₆H₅Cl)300 - 35083067 - 7596[1][2][3]
Experimental Protocol

Materials:

  • Germanium grains (99.99% purity, <45 μm)

  • Germanium tetrachloride (GeCl₄)

  • Chlorobenzene (C₆H₅Cl)

  • Hydrofluoric acid (46% aqueous solution)

  • Deionized water

  • Nitrogen gas (N₂)

Procedure: [1]

  • Germanium grains (6.9 mmol) are washed by stirring in a 46% aqueous hydrofluoric acid solution for 1 hour at room temperature.

  • The acid is carefully decanted, and the germanium grains are rinsed with deionized water and subsequently dried using a rotary evaporator.

  • The dried germanium grains, germanium tetrachloride (0.87–4.4 mmol), and chlorobenzene (200 mmol) are placed in a 120 mL stainless steel autoclave.

  • The autoclave is purged with nitrogen gas and then pressurized to 30 atm.

  • The reaction mixture is heated to 300-350 °C with stirring for 8 hours, during which the pressure increases to 67-75 atm.

  • After cooling the autoclave to room temperature, the excess gas is vented.

  • The product, this compound, is isolated from the reaction mixture by fractional distillation.

Reaction Pathway

direct_synthesis_pathway Ge Ge GeCl2 :GeCl2 Ge->GeCl2 300-350 °C GeCl4 GeCl4 GeCl4->GeCl2 300-350 °C PhGeCl3 C6H5GeCl3 GeCl2->PhGeCl3 Insertion C6H5Cl C6H5Cl C6H5Cl->PhGeCl3 Insertion

Caption: Formation of dichlorogermylene intermediate and subsequent insertion.

Grignard Reagent Route

The reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with germanium tetrachloride is a classic method for forming a carbon-germanium bond. Careful control of stoichiometry is crucial to favor the formation of the monosubstituted product and minimize the formation of di- and triphenylgermane byproducts.

Quantitative Data
Reactant 1Reactant 2SolventTemperature (°C)
Phenylmagnesium Bromide (C₆H₅MgBr)Germanium Tetrachloride (GeCl₄)Anhydrous Diethyl Ether or THF0 to reflux
Experimental Protocol

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (initiator)

  • Germanium tetrachloride (GeCl₄)

  • Anhydrous hexane

  • Nitrogen gas (N₂)

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • All glassware must be flame-dried, and the reaction must be conducted under a dry nitrogen atmosphere.

    • Magnesium turnings are placed in a three-necked flask fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer.

    • A single crystal of iodine is added to initiate the reaction.

    • A solution of bromobenzene in anhydrous diethyl ether is added dropwise. The reaction may require gentle warming to start.

    • The addition rate is controlled to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes.

  • Reaction with Germanium Tetrachloride:

    • The Grignard reagent is cooled in an ice bath.

    • A solution of germanium tetrachloride in anhydrous hexane is added dropwise with vigorous stirring. A slight excess of germanium tetrachloride can be used to favor the formation of this compound.

    • After the addition, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours.

  • Work-up and Purification:

    • The reaction mixture is cooled, and the precipitated magnesium salts are removed by filtration under an inert atmosphere.

    • The solvent is removed from the filtrate by distillation.

    • The crude this compound is purified by fractional distillation under reduced pressure.

Experimental Workflow

grignard_synthesis_workflow start Start prep_grignard Prepare Phenylmagnesium Bromide start->prep_grignard react_gecl4 React with GeCl4 prep_grignard->react_gecl4 filter Filter Magnesium Salts react_gecl4->filter distill Fractional Distillation filter->distill product This compound distill->product

Caption: Step-by-step workflow for the Grignard-based synthesis.

Organotin Route (Redistribution Reaction)

This method involves a redistribution (or comproportionation) reaction between a tetraphenyl-organometallic compound and germanium tetrachloride. While less common, the reaction between tetraphenyltin and germanium tetrachloride can yield this compound. This reaction is analogous to the Kocheshkov redistribution reaction.

Quantitative Data
Reactant 1Reactant 2Molar Ratio (Reactant 1:Reactant 2)Temperature (°C)
Tetraphenyltin (Ph₄Sn)Germanium Tetrachloride (GeCl₄)1:3~200
Experimental Protocol

Materials:

  • Tetraphenyltin (Ph₄Sn)

  • Germanium tetrachloride (GeCl₄)

  • Nitrogen gas (N₂)

Procedure:

  • Tetraphenyltin and germanium tetrachloride are placed in a sealed tube or a flask equipped with a high-efficiency condenser under a nitrogen atmosphere.

  • The molar ratio of tetraphenyltin to germanium tetrachloride is typically 1:3 to maximize the yield of the monophenylated product.

  • The mixture is heated to around 200 °C for several hours.

  • The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture.

  • After completion, the reaction mixture is cooled, and the products, this compound and triphenyltin chloride, are separated by fractional distillation under reduced pressure.

Reaction Pathway

organotin_redistribution reactants Ph4Sn + 3 GeCl4 products 4 PhGeCl3 + SnCl4 reactants->products Heat (200 °C)

Caption: Redistribution reaction between tetraphenyltin and germanium tetrachloride.

References

An In-depth Technical Guide to the Physical Characteristics of Phenylgermanium Trichloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of phenylgermanium trichloride (C₆H₅GeCl₃). The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data, experimental methodologies, and a logical workflow for its synthesis.

Quantitative Physical Data

The physical properties of phenylgermanium trichloride are summarized in the table below for easy reference and comparison. These parameters are critical for its application in synthesis, catalysis, and materials science.

Physical PropertyValueNotes
Molecular Formula C₆H₅Cl₃Ge[1]
Molecular Weight 256.09 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Melting Point 0 °C (<0 °C)[2][3]
Boiling Point 105-106 °Cat 12 mmHg
Density 1.584 g/mLat 25 °C
Refractive Index 1.5520-1.5550at 20 °C

Experimental Protocols for Physical Characterization

The determination of the physical characteristics of a compound like phenylgermanium trichloride relies on standardized laboratory procedures. Below are detailed methodologies for the key experiments cited.

1. Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a substance's purity. For phenylgermanium trichloride, which has a melting point around 0 °C, a cryostatic melting point apparatus is required.

  • Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction is recorded.[4][5]

  • Apparatus: Melting point apparatus with a cooling system (e.g., Mel-Temp or similar), capillary tubes.

  • Procedure:

    • A small amount of solidified phenylgermanium trichloride is finely crushed.

    • The powdered sample is packed into a capillary tube to a height of 2-3 mm.[6]

    • The capillary tube is placed in the heating block of the melting point apparatus, which has been pre-cooled.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.[4] The range between these two temperatures is the melting point range.

2. Boiling Point Determination at Reduced Pressure (Distillation Method)

Since phenylgermanium trichloride has a high boiling point at atmospheric pressure, its boiling point is typically determined under reduced pressure to prevent decomposition.

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the applied pressure.[7] By reducing the pressure, the boiling point is lowered.

  • Apparatus: Distillation setup including a round-bottom flask, condenser, receiving flask, thermometer, and a vacuum source with a manometer.

  • Procedure:

    • A sample of phenylgermanium trichloride is placed in the round-bottom flask along with boiling chips or a magnetic stir bar.

    • The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum.

    • The system is evacuated to the desired pressure (e.g., 12 mmHg), which is monitored with a manometer.

    • The flask is gently heated.

    • The temperature is recorded when the liquid is actively boiling and a steady stream of distillate is collected. The thermometer bulb should be positioned so that it is bathed in the vapor of the boiling liquid.[8]

    • The observed temperature is the boiling point at that specific reduced pressure.

3. Density Measurement (Pycnometer Method)

The density is determined by measuring the mass of a known volume of the liquid.

  • Principle: Density is the ratio of mass to volume (ρ = m/V).[9]

  • Apparatus: Pycnometer (a glass flask with a precisely known volume), analytical balance.

  • Procedure:

    • The empty pycnometer is weighed accurately.

    • The pycnometer is filled with phenylgermanium trichloride, ensuring no air bubbles are trapped. The temperature of the liquid should be controlled, typically at 25 °C.

    • The filled pycnometer is weighed.

    • The mass of the phenylgermanium trichloride is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

4. Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a useful physical constant for identification.

  • Principle: The refractive index is determined by measuring the critical angle of total internal reflection of light as it passes from a prism of known refractive index to the sample.[10]

  • Apparatus: Abbe refractometer, constant temperature water bath.

  • Procedure:

    • The prism of the Abbe refractometer is cleaned and calibrated using a standard of known refractive index (e.g., distilled water).

    • A few drops of phenylgermanium trichloride are placed on the surface of the prism.

    • The prism is closed, and the sample is allowed to equilibrate to the desired temperature (typically 20 °C) by circulating water from a constant temperature bath.

    • Light is passed through the sample, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read directly from the instrument's scale.

Logical Workflow: Synthesis of Phenylgermanium Trichloride

Phenylgermanium trichloride can be synthesized through various methods. One common laboratory-scale method involves the reaction of a Grignard reagent or an organolithium reagent with germanium tetrachloride. Another approach is the direct synthesis from metallic germanium and chlorobenzene. The following diagram illustrates a simplified workflow for the synthesis via an organolithium reagent.

SynthesisWorkflow node_reactants Reactants: - Phenyl Lithium (C₆H₅Li) - Germanium Tetrachloride (GeCl₄) node_reaction Reaction node_reactants->node_reaction node_workup Aqueous Work-up & Phase Separation node_reaction->node_workup Crude Product node_conditions Reaction Conditions: - Anhydrous & Oxygen-free - Organic Solvent (e.g., Ether) - Controlled Temperature node_conditions->node_reaction node_drying Drying of Organic Phase node_workup->node_drying node_filtration Filtration node_drying->node_filtration node_drying_agent Drying Agent (e.g., MgSO₄) node_drying_agent->node_drying node_purification Purification: Vacuum Distillation node_filtration->node_purification Crude Product (Solvent Removed) node_product Final Product: Phenylgermanium Trichloride (C₆H₅GeCl₃) node_purification->node_product

Caption: Simplified workflow for the synthesis of Phenylgermanium Trichloride.

References

The Dawn of Organogermanium Chemistry: A Technical Guide to Early Discoveries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organogermanium chemistry, the study of compounds containing carbon-germanium bonds, occupies a unique space within organometallic science. Positioned in Group 14 of the periodic table between silicon and tin, germanium's organometallic compounds exhibit reactivities and properties that are intermediate to their lighter and heavier congeners. While the field has expanded significantly, with applications in materials science, catalysis, and medicine, its origins are rooted in the late 19th century, shortly after the discovery of the element itself. This technical guide provides an in-depth exploration of the foundational research that led to the synthesis of the first organogermanium compounds, detailing the key experiments, methodologies, and quantitative data from this pioneering era.

The Precursor: Discovery of Germanium

The story of organogermanium chemistry begins with the discovery of its parent element. In 1886, the German chemist Clemens Winkler was analyzing a newly discovered silver mineral, argyrodite, from a mine near Freiberg, Saxony.[1] His analysis consistently showed a mass deficit of about 7%, leading him to hypothesize the presence of a new element.[1] After several months of meticulous purification, on February 6, 1886, Winkler successfully isolated the new element.[2] The mineral was identified as a double sulfide, Ag₈GeS₆ (or 4Ag₂S·GeS₂).[2]

This discovery was a significant confirmation of Dmitri Mendeleev's periodic theory, as the properties of the new element closely matched his 1871 prediction for "ekasilicon," the element that should reside between silicon and tin.[3] Winkler named the element germanium in honor of his homeland.[4]

The First Organogermanium Compound: Winkler's Synthesis of Tetraethylgermane

Just one year after discovering the element, Clemens Winkler reported the synthesis of the first-ever organogermanium compound, tetraethylgermane (Ge(C₂H₅)₄), in 1887.[5] This seminal work laid the groundwork for all subsequent explorations into the field. Winkler adapted a method pioneered by Edward Frankland, who had synthesized diethylzinc in 1849 and established the field of organometallic chemistry. The synthesis involved the reaction of germanium tetrachloride (GeCl₄) with diethylzinc (Zn(C₂H₅)₂).

This reaction is a classic example of transmetalation, where the ethyl groups are transferred from the more electropositive zinc to germanium.

Visualizing the Pathway: Synthesis of Tetraethylgermane

winkler_synthesis cluster_products Products GeCl4 Germanium Tetrachloride (GeCl₄) GeEt4 Tetraethylgermane (Ge(C₂H₅)₄) GeCl4->GeEt4 2 ZnCl2 Zinc Chloride (ZnCl₂) p1 GeCl4->p1 Et2Zn Diethylzinc (Zn(C₂H₅)₂) Et2Zn->GeEt4 2 Et2Zn->p1 p1->GeEt4 Transmetalation p1->ZnCl2

Caption: Winkler's 1887 synthesis of tetraethylgermane via transmetalation.

Early Synthetic Methodologies and Key Compounds

Following Winkler's initial breakthrough, the field of organogermanium chemistry developed slowly. Early synthetic routes relied on the available organometallic reagents of the time.

Alkylation with Organometallic Reagents

The alkylation of germanium tetrahalides became the standard approach. While diethylzinc was used initially, the development of Grignard reagents (RMgX) by Victor Grignard in 1900 and organolithium reagents provided more convenient and versatile pathways to form Ge-C bonds. This general methodology allows for the synthesis of a wide range of tetraalkyl- and tetraarylgermanes.

Visualizing the Workflow: General Alkylation of Germanium Halides

general_alkylation start Germanium Tetrachloride (GeCl₄) solvent Anhydrous Ether Solvent start->solvent product Tetraorganogermane (R₄Ge) start->product Alkylation reagent Organometallic Reagent 4 RM (M = Li, MgBr) reagent->solvent reagent->product solvent->product salt Metal Halide Salt (4 MCl)

Caption: General synthesis of tetraorganogermanes using Grignard or organolithium reagents.

Formation of Ge-Ge Bonds: The Wurtz Coupling

Another significant early discovery was the formation of germanium-germanium bonds. An early example is hexaphenyldigermane , ((C₆H₅)₃Ge-Ge(C₆H₅)₃), which was prepared using a Wurtz-type coupling reaction. This reaction involves the reductive coupling of a triorganogermanium halide with an alkali metal, typically sodium.

Visualizing the Pathway: Wurtz Coupling for Hexaphenyldigermane

wurtz_coupling GeBr Triphenylgermanium Bromide (Ph₃GeBr) Product Hexaphenyldigermane (Ph₃Ge-GePh₃) GeBr->Product 2 p_center GeBr->p_center Na Sodium Metal (Na) Na->Product 2 Na->p_center NaBr Sodium Bromide (NaBr) p_center->Product Reductive Coupling p_center->NaBr

Caption: Synthesis of hexaphenyldigermane via Wurtz-type reductive coupling.

Quantitative Data of Early Compounds and Reagents

The following tables summarize key physical properties of the first organogermanium compound and the primary reagents used in its synthesis.

Table 1: Physical Properties of Reactants
Compound Formula Molar Mass ( g/mol ) Boiling Point (°C)
Germanium Tetrachloride[6][7][8]GeCl₄214.4283 - 87
Diethylzinc[9][10][11]Zn(C₂H₅)₂123.50117 - 124
Triphenylgermanium Bromide(C₆H₅)₃GeBr383.78~380 (dec.)
Table 2: Physical Properties of Early Organogermanium Products
Compound Formula Molar Mass ( g/mol ) Boiling Point (°C)
Tetraethylgermane[12][13]Ge(C₂H₅)₄188.88163 - 165
Hexaphenyldigermane[14][15]((C₆H₅)₃Ge)₂607.90N/A

Experimental Protocols

Protocol 1: Synthesis of Tetraethylgermane (Ge(C₂H₅)₄)

Objective: To synthesize tetraethylgermane from germanium tetrachloride and diethylzinc. This reaction is highly hazardous due to the pyrophoric nature of diethylzinc and must be performed under a strict inert atmosphere.

Reagents:

  • Germanium tetrachloride (GeCl₄)

  • Diethylzinc (Zn(C₂H₅)₂)

  • Anhydrous, non-protic solvent (e.g., benzene or toluene)

Procedure:

  • All glassware must be rigorously dried in an oven and assembled hot under a stream of dry, inert gas (e.g., nitrogen or argon).

  • Germanium tetrachloride is dissolved in the anhydrous solvent within a multi-necked flask equipped with a condenser, dropping funnel, and inert gas inlet.

  • A solution of diethylzinc in the same solvent is prepared and transferred to the dropping funnel.

  • The diethylzinc solution is added dropwise to the stirred solution of germanium tetrachloride. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

  • After the addition is complete, the reaction mixture is gently refluxed for a period to ensure the reaction goes to completion.

  • Upon cooling, the reaction mixture will contain the product, tetraethylgermane, and a precipitate of zinc chloride (ZnCl₂).

  • The mixture is filtered under inert conditions to remove the zinc chloride precipitate.

  • The solvent is removed from the filtrate by distillation.

  • The resulting crude product, tetraethylgermane, is purified by fractional distillation under reduced pressure to yield a colorless liquid.

Protocol 2: Synthesis of Hexaphenyldigermane ((C₆H₅)₃Ge-Ge(C₆H₅)₃)

Objective: To synthesize hexaphenyldigermane via a Wurtz-type coupling of triphenylgermanium bromide using sodium metal.

Reagents:

  • Triphenylgermanium bromide ((C₆H₅)₃GeBr)

  • Sodium metal (Na), finely dispersed

  • Anhydrous, high-boiling solvent (e.g., xylene or toluene)

Procedure:

  • A three-necked flask is fitted with a mechanical stirrer, a reflux condenser, and an inert gas inlet. The apparatus is thoroughly flame-dried.

  • Anhydrous solvent is introduced into the flask, followed by finely cut pieces or a dispersion of sodium metal.

  • The mixture is heated to the boiling point of the solvent to create a fine dispersion of molten sodium with vigorous stirring.

  • A solution of triphenylgermanium bromide in the same anhydrous solvent is added slowly and carefully to the hot sodium dispersion.

  • The reaction mixture is maintained at reflux with vigorous stirring for several hours. The reaction progress can be monitored by the disappearance of the sodium metal.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • Unreacted sodium is destroyed by the very cautious, dropwise addition of ethanol or isopropanol.

  • Water is then added to dissolve the sodium bromide (NaBr) byproduct.

  • The organic layer is separated, and the aqueous layer is extracted with additional solvent.

  • The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄).

  • The solvent is removed under reduced pressure to yield the crude solid product.

  • The crude hexaphenyldigermane is purified by recrystallization from a suitable solvent (e.g., a benzene/ethanol mixture) to yield colorless crystals.

Conclusion

The early research into organogermanium compounds, initiated by the visionary work of Clemens Winkler, established the fundamental synthetic routes that would define the field for decades. The initial synthesis of tetraethylgermane and the subsequent development of Ge-Ge bond-forming reactions laid a critical foundation. These pioneering efforts, built upon the broader principles of organometallic chemistry, opened the door to a new class of compounds with unique properties. For modern researchers, understanding these foundational discoveries provides essential context for the ongoing development and application of the diverse and complex organogermanium compounds being explored today.

References

An In-depth Technical Guide to Trichlorophenylgermane (C₆H₅Cl₃Ge)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and applications of Trichlorophenylgermane (C₆H₅Cl₃Ge). The information is intended to support researchers and professionals in the fields of chemistry, materials science, and drug development.

Core Chemical and Physical Properties

Trichlorophenylgermane, also known as Phenylgermanium Trichloride, is an organogermanium compound with the chemical formula C₆H₅Cl₃Ge. It is a key precursor for the synthesis of other organogermanium compounds and finds utility as a reagent and catalyst in various organic reactions.

Table 1: Physical and Chemical Properties of Trichlorophenylgermane

PropertyValueCitation(s)
Molecular Formula C₆H₅Cl₃Ge[1][2]
Molecular Weight 256.10 g/mol [1][3]
CAS Number 1074-29-9[1][3]
Appearance Colorless to pale yellow liquid[4]
Melting Point <0°C[1][4]
Boiling Point 105-106 °C @ 12 mm Hg[1][5]
Density 1.584 g/mL at 25°C[1][5]
Refractive Index (n²⁰/D) 1.554[1][5]
Flash Point 113 °C (235.4 °F) - closed cup[3]
Solubility Soluble in organic solvents like ether and benzene. Reacts with water.[5][6]

Synthesis of Trichlorophenylgermane

The primary method for synthesizing Trichlorophenylgermane involves the reaction of a phenylating agent with a germanium halide.

General Synthesis Pathway

A common laboratory-scale synthesis route is the reaction of phenyl lithium with germanium tetrachloride (GeCl₄) in an inert, anhydrous solvent such as diethyl ether or benzene. The reaction must be conducted under anhydrous and oxygen-free conditions to prevent unwanted side reactions and decomposition of the reagents.[5]

Synthesis PhenylLithium Phenyl Lithium (C₆H₅Li) ReactionVessel Reaction under N₂ or Ar Atmosphere PhenylLithium->ReactionVessel GeCl4 Germanium Tetrachloride (GeCl₄) GeCl4->ReactionVessel Solvent Anhydrous, Inert Solvent (e.g., Diethyl Ether) Solvent->ReactionVessel Product Trichlorophenylgermane (C₆H₅Cl₃Ge) ReactionVessel->Product Byproduct Lithium Chloride (LiCl) ReactionVessel->Byproduct Purification Purification (e.g., Distillation) Product->Purification FinalProduct Purified Trichlorophenylgermane Purification->FinalProduct

Caption: General workflow for the synthesis of Trichlorophenylgermane.

Detailed Experimental Protocol

A representative experimental protocol is described below. Researchers should consult original literature and perform appropriate risk assessments before conducting any experiment.

Objective: To synthesize Trichlorophenylgermane from Phenyl Lithium and Germanium Tetrachloride.

Materials:

  • Phenyl Lithium (C₆H₅Li)

  • Germanium Tetrachloride (GeCl₄)

  • Anhydrous Diethyl Ether

  • Schlenk line apparatus

  • Nitrogen or Argon gas supply

  • Standard glassware (round-bottom flasks, dropping funnel, condenser)

  • Distillation apparatus

Procedure:

  • Setup: Assemble a dry Schlenk line apparatus consisting of a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a positive pressure of inert gas (Nitrogen or Argon).

  • Reaction: In the round-bottom flask, dissolve Germanium Tetrachloride in anhydrous diethyl ether. Cool the solution in an ice bath.

  • Addition: Slowly add a solution of Phenyl Lithium in diethyl ether to the cooled Germanium Tetrachloride solution via the dropping funnel over a period of 1-2 hours with continuous stirring. Maintain the temperature below 10°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

  • Work-up: The reaction mixture will contain a precipitate of Lithium Chloride. Filter the mixture under inert atmosphere to remove the salt.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation (e.g., at 105-106 °C under 12 mm Hg) to yield pure Trichlorophenylgermane as a colorless to pale yellow liquid.[1][5]

Spectroscopic and Analytical Data

Accurate characterization is critical for confirming the identity and purity of Trichlorophenylgermane.

Table 2: Spectroscopic Data for Trichlorophenylgermane

Technique Data Citation(s)
Mass Spectrometry (GC-MS) Top Peaks (m/z): 112, 221, 219. The isotopic pattern characteristic of three chlorine atoms and germanium isotopes is a key diagnostic feature.[7]
Infrared (IR) Spectroscopy An ATR-IR spectrum is available in spectral databases. Key absorptions are expected for the phenyl group (C-H aromatic stretch ~3050-3100 cm⁻¹, C=C aromatic stretch ~1400-1600 cm⁻¹) and the Ge-Cl bond (strong absorptions in the far-IR region, typically <500 cm⁻¹).[7]
¹H NMR No experimental data found in the searched literature. Predicted shifts for the phenyl protons would be in the aromatic region (~7.0-8.0 ppm), likely showing complex splitting patterns.
¹³C NMR No experimental data found in the searched literature. Predicted shifts would include multiple signals in the aromatic region (~120-140 ppm) for the phenyl carbons.

Reactivity and Applications

Trichlorophenylgermane serves as a versatile building block in organometallic and organic synthesis. Its primary utility stems from the reactivity of the Germanium-Chlorine bonds.

General Reactivity

The Ge-Cl bonds are susceptible to nucleophilic substitution. This allows for the replacement of the chlorine atoms with a wide variety of functional groups, including alkyl, aryl, alkoxide, and amide groups, through reactions with appropriate Grignard reagents, organolithium compounds, or other nucleophiles. The phenyl group is generally stable under these conditions but can influence the reactivity of the Ge-Cl bonds.

Reactivity TClPG Trichlorophenylgermane (C₆H₅GeCl₃) Product Substituted Phenylgermane (e.g., C₆H₅GeCl₂R, C₆H₅GeR₃) TClPG->Product Nucleophilic Substitution Nucleophile Nucleophile (Nu⁻) (e.g., R-MgX, R-Li, R-OH) Nucleophile->Product LeavingGroup Chloride Ion (Cl⁻) Product->LeavingGroup

Caption: Nucleophilic substitution at the germanium center.

Applications in Synthesis
  • Precursor to Organogermanium Polymers and Materials: Trichlorophenylgermane can be used in polymerization reactions to create germanium-containing polymers. These materials are investigated for their unique optical and electronic properties, with potential applications in semiconductor devices and LEDs.[4]

  • Catalysis: Organogermanium compounds derived from Trichlorophenylgermane can act as catalysts in various organic transformations.[4][5]

  • Reagent in Organic Synthesis: It is used to introduce the phenylgermyl moiety into organic molecules. While its direct application in drug development is not widely documented, organogermanium compounds, in general, are explored for their potential biological activities. The use of related organometallic compounds is prevalent in pharmaceutical manufacturing.[4]

Currently, there is limited specific information available in the public domain regarding the use of Trichlorophenylgermane in defined biological signaling pathways or as a core component in late-stage drug development.

Safety and Handling

Trichlorophenylgermane is a hazardous chemical and must be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

Hazard Statement Description Citation(s)
H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.[7]
H314Causes severe skin burns and eye damage.[7]

Handling Recommendations:

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5]

  • Keep containers tightly sealed under an inert atmosphere to prevent reaction with moisture.

References

Spectroscopic Profile of Phenyltrichlorogermane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenyltrichlorogermane (C₆H₅Cl₃Ge), a key organogermanium compound. This document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting available data in a structured format and outlining the experimental methodologies for obtaining such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the phenyl group attached to the germanium atom.

¹H NMR Data

The proton NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the phenyl ring exhibit complex splitting patterns due to ortho, meta, and para couplings.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not available in search resultsData not available in search resultsData not available in search resultsOrtho-protons (2H)
Data not available in search resultsData not available in search resultsData not available in search resultsMeta-protons (2H)
Data not available in search resultsData not available in search resultsData not available in search resultsPara-proton (1H)

Note: Specific experimental data for the ¹H NMR spectrum of this compound, including chemical shifts, multiplicities, and coupling constants, were not found in the provided search results. The table structure is provided as a template for when such data becomes available.

¹³C NMR Data

The carbon NMR spectrum of this compound will display distinct signals for the carbon atoms of the phenyl ring. The carbon atom directly bonded to the germanium (ipso-carbon) will have a characteristic chemical shift, as will the ortho, meta, and para carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
Data not available in search resultsIpso-carbon
Data not available in search resultsOrtho-carbons
Data not available in search resultsMeta-carbons
Data not available in search resultsPara-carbon

Note: Specific experimental data for the ¹³C NMR spectrum of this compound were not found in the provided search results. The table is formatted for the inclusion of this data upon availability.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the phenyl ring and the Ge-Cl bonds.

The infrared absorption spectrum of liquid this compound has been recorded over a wide range, from 4000 to 33 cm⁻¹.

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Specific peak data not available in search resultsC-H stretching (aromatic)
Specific peak data not available in search resultsC=C stretching (aromatic ring)
Specific peak data not available in search resultsC-H in-plane bending
Specific peak data not available in search resultsC-H out-of-plane bending
Specific peak data not available in search resultsGe-Cl stretching

Note: While the recording of the IR spectrum is documented, the specific peak positions and intensities were not available in the provided search results. This table serves as a template for the detailed data.

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining NMR and IR spectra of organogermanium compounds like this compound.

NMR Spectroscopy Protocol

A standard protocol for acquiring ¹H and ¹³C NMR spectra involves dissolving the sample in a deuterated solvent and analyzing it in an NMR spectrometer.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing Sample This compound Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Acquire Acquire 1H & 13C Spectra Spectrometer->Acquire Process Process FID Acquire->Process Analyze Analyze Spectrum Process->Analyze

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Detailed Steps:

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Application: A small drop of liquid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded. The instrument measures an interferogram, which is then Fourier transformed to give the spectrum.

  • Cleaning: The ATR crystal is cleaned with a suitable solvent after the measurement.

  • Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present.

Synthesis

This compound can be synthesized with high selectivity by the reaction of elemental germanium, tetrachlorogermane, and chlorobenzene without a catalyst. In this process, dichlorogermylene is formed as a reaction intermediate, which then inserts into the C-Cl bond of chlorobenzene. The reaction is typically carried out in a stainless steel autoclave at elevated temperatures (e.g., 300-350 °C).

This direct synthesis method is advantageous due to its simplicity and the ready availability of the starting materials.

Phenyltrichlorogermane: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of phenyltrichlorogermane in organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding and applying the solubility characteristics of this organogermane compound in various experimental and industrial settings.

Introduction to this compound

This compound (C₆H₅GeCl₃) is an organogermanium compound that presents as a colorless to pale yellow solid. It is recognized for its utility in organic synthesis and catalysis, often employed as an initiator, catalyst, or reagent. Given its role in various chemical reactions, a thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and for the development of new synthetic methodologies.

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature, its general solubility characteristics have been described. The following tables summarize the available qualitative and limited quantitative solubility information.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolubility DescriptionCitation
Ethers (e.g., diethyl ether)Soluble
Aromatic Hydrocarbons (e.g., benzene)Soluble
WaterInsoluble (reacts slowly)

Table 2: Quantitative Solubility of this compound

SolventTemperature (°C)SolubilityCitation
Not Specified (Likely Water)253.6 x 10⁻⁴ g/L

The extremely low value in Table 2 is likely a predicted water solubility, underscoring its hydrophobic nature. The general consensus in the available literature is that this compound is readily soluble in common non-polar and polar aprotic organic solvents. However, for precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and determining the concentration of the solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., diethyl ether, benzene, tetrahydrofuran)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Volumetric flasks

  • Syringe filters (chemically compatible with the solvent)

  • Spectrophotometer (UV-Vis or other appropriate analytical instrument)

  • Glass vials with screw caps

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with excess solid.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

  • Sample Withdrawal and Filtration:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

  • Gravimetric Analysis (for non-volatile solvents):

    • If the solvent is non-volatile, the mass of the dissolved this compound can be determined by evaporating the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven) and weighing the remaining solid.

  • Spectroscopic Analysis (more common):

    • Dilute the filtered saturated solution with a known volume of the pure solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Measure the absorbance of the diluted solution using a spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Safety Precautions:

  • This compound is harmful if swallowed, in contact with skin, or inhaled. It can cause severe skin burns and eye damage.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Result prep_solution Prepare Supersaturated Solution (Excess this compound in Solvent) equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_solution->equilibrate Incubate settle Settle Excess Solid equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter Filter Solution withdraw->filter analyze Analyze Concentration (e.g., UV-Vis Spectroscopy) filter->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound in organic solvents. While it is qualitatively known to be soluble in common ethers and aromatic hydrocarbons, a significant gap exists in the literature regarding precise quantitative solubility data across a range of solvents and temperatures. The provided experimental protocol offers a robust framework for researchers to determine these critical parameters in-house, enabling more precise control over experimental conditions and process optimization. The continued investigation into the physicochemical properties of this compound will undoubtedly contribute to its broader application in scientific research and development.

An In-depth Technical Guide to Organogermanium Chemistry for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organogermanium chemistry, a field positioned at the intersection of organic and inorganic chemistry, has garnered significant attention for its potential applications in medicinal chemistry and drug development. Compounds featuring a carbon-germanium bond exhibit a unique spectrum of biological activities, ranging from anticancer and immunomodulatory effects to antimicrobial properties. This guide provides a comprehensive overview of the core principles of organogermanium chemistry, including synthesis, structure, reactivity, and biological mechanisms of action. It is intended to serve as a technical resource for researchers and professionals engaged in the exploration of organogermanium compounds as novel therapeutic agents. The document summarizes key quantitative data, details experimental protocols for the synthesis of prominent compounds, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of this promising area of research.

Introduction to Organogermanium Chemistry

Organogermanium chemistry is the study of chemical compounds containing at least one carbon-germanium (C-Ge) bond. Germanium's position in Group 14 of the periodic table, alongside carbon and silicon, imparts properties that are intermediate between its lighter and heavier congeners. The first organogermanium compound, tetraethylgermane, was synthesized by Clemens Winkler in 1887.[1] However, it was not until the mid-20th century that the field began to expand significantly, driven by the discovery of the biological activities of certain organogermanium compounds.[1]

The C-Ge bond is generally stable and covalent, rendering many organogermanium compounds air- and water-stable.[2] This stability, coupled with a lower toxicity profile compared to organotin and organolead compounds, has made them attractive candidates for biological applications.[3] Key areas of investigation include their use as anticancer agents, immunomodulators, and as scaffolds for the development of new pharmaceuticals.[4] Prominent examples that have undergone significant investigation include spirogermanium and 2-carboxyethylgermanium sesquioxide (Ge-132).[4]

Synthesis of Organogermanium Compounds

The synthesis of organogermanium compounds typically involves the formation of a carbon-germanium bond through various established methods in organometallic chemistry.

General Synthetic Routes

Common strategies for the synthesis of organogermanium compounds include:

  • Alkylation of Germanium Halides: This is one of the most widely used methods, employing organolithium or Grignard reagents to alkylate germanium tetrahalides (e.g., GeCl₄).[5]

  • Hydrogermylation: This process involves the addition of a Ge-H bond across a double or triple bond, providing a direct route to functionalized organogermanes.[2]

  • Direct Synthesis: This method involves the reaction of organic halides with germanium metal at high temperatures, often in the presence of a catalyst like copper.[6]

Experimental Protocols

2.2.1. Synthesis of 2-Carboxyethylgermanium Sesquioxide (Ge-132)

Ge-132 is a well-studied organogermanium compound with immunomodulatory properties. Its synthesis is a multi-step process.[2]

  • Step 1: Preparation of Trichlorogermane (HGeCl₃)

    • In a three-neck flask equipped with a stirrer and reflux condenser, mix germanium tetrachloride (GeCl₄) and ascorbic acid.

    • While stirring, add concentrated hydrochloric acid dropwise.

    • Heat the mixture to 80-120 °C and stir for 2-4 hours.[7]

    • Cool the reaction mixture to room temperature and collect the filtrate by vacuum filtration.[7]

  • Step 2: Hydrogermylation of Acrylic Acid

    • Add acrylic acid to the filtrate containing trichlorogermane.

    • Stir the reaction mixture until the solution becomes clear.[7]

    • Cool the solution and collect the resulting precipitate (3-(trichlorogermyl)propanoic acid) by filtration.[2]

  • Step 3: Hydrolysis to Ge-132

    • Add water to the filter residue from the previous step.

    • Stir the suspension until the solution becomes clear, indicating the formation of the soluble trihydroxygermyl intermediate.[7]

    • Continue stirring to facilitate hydrolysis and precipitation of Ge-132.

    • Collect the precipitate by filtration.[2]

  • Step 4: Purification

    • Recrystallize the crude Ge-132 from an ethanol-water solution.

    • Filter the purified product, collect the filter residue, and dry to obtain 2-carboxyethylgermanium sesquioxide.[7]

2.2.2. Synthesis of Spirogermanium

Structure and Bonding

The structural diversity of organogermanium compounds is vast, ranging from simple tetrahedral molecules to complex polymeric and cage-like structures. X-ray crystallography is a primary tool for elucidating the precise three-dimensional arrangement of atoms in these compounds.

Bond Lengths and Angles

The geometry around the germanium atom in most organogermanium(IV) compounds is tetrahedral.[5] The C-Ge bond length is typically in the range of 1.93-1.98 Å.[8][9] The nature of the organic substituent and the presence of other functional groups can influence these parameters.

Compound ClassBondBond Length (Å)Bond AngleAngle (°)Reference(s)
Aryl GermoxanesGe-O1.766 - 1.778O-Ge-O108.8[10]
Ge-C1.931 - 1.946Ge-O-Ge124.7 - 133.6[10]
DigermenesGe=Ge2.294 - 2.422C-Ge-Ge-[11][12]
GermatranesN-Ge (transannular)2.011 - 2.29--[6]

Table 1: Selected Bond Lengths and Angles in Organogermanium Compounds.

Spectroscopic Characterization

A suite of spectroscopic techniques is employed to characterize organogermanium compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to elucidate the organic framework. ⁷³Ge NMR, although challenging due to the quadrupolar nature of the ⁷³Ge nucleus, can provide direct information about the electronic environment of the germanium atom.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic vibrational frequencies of bonds involving germanium, such as Ge-C and Ge-O stretches.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation patterns of organogermanium compounds, aiding in their identification and structural elucidation.[14][15]

Compound¹H NMR (ppm)¹³C NMR (ppm)⁷³Ge NMR (ppm)Mass Spectrum (m/z)Reference(s)
TetramethylgermaneData not availableData not availableData not available133 (M+)[16]
Ge-132Complex spectrum due to polymeric natureComplex spectrumData not availableESI-MS data available[17]

Table 2: Representative Spectroscopic Data for Organogermanium Compounds.

Reactivity and Mechanisms of Action

The reactivity of organogermanium compounds is diverse and forms the basis for their biological activity.

Chemical Reactivity

Organogermanium compounds can undergo a variety of chemical transformations, including nucleophilic substitution, transmetalation, and insertion reactions. The reactivity is influenced by the nature of the organic groups and other substituents attached to the germanium atom.

Biological Mechanisms of Action

Several organogermanium compounds have demonstrated promising biological activity, particularly in the context of cancer therapy.

4.2.1. Spirogermanium: Inhibition of Macromolecular Synthesis

Spirogermanium has been shown to inhibit the synthesis of DNA, RNA, and proteins in cancer cells, with protein synthesis being the most sensitive target.[1] This broad-spectrum inhibition of macromolecular synthesis contributes to its cytotoxic effects against various tumor cell lines.[1]

spirogermanium_moa Spirogermanium Spirogermanium Ribosome Ribosome Spirogermanium->Ribosome DNA_Synthesis DNA Synthesis Spirogermanium->DNA_Synthesis RNA_Synthesis RNA Synthesis Spirogermanium->RNA_Synthesis Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Cell_Growth Inhibition of Cell Growth & Proliferation Protein_Synthesis->Cell_Growth DNA_Synthesis->Cell_Growth RNA_Synthesis->Cell_Growth

Mechanism of Action of Spirogermanium.

4.2.2. Ge-132: Immunomodulation via Interferon-γ Induction

Ge-132 is known to exert its anticancer effects primarily through immunomodulation. Oral administration of Ge-132 has been shown to induce the production of interferon-gamma (IFN-γ) and activate natural killer (NK) cells and macrophages.[1][2][10] This activation of the immune system enhances the body's ability to recognize and eliminate tumor cells. The induction of IFN-γ is dependent on the presence of both T-cells and macrophages.[1]

Ge132_IFN_pathway cluster_extracellular Extracellular cluster_cellular Cellular Interactions cluster_downstream Downstream Effects Ge132 Ge-132 (oral administration) T_Cell T-Cell Ge132->T_Cell stimulates Macrophage Macrophage Ge132->Macrophage stimulates IFN_gamma Interferon-γ (IFN-γ) T_Cell->IFN_gamma produces Macrophage->IFN_gamma produces NK_Cell Natural Killer (NK) Cell IFN_gamma->NK_Cell activates Activated_Macrophage Activated Macrophage IFN_gamma->Activated_Macrophage activates Antitumor_Activity Enhanced Antitumor Immunity NK_Cell->Antitumor_Activity Activated_Macrophage->Antitumor_Activity

Immunomodulatory Action of Ge-132.

Applications in Drug Development

The unique biological properties of organogermanium compounds have led to their investigation in various therapeutic areas, most notably in oncology.

Anticancer Activity

A number of organogermanium compounds have been evaluated for their efficacy against various cancer cell lines. The table below summarizes some of the reported half-maximal inhibitory concentration (IC₅₀) values.

CompoundCancer Cell LineIC₅₀ (µM)Reference(s)
SpirogermaniumVarious human tumor cell lines~2.8 (1 µg/ml)[1]
γ-thiocarbamido propyl germanium sesquioxideKB< 50 µg/mL (92.9% inhibition)[18]
HCT< 50 µg/mL (84.9% inhibition)[18]
Bel< 50 µg/mL (70.9% inhibition)[18]
Germanium-Quercetin ComplexPC-3, HeLa, EC9706, SPC-A-1Cytotoxicity demonstrated[19]
Germanium-Crysine ComplexMCF-7, HepG2, Colo205Inhibitory effect shown[19]

Table 3: Anticancer Activity of Selected Organogermanium Compounds.

Clinical Trials

Spirogermanium entered Phase I and II clinical trials, where it showed some activity against malignant lymphoma, ovarian cancer, breast cancer, large bowel cancer, and prostatic cancer.[1] However, its clinical development was hampered by dose-limiting neurotoxicity and moderate efficacy.[4] Ge-132 has been widely used as a health supplement and has been investigated for its potential therapeutic benefits in various conditions, including cancer.[4]

Experimental Workflow: Synthesis and Purification

The successful development of organogermanium-based therapeutics relies on robust and reproducible experimental workflows for their synthesis, purification, and characterization.

experimental_workflow Start Start Synthesis 1. Synthesis (e.g., Grignard reaction, hydrogermylation) Start->Synthesis Workup 2. Reaction Work-up (Quenching, Extraction) Synthesis->Workup Purification 3. Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization 4. Characterization (NMR, IR, MS, Elemental Analysis) Purification->Characterization Biological_Testing 5. Biological Activity Screening (e.g., IC50 determination) Characterization->Biological_Testing End End Biological_Testing->End

General Experimental Workflow.

A typical workflow involves the initial synthesis of the target compound, followed by a work-up procedure to isolate the crude product. Purification is a critical step to remove unreacted starting materials and byproducts, often achieved through column chromatography or recrystallization.[7][12][20][21] Finally, the purified compound is thoroughly characterized to confirm its structure and purity before proceeding to biological evaluation.

Conclusion

Organogermanium chemistry presents a fertile ground for the discovery of novel therapeutic agents. The unique properties of the carbon-germanium bond, combined with the diverse biological activities exhibited by these compounds, underscore their potential in drug development. While challenges related to toxicity and clinical efficacy remain, ongoing research into new synthetic methodologies, structural modifications, and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the development of next-generation organogermanium-based drugs. This guide has provided a foundational overview of the key aspects of this field, offering a valuable resource for scientists and researchers dedicated to advancing this exciting area of medicinal chemistry.

References

The Dichlorogermylene Intermediate in Phenyltrichlorogermane Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of phenyltrichlorogermane, with a core focus on the pivotal role of the dichlorogermylene (GeCl₂) intermediate. This compound is a valuable precursor in the synthesis of various organogermanium compounds, which are of increasing interest in materials science and pharmaceutical development. Understanding the reaction mechanism, particularly the transient intermediates involved, is crucial for optimizing synthesis, improving yields, and ensuring product purity.

The Reaction Mechanism: Insertion of Dichlorogermylene

The synthesis of this compound from elemental germanium, tetrachlorogermane (GeCl₄), and chlorobenzene (C₆H₅Cl) proceeds through a mechanism centered on the in-situ generation of the highly reactive dichlorogermylene (GeCl₂) intermediate.[1][2][3][4] This intermediate is formed via a comproportionation reaction between elemental germanium and tetrachlorogermane. Subsequently, the electrophilic dichlorogermylene inserts into the carbon-chlorine bond of chlorobenzene to yield the final product, this compound.[1][2][3]

The overall reaction can be summarized as follows:

Step 1: Formation of Dichlorogermylene Ge + GeCl₄ → 2 GeCl₂

Step 2: Insertion into the C-Cl Bond GeCl₂ + C₆H₅Cl → C₆H₅GeCl₃

This two-step process is highly efficient, with reported selectivity for this compound reaching as high as 96%.[2] The rate of formation of this compound has been observed to be nearly double the rate of consumption of tetrachlorogermane, providing strong kinetic evidence for the reaction stoichiometry where one mole of GeCl₄ leads to the formation of two moles of the dichlorogermylene intermediate.[1]

Reaction_Mechanism cluster_0 Step 1: GeCl₂ Formation cluster_1 Step 2: C-Cl Insertion Ge Ge (Elemental Germanium) GeCl2 2 GeCl₂ (Dichlorogermylene Intermediate) Ge->GeCl2 + GeCl₄ GeCl4 GeCl₄ (Tetrachlorogermane) GeCl4->GeCl2 C6H5GeCl3 C₆H₅GeCl₃ (this compound) GeCl2->C6H5GeCl3 + C₆H₅Cl C6H5Cl C₆H₅Cl (Chlorobenzene) C6H5Cl->C6H5GeCl3

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

The following experimental protocol is based on the successful synthesis of this compound reported by Okamoto et al.[2]

Materials and Equipment
  • Reactants:

    • Elemental Germanium (Ge) powder

    • Tetrachlorogermane (GeCl₄)

    • Chlorobenzene (C₆H₅Cl)

  • Equipment:

    • High-pressure autoclave (e.g., stainless steel) with a stirrer and temperature control

    • Schlenk line for inert atmosphere operations

    • Distillation apparatus for purification

    • Gas chromatograph (GC) for analysis

Experimental Workflow

Experimental_Workflow start Start reactants Charge Autoclave: - Elemental Ge - GeCl₄ - Chlorobenzene start->reactants seal Seal and Purge with Inert Gas reactants->seal heat Heat to Reaction Temperature (e.g., 350 °C) seal->heat react Maintain Temperature and Stir (e.g., for 8 hours) heat->react cool Cool to Room Temperature react->cool vent Vent and Collect Reaction Mixture cool->vent analyze Analyze Product Mixture (GC) vent->analyze purify Purify by Distillation analyze->purify end End purify->end

Figure 2: General experimental workflow for this compound synthesis.
Detailed Procedure

  • Preparation: A high-pressure autoclave is charged with elemental germanium powder, tetrachlorogermane, and chlorobenzene under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: The autoclave is sealed and heated to the desired reaction temperature (e.g., 350 °C) with constant stirring. The reaction is allowed to proceed for a set duration (e.g., 8 hours).

  • Work-up and Analysis: After cooling to room temperature, the autoclave is carefully vented, and the reaction mixture is collected. The product composition is analyzed by gas chromatography (GC).

  • Purification: The crude product mixture is then purified by fractional distillation under reduced pressure to isolate the this compound.

Quantitative Data

The following tables summarize the quantitative data from a representative synthesis of this compound.

Table 1: Reaction Conditions and Yields

ParameterValueReference
ReactantsGe, GeCl₄, C₆H₅Cl[2]
CatalystNone[2]
Temperature350 °C[2]
Reaction Time8 hours[2]
This compound Selectivity96%[2]
Diphenyldichlorogermane Selectivity< 4%[2]

Table 2: Control Experiment without Elemental Germanium

ParameterValueReference
ReactantsGeCl₄, C₆H₅Cl[2]
Temperature350 °C[2]
Reaction Time8 hours[2]
This compound Yield52%[2]
Diphenyldichlorogermane Yield3%[2]

The data clearly indicates the crucial role of elemental germanium in facilitating the high-yield and high-selectivity synthesis of this compound, supporting the proposed mechanism involving the dichlorogermylene intermediate. The direct reaction of tetrachlorogermane with chlorobenzene in the absence of elemental germanium is significantly less efficient.[2]

Evidence for the Dichlorogermylene Intermediate

Direct spectroscopic observation of the dichlorogermylene intermediate under the harsh reaction conditions is challenging due to its high reactivity and transient nature. However, compelling indirect evidence strongly supports its existence:

  • Kinetic Studies: As previously mentioned, the rate of this compound formation is approximately twice the rate of tetrachlorogermane consumption. This 2:1 stoichiometric relationship is consistent with the formation of two equivalents of dichlorogermylene from one equivalent of tetrachlorogermane and one equivalent of elemental germanium.[1]

  • Product Distribution: The high selectivity for the mono-insertion product, this compound, is characteristic of an insertion reaction by a germylene species.

  • Trapping Experiments: In related systems, dichlorogermylene generated from the reaction of elemental germanium and tetrachlorogermane has been successfully trapped by other reagents, such as butadiene, further confirming its formation.[1]

Conclusion

The synthesis of this compound via the reaction of elemental germanium, tetrachlorogermane, and chlorobenzene is a highly efficient method that proceeds through a dichlorogermylene intermediate. The in-situ generation of this reactive species and its subsequent insertion into the C-Cl bond of chlorobenzene is a key feature of this transformation. The experimental protocol is straightforward, and the reaction exhibits high selectivity for the desired product. A thorough understanding of this mechanism is essential for researchers in organogermanium chemistry and for professionals in drug development who may utilize such compounds as building blocks for novel therapeutic agents.

References

The Reaction of Phenyltrichlorogermane with Organolithium Reagents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction of phenyltrichlorogermane (PhGeCl₃) with organolithium reagents (R-Li) is a fundamental and versatile method for the synthesis of a diverse range of organogermanium compounds. This process, proceeding via nucleophilic substitution, allows for the stepwise or complete replacement of chlorine atoms with various organic moieties, yielding compounds with tailored electronic and steric properties. This technical guide provides a comprehensive overview of this reaction, including the underlying mechanism, detailed experimental considerations, and a summary of the expected products and their characterization. The ability to control the stoichiometry of the reaction enables the selective synthesis of mono-, di-, and tri-substituted organogermanes, which are valuable intermediates in materials science and medicinal chemistry.

Introduction

Organogermanium compounds have garnered significant interest due to their unique properties and potential applications in catalysis, electronics, and pharmaceutical development. The germanium-carbon bond is stable, and the introduction of organic groups to a germanium center allows for the fine-tuning of its chemical and physical characteristics. The reaction between germanium halides and organometallic nucleophiles, particularly organolithium reagents, is a cornerstone of organogermanium synthesis.[1] this compound is a common starting material in this context, offering a phenyl group as a stable anchor and three reactive chlorine atoms for substitution.

Reaction Mechanism and Stoichiometric Control

The reaction of this compound with organolithium reagents proceeds through a sequential nucleophilic substitution mechanism. The highly polarized carbon-lithium bond in the organolithium reagent renders the organic group strongly nucleophilic. This nucleophile attacks the electrophilic germanium center, displacing a chloride ion.

The stepwise nature of the reaction allows for the potential to control the degree of substitution by carefully managing the stoichiometry of the organolithium reagent.

  • Monosubstitution: The use of one equivalent of the organolithium reagent at low temperatures can favor the formation of the mono-substituted product, an alkyl- or arylpheyldichlorogermane (RPhGeCl₂).

  • Disubstitution: The addition of a second equivalent of the organolithium reagent leads to the formation of the di-substituted product, a dialkyl- or diarylphenylchlorogermane (R₂PhGeCl).

  • Trisubstitution: Employing three or more equivalents of the organolithium reagent typically drives the reaction to completion, yielding the fully substituted trialkyl- or triarylphenylgermane (R₃PhGe).

Precise control of the reaction conditions, including temperature, rate of addition of the organolithium reagent, and solvent, is crucial for achieving the desired level of substitution and minimizing the formation of byproducts.

Experimental Protocols

The following are generalized experimental protocols for the reaction of this compound with organolithium reagents. Caution: Organolithium reagents are pyrophoric and react violently with water. All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

General Procedure for the Reaction of this compound with n-Butyllithium

This procedure outlines the synthesis of butyl-substituted phenylgermanes. The stoichiometry of n-butyllithium will determine the final product distribution.

Materials:

  • This compound (PhGeCl₃)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous hexane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of this compound in anhydrous diethyl ether.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • The desired number of equivalents of n-butyllithium in hexanes is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C.

  • After the addition is complete, the reaction mixture is stirred at -78 °C for a specified time (typically 1-3 hours).

  • The reaction is then allowed to warm slowly to room temperature and stirred overnight.

  • The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation or chromatography.

Data Presentation

Due to the limited availability of specific, comparable quantitative data in the searched literature for a wide range of organolithium reagents reacting with this compound, a comprehensive data table cannot be provided at this time. However, the general trend is that the reaction is high-yielding, and the product distribution can be controlled by stoichiometry. For example, the reaction of germanium tetrachloride with alkyllithium reagents is known to produce tetra-alkylgermanes.[2] The synthesis of arylgermanes from halogermanes and organolithium reagents is also a well-established, high-yield procedure.[1]

Table 1: Expected Products from the Reaction of this compound with Organolithium Reagents

Organolithium Reagent (R-Li)Stoichiometry (RLi:PhGeCl₃)Expected Major ProductProduct Class
Methyllithium (MeLi)1:1Methylphenyldichlorogermane (MePhGeCl₂)Alkylphenyldihalogermane
Methyllithium (MeLi)2:1Dimethylphenylchlorogermane (Me₂PhGeCl)Dialkylphenylhalogermane
Methyllithium (MeLi)3:1Trimethylphenylgermane (Me₃PhGe)Trialkylphenylgermane
n-Butyllithium (n-BuLi)1:1n-Butylphenyldichlorogermane (n-BuPhGeCl₂)Alkylphenyldihalogermane
n-Butyllithium (n-BuLi)2:1Di-n-butylphenylchlorogermane ((n-Bu)₂PhGeCl)Dialkylphenylhalogermane
n-Butyllithium (n-BuLi)3:1Tri-n-butylphenylgermane ((n-Bu)₃PhGe)Trialkylphenylgermane
Phenyllithium (PhLi)3:1Tetraphenylgermane (Ph₄Ge)Tetraarylgermane

Mandatory Visualization

Reaction Pathway Diagram

The following diagram illustrates the stepwise nucleophilic substitution of chlorine atoms on this compound by an organolithium reagent (represented as R-Li).

Reaction_Pathway PhGeCl3 This compound (PhGeCl₃) RPhGeCl2 Alkylphenyldichlorogermane (RPhGeCl₂) PhGeCl3->RPhGeCl2 + R-Li - LiCl RLi1 R-Li R2PhGeCl Dialkylphenylchlorogermane (R₂PhGeCl) RPhGeCl2->R2PhGeCl + R-Li - LiCl RLi2 R-Li R3PhGe Trialkylphenylgermane (R₃PhGe) R2PhGeCl->R3PhGe + R-Li - LiCl RLi3 R-Li

Caption: Stepwise substitution of chlorine on this compound.

Experimental Workflow Diagram

This diagram outlines the general workflow for the synthesis and purification of organogermanes from this compound and an organolithium reagent.

Experimental_Workflow Start Start: Inert Atmosphere Setup Reaction Reaction: 1. Dissolve PhGeCl₃ in anhydrous ether. 2. Cool to -78 °C. 3. Add R-Li dropwise. Start->Reaction Stirring Stirring: - At -78 °C for 1-3 hours. - Warm to room temperature and stir overnight. Reaction->Stirring Quenching Quenching: Slowly add saturated aq. NH₄Cl. Stirring->Quenching Workup Workup: 1. Separate layers. 2. Extract aqueous layer with ether. 3. Wash combined organic layers with brine. 4. Dry over MgSO₄. Quenching->Workup Purification Purification: 1. Filter and remove solvent. 2. Purify by vacuum distillation or chromatography. Workup->Purification Characterization Characterization: NMR, IR, Mass Spectrometry Purification->Characterization FinalProduct Final Product Characterization->FinalProduct

Caption: General experimental workflow for organogermane synthesis.

Characterization of Products

The synthesized organogermane products are typically characterized by a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the organic groups and to determine the structure of the product. The chemical shifts and coupling constants provide valuable information about the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational frequencies of the functional groups present in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Side Reactions and Considerations

While the nucleophilic substitution is the primary reaction pathway, side reactions can occur, particularly if the reaction conditions are not carefully controlled.

  • Elimination Reactions: Organolithium reagents are strong bases and can induce elimination reactions if the organic halide substrate has acidic protons in the β-position.[2]

  • Reaction with Solvent: Some organolithium reagents, like n-butyllithium, can react with ethereal solvents such as THF, especially at higher temperatures.[3][4] This is why reactions are typically conducted at low temperatures.

  • Over-alkylation/arylation: If the stoichiometry of the organolithium reagent is not precisely controlled, a mixture of products with different degrees of substitution may be obtained.

Conclusion

The reaction of this compound with organolithium reagents is a powerful and versatile tool for the synthesis of a wide array of organogermanium compounds. By carefully controlling the reaction stoichiometry and conditions, it is possible to selectively synthesize mono-, di-, and tri-substituted products. This technical guide provides a foundational understanding of the reaction mechanism, experimental protocols, and potential challenges, serving as a valuable resource for researchers in the fields of chemistry and drug development. Further investigation into the specific reactivity of a broader range of organolithium reagents with this compound will undoubtedly expand the synthetic utility of this important transformation.

References

The Germanium-Carbon Bond: A Technical Guide to its Unique Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Unique Functional Group

Organogermanium compounds, long considered less reactive than their silicon and tin counterparts, are experiencing a renaissance in modern organic synthesis and drug discovery. The germanium-carbon (Ge-C) bond, once overlooked, is now recognized for its unique and often "orthogonal" reactivity. This allows for chemoselective transformations in the presence of other common organometallic functionalities like boronic esters and silanes.[1][2][3] This guide provides an in-depth technical overview of the fundamental reactivity of the Ge-C bond, focusing on its properties, reaction mechanisms, and practical applications for professionals in chemical and pharmaceutical research. Organogermanes offer a desirable combination of stability, low toxicity, and distinct reactivity, making them powerful tools for the synthesis of complex molecules and bioactive compounds.[4][5]

Physicochemical Properties of the Germanium-Carbon Bond

The reactivity of the Ge-C bond is a direct consequence of its inherent physicochemical properties. Situated between silicon and tin in Group 14, germanium imparts characteristics to the Ge-C bond that are intermediate between the Si-C and Sn-C bonds.[1] The Ge-C bond is largely covalent, air-stable, and significantly more robust than the corresponding Sn-C bond, yet it can be activated under specific, mild conditions where a Si-C bond would remain inert.[1][3]

Quantitative Bond Parameters

The bond dissociation energy (BDE) and bond length are critical parameters that dictate the stability and reactivity of the Ge-C bond. As shown in the table below, the C-Ge bond is weaker than a C-Si bond but stronger than a C-Sn bond. This intermediate energy level is key to its selective activation.

BondBond Dissociation Energy (kJ/mol)Bond Length (pm)
C-C346154
C-Si318186
C-Ge 238 195
C-Sn192214
Table 1: Comparison of single bond dissociation energies and lengths for Group 14 elements with carbon.[6]

Core Reactivity Pathways of the Ge-C Bond

The Ge-C bond can be cleaved through several distinct mechanistic pathways, depending on the nature of the reagents and reaction conditions. This selective activation is the foundation of its utility in orthogonal synthesis.

GeC_Reactivity OrganoGe Organogermane (R-GeEt₃) Electrophilic Electrophilic Cleavage (SEAr-type) OrganoGe->Electrophilic Electrophilic Catalyst (e.g., Pd(TFA)₂, Au(III)) Radical Radical Homolysis OrganoGe->Radical Light (hν) or Initiator Pd0 Traditional Cross-Coupling (e.g., Pd(0)/Pd(II) Catalysis) OrganoGe->Pd0 Pd(PPh₃)₄, Base Product_E Functionalized Product (R-X) Electrophilic->Product_E C-C or C-X bond formation Product_R Alkyl Radical (R•) + Et₃Ge• Radical->Product_R Homolytic Cleavage NoReaction No Reaction (Ge-C bond is inert) Pd0->NoReaction

Caption: Primary reactivity pathways for the Ge-C bond in organogermanes.

Electrophilic Cleavage (SEAr-type Mechanism)

Contrary to traditional cross-coupling partners, the Ge-C bond in arylgermanes does not readily undergo transmetalation with Pd(II) complexes in conventional Pd(0)/Pd(II) catalytic cycles.[3] Instead, its activation is achieved with highly electrophilic or electron-deficient transition metal catalysts, such as Pd(TFA)₂, cationic Pd nanoparticles, or Au(III) complexes.

The mechanism proceeds via an electrophilic aromatic substitution (SEAr)-type pathway, where the electrophilic metal center attacks the ipso-carbon of the aryl germane. This is distinct from the typical oxidative addition or transmetalation cycles seen with organoborons or organostannanes. This unique activation mode allows arylgermanes to be selectively functionalized in the presence of other functionalities like boronic esters (Bpin), which would normally be more reactive under standard Suzuki conditions.[3]

Radical Homolysis (Giese-type Reactions)

The Ge-C bond in alkyl germanes can undergo homolytic cleavage upon photoirradiation, generating an alkyl radical (R•) and a germyl radical (•GeR'₃).[1] This property is effectively utilized in Giese-type reactions, where the generated alkyl radical adds to an electron-deficient alkene.[1][3] This method provides a powerful, tin-free approach for constructing C-C bonds with excellent functional group tolerance. Halides and boronic esters, which are often reactive under other conditions, are well-tolerated.[1]

Transition-Metal-Free Reactions

The Ge-C bond in arylgermanes is susceptible to cleavage by strong electrophiles even without a metal catalyst. A prominent example is ipso-halogenation. Arylgermanes react smoothly with electrophilic halogen sources like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) under mild conditions to deliver the corresponding aryl halides with high chemoselectivity. This reaction can proceed cleanly in the presence of other electron-rich aromatic rings that might otherwise be halogenated.

The Power of Orthogonal Reactivity

The key advantage of organogermanes in complex molecule synthesis is their orthogonal reactivity. A molecule containing both a germane and a boronic ester can be selectively functionalized at either position by simply choosing the appropriate catalytic system.

Orthogonal_Reactivity Orthogonal Reactivity Workflow Start Dual-Functionalized Arene Ar-(Bpin)-(GeEt₃) Cond_Suzuki Standard Suzuki Conditions (Pd(PPh₃)₄, Base) Start->Cond_Suzuki Cond_Ge Electrophilic Conditions (Pd(TFA)₂, Oxidant) Start->Cond_Ge Product_Suzuki Product A Ar-(R)-(GeEt₃) Cond_Suzuki->Product_Suzuki Selective reaction at Bpin site Product_Ge Product B Ar-(Bpin)-(R) Cond_Ge->Product_Ge Selective reaction at GeEt₃ site Reactant1 + R-X Reactant1->Cond_Suzuki Reactant2 + R-OH Reactant2->Cond_Ge

Caption: Orthogonal cross-coupling of a bifunctional organometallic reagent.

Key Experimental Protocols

The following protocols are representative examples of reactions involving Ge-C bond cleavage and formation.

Protocol: Pd(II)-Catalyzed Oxidative C-O Coupling of an Arylgermane

This protocol describes the orthogonal coupling of an arylgermane with an alcohol, a reaction that proceeds under conditions where aryl halides or boronic esters would be unreactive or require different catalysts.

  • Materials:

    • 4-(Triethylgermyl)anisole (1.0 equiv, 0.2 mmol, 56.6 mg)

    • Benzyl alcohol (2.0 equiv, 0.4 mmol, 43.2 mg)

    • Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv, 0.02 mmol, 4.5 mg)

    • Phenyliodine bis(trifluoroacetate) (PIFA) (1.2 equiv, 0.24 mmol, 103.2 mg)

    • Toluene (Anhydrous, 2.0 mL)

  • Procedure:

    • To a dry 8 mL screw-cap vial equipped with a magnetic stir bar, add 4-(triethylgermyl)anisole, palladium(II) acetate, and PIFA.

    • Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon).

    • Add anhydrous toluene (2.0 mL) followed by benzyl alcohol via syringe.

    • Seal the vial with a Teflon-lined cap and stir the mixture vigorously at room temperature (23 °C).

    • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

    • Upon completion, dilute the reaction mixture with diethyl ether (10 mL) and filter through a short plug of silica gel, eluting with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ether product.

Protocol: Metal-Free ipso-Iodination of an Arylgermane

This protocol details the highly chemoselective, metal-free iodination of an arylgermane.

  • Materials:

    • 1-(Triethylgermyl)-4-vinylbenzene (1.0 equiv, 0.5 mmol, 138.4 mg)

    • N-Iodosuccinimide (NIS) (1.2 equiv, 0.6 mmol, 135 mg)

    • Acetonitrile (ACS grade, 5.0 mL)

  • Procedure:

    • In a 20 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(triethylgermyl)-4-vinylbenzene in acetonitrile (5.0 mL).

    • Add N-iodosuccinimide to the solution in one portion at room temperature.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor progress by TLC, observing the consumption of the starting material.

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) and stir for 5 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (typically eluting with hexanes) to afford the pure 1-iodo-4-vinylbenzene.

Protocol: Photocatalytic Giese-Type Reaction of an Alkylgermane

This protocol outlines a visible-light-mediated radical addition using an alkylgermane as the radical precursor.[1]

  • Materials:

    • Cyclohexylmethyl(triethyl)germane (1.5 equiv, 0.3 mmol, 77.4 mg)

    • Dimethyl maleate (1.0 equiv, 0.2 mmol, 28.8 mg)

    • fac-Ir(ppy)₃ (photocatalyst, 1 mol%, 0.002 mmol, 1.3 mg)

    • Dimethylformamide (DMF, anhydrous, 2.0 mL)

  • Procedure:

    • To a transparent 4 mL vial equipped with a magnetic stir bar, add the photocatalyst fac-Ir(ppy)₃.

    • Add dimethyl maleate, followed by cyclohexylmethyl(triethyl)germane.

    • Add anhydrous DMF (2.0 mL) to dissolve the components.

    • Seal the vial and degas the solution by sparging with argon for 15 minutes.

    • Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and stir at room temperature.

    • Irradiate the mixture for 12-24 hours, monitoring by GC-MS for consumption of the alkene.

    • Upon completion, remove the solvent under high vacuum.

    • Purify the crude residue directly by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the hydroalkylated product.

Applications and Future Outlook

The unique reactivity of the Ge-C bond makes organogermanes highly valuable partners in complex organic synthesis and drug discovery. Their ability to act as robust, orthogonal coupling handles allows for novel disconnection strategies and late-stage functionalization of advanced intermediates.[4] The low toxicity of many organogermanium compounds compared to their tin analogues further enhances their appeal for applications in medicinal chemistry and materials science.[5] Future research will likely focus on expanding the scope of Ge-C bond activation, developing new catalytic systems, and exploring their use in the synthesis of novel pharmaceuticals and functional materials.

References

Phenyltrichlorogermane: A Core Chemical Intermediate in Organogermanium Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenyltrichlorogermane (C₆H₅GeCl₃) is a pivotal organogermanium compound that serves as a versatile chemical intermediate in the synthesis of a diverse array of more complex germanium-containing molecules. Its reactivity, primarily centered around the germanium-chlorine bonds, allows for the facile introduction of the phenylgermyl moiety into various organic and inorganic frameworks. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on its role in the development of advanced materials and its potential, though less direct, relevance in the synthesis of biologically active compounds.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow solid or liquid with a high refractive index. It is soluble in many common organic solvents such as ether and benzene.[1] Key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC₆H₅Cl₃Ge
Molar Mass256.10 g/mol
Density1.584 g/mL at 25°C
Boiling Point105-106°C at 12 mmHg
Refractive Index (n²⁰/D)1.554

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data and Observations
Infrared (IR) Spectroscopy The IR spectrum of liquid this compound has been recorded from 4000 to 33 cm⁻¹. The phenyl vibrations are assigned assuming C₂ᵥ symmetry.[2]
Mass Spectrometry (MS) The electron ionization mass spectrum is available in the NIST WebBook and other databases.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy While specific ¹H and ¹³C NMR data for this compound is not readily available in the searched literature, related compounds like aryltrimethylgermanes have been studied, showing correlations between chemical shifts and substituent effects.[4]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of elemental germanium with tetrachlorogermane and chlorobenzene. This reaction proceeds through a dichlorogermylene (:GeCl₂) intermediate.

This compound can be synthesized with high selectivity (96%) from elemental germanium, tetrachlorogermane, and chlorobenzene without a catalyst.[2][3] The reaction intermediate, dichlorogermylene, is formed by the reaction of germanium with tetrachlorogermane and is subsequently inserted into the C-Cl bond of chlorobenzene.[2][3]

Diagram 1: Synthesis of this compound

G Ge Ge (elemental) GeCl2 :GeCl₂ (Dichlorogermylene) Ge->GeCl2 + GeCl₄ GeCl4 GeCl₄ C6H5GeCl3 C₆H₅GeCl₃ (this compound) GeCl2->C6H5GeCl3 + C₆H₅Cl C6H5Cl C₆H₅Cl (Chlorobenzene)

Caption: Reaction pathway for the synthesis of this compound.

A detailed experimental protocol for the synthesis of this compound is not available in the searched results. However, a general description of a similar direct synthesis of phenylchlorogermanes is provided, which can be adapted. In a direct synthesis approach, metallic germanium and chlorobenzene are reacted in the presence of a metal chloride catalyst, such as copper(I) chloride. This reaction yields both diphenyldichlorogermane and this compound.[3]

This compound as a Chemical Intermediate

The utility of this compound as a chemical intermediate stems from the reactivity of the Ge-Cl bonds, which can be readily cleaved and substituted.

This compound can be reduced to phenylgermane (C₆H₅GeH₃) using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). This reaction is a fundamental transformation that provides access to phenylgermane, a precursor for various other organogermanium compounds.

Diagram 2: Reduction of this compound

G C6H5GeCl3 C₆H₅GeCl₃ C6H5GeH3 C₆H₅GeH₃ C6H5GeCl3->C6H5GeH3 + LiAlH₄ LiAlH4 LiAlH₄

Caption: Reduction of this compound to phenylgermane.

A specific protocol for the reduction of this compound was not found. However, a general procedure for the reduction of organic halides with LiAlH₄ can be followed. The reaction should be carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). The LiAlH₄ is typically used in excess and the reaction may require cooling initially, followed by a period of reflux. Careful quenching of the excess hydride is crucial.

This compound reacts with Grignard reagents (RMgX) to form new carbon-germanium bonds. This is a versatile method for synthesizing a variety of phenyl-substituted organogermanium compounds. For example, reaction with excess phenylmagnesium bromide can yield tetraphenylgermane.

Diagram 3: Reaction with a Grignard Reagent

G C6H5GeCl3 C₆H₅GeCl₃ C6H5GeR3 C₆H₅GeR₃ C6H5GeCl3->C6H5GeR3 + 3 RMgX RMgX RMgX

Caption: Synthesis of tri-substituted phenylgermanes.

Hydrolysis of this compound leads to the formation of phenylgermanetriol (C₆H₅Ge(OH)₃), which can then undergo condensation to form polygermoxanes. These materials can have interesting structural and electronic properties.

This compound can be used as a monomer in the synthesis of polygermanes. For instance, Wurtz-type coupling of this compound can lead to the formation of polyphenylgermanes, which are of interest in materials science due to their potential electronic and optical properties.

Applications in Materials Science

This compound is a valuable precursor in materials science, particularly for the deposition of germanium-containing thin films.

Organogermanium compounds, including this compound, can be used as precursors in chemical vapor deposition (CVD) processes to grow germanium-containing thin films. These films have applications in the semiconductor industry.

Role in Drug Development

The direct role of this compound as an intermediate in the synthesis of approved drugs is not well-documented in the available literature. However, organogermanium compounds, in general, have been investigated for their biological activities, including anticancer properties.[1][2][5]

This compound serves as a starting material for a broad class of organogermanium compounds. Some of these, particularly water-soluble derivatives, have shown biological activity. For instance, germanium-containing compounds have been studied for their anticancer, anti-inflammatory, antiviral, and immunostimulating properties.[2] The synthesis of these more complex, biologically active molecules often involves initial transformations of basic building blocks like this compound. For example, some organogermanium compounds with cytotoxic activity have been synthesized and studied, although a direct synthetic link from this compound to these specific compounds is not explicitly detailed in the provided search results.[6][7][8]

Diagram 4: General Workflow for Investigating Biological Activity

G Start This compound Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Biological Screening (e.g., Cytotoxicity Assays) Purification->Screening Lead Lead Compound Identification Screening->Lead

Caption: From intermediate to potential drug lead.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a cornerstone intermediate in organogermanium chemistry. Its straightforward synthesis and the reactivity of its germanium-chlorine bonds make it a valuable precursor for a wide range of organogermanium compounds. While its primary applications currently lie in materials science as a precursor for polymers and thin films, the broader exploration of organogermanium compounds for their biological activities suggests a potential, albeit indirect, role for this compound in future drug discovery efforts. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the potential of this versatile chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for Phenyltrichlorogermane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of phenyltrichlorogermane (C₆H₅Cl₃Ge). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the material.

Hazard Identification and Safety Precautions

This compound is a combustible liquid that causes severe skin burns and eye damage.[1][2] It is harmful if swallowed, in contact with skin, or inhaled.[2][3] It is reactive with water and moisture.[1][4]

Personal Protective Equipment (PPE):

A comprehensive set of personal protective equipment must be worn at all times when handling this compound. This includes:

  • Hand Protection: Neoprene or nitrile rubber gloves.[1]

  • Eye Protection: Chemical goggles or a face shield. Contact lenses should not be worn.[1]

  • Skin and Body Protection: A chemical-resistant lab coat or suit.[1][3]

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If inhalation is a risk, respiratory protection equipment is recommended.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₆H₅Cl₃Ge[1][5]
Molecular Weight256.10 g/mol [2][5]
Physical StateLiquid[1]
AppearanceColorless to pale yellow solid[3]
Density1.584 g/mL at 25°C[3][6]
Boiling Point105-106°C at 12 mmHg[3][6]
Refractive Indexn20/D 1.554[3][6]

Table 2: Hazard Classifications

HazardClassificationSource
FlammabilityCombustible liquid[1]
Skin Corrosion/IrritationCategory 1B: Causes severe skin burns[1][2]
Eye Damage/IrritationCategory 1: Causes serious eye damage[1][2]
Acute Toxicity (Oral)Harmful if swallowed[2]
Acute Toxicity (Dermal)Harmful in contact with skin[2]
Acute Toxicity (Inhalation)Harmful if inhaled[2]

Handling and Storage Procedures

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood.[1]

  • Avoid all contact with skin and eyes.[1]

  • Do not breathe vapors or mist.[1]

  • Keep away from heat, sparks, and open flames.[1]

  • Use non-sparking tools.[1]

  • Ground and bond containers and receiving equipment to avoid static electricity.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a cool, dry, and well-ventilated place.[1][3]

  • Store away from heat sources.[1]

  • Store locked up.[1]

  • Incompatible Materials: Water, bases, moisture, and reducing agents.[1][4]

Experimental Protocol: Hydrolysis of this compound to Phenylgermanetriol

This protocol describes a representative experiment for the controlled hydrolysis of this compound. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Materials:

  • This compound

  • Anhydrous diethyl ether

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Schlenk flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a chemical fume hood, equip a 250 mL Schlenk flask with a magnetic stir bar and a dropping funnel. The flask should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: Dissolve 10 mmol of this compound in 50 mL of anhydrous diethyl ether and add it to the Schlenk flask.

  • Hydrolysis: Slowly add 30 mmol of distilled water to the dropping funnel. With vigorous stirring, add the water dropwise to the this compound solution over 30 minutes. A white precipitate will form.

  • Neutralization: After the addition is complete, continue stirring for an additional hour at room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the hydrochloric acid formed during the reaction until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer twice with 20 mL of distilled water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield phenylgermanetriol as a white solid.

  • Waste Disposal: All waste materials should be disposed of in accordance with local, state, and federal regulations. Aqueous waste should be neutralized before disposal.

Visualized Workflows and Relationships

The following diagrams illustrate key safety and handling workflows.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Dispense Dispense this compound FumeHood->Dispense Reaction Perform Chemical Reaction Dispense->Reaction Spill Spill Response Dispense->Spill FirstAid First Aid Procedures Dispense->FirstAid Workup Quench and Workup Reaction->Workup Reaction->Spill Decontaminate Decontaminate Glassware Workup->Decontaminate Waste Dispose of Waste Properly Decontaminate->Waste G cluster_incompatible Incompatible Materials PTCG This compound Water Water PTCG->Water Reacts to form HCl and germanols Moisture Moisture PTCG->Moisture Reacts similarly to water Bases Bases PTCG->Bases Exothermic reaction ReducingAgents Reducing Agents PTCG->ReducingAgents Potential for vigorous reaction

References

Application Notes and Protocols: Phenyltrichlorogermane as a Precursor for Germanium Nanocrystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium (Ge) nanocrystals are emerging as promising materials in various fields, including biomedical applications, owing to their unique optical and electronic properties, as well as their biocompatibility. This document provides detailed application notes and experimental protocols for the synthesis of germanium nanocrystals using phenyltrichlorogermane (C₆H₅GeCl₃) as a precursor. The described method is based on a sol-gel process followed by reductive thermal processing, which allows for control over the nanocrystal size and properties.[1][2]

Synthesis Pathway Overview

The synthesis of germanium nanocrystals from this compound is a two-step process. Initially, this compound undergoes a sol-gel process to form a phenylgermanium oxide polymer, (C₆H₅GeO₁.₅)ₙ. This is followed by a reductive thermal processing step where the polymer is heated in a reducing atmosphere. This process leads to the nucleation and growth of germanium nanocrystals within a germanium oxide (GeO₂) matrix. The size of the resulting nanocrystals can be controlled by tuning the temperature and duration of the thermal processing.[1][2] Freestanding germanium nanocrystals can be obtained by selectively etching the germanium oxide matrix.

Synthesis_Pathway PTG This compound (C₆H₅GeCl₃) Polymer Phenylgermanium Oxide Polymer ((C₆H₅GeO₁.₅)ₙ) PTG->Polymer Sol-Gel Process GRO Germanium Rich Oxide (GRO) Network Polymer->GRO Thermal Decomposition GeNC_embedded Oxide-Embedded Ge Nanocrystals (Ge-NC/GeO₂) GRO->GeNC_embedded Reductive Thermal Processing GeNC_freestanding Freestanding Ge Nanocrystals GeNC_embedded->GeNC_freestanding Oxide Etching

Synthesis of Germanium Nanocrystals from this compound.

Data Presentation

Table 1: Synthesis Parameters and Resulting Nanocrystal Properties
Peak Processing Temperature (°C)Processing Time (hours)Average Nanocrystal Diameter (nm)Size Distribution (± nm)Photoluminescence Peak (nm)
45013.50.8~400
50015.21.2~450
55017.81.5~500
55029.52.0~530

Note: The data presented in this table is representative and compiled from literature. Actual results may vary based on specific experimental conditions.[1][2]

Experimental Protocols

Synthesis of Phenylgermanium Oxide Polymer ((C₆H₅GeO₁.₅)ₙ)

Materials:

  • This compound (C₆H₅GeCl₃, 99.9%)

  • 2-Propanol (ACS grade)

  • Deionized water

  • Argon or Nitrogen gas (high purity)

Procedure:

  • In a fume hood, prepare a 1:1 (v/v) solution of 2-propanol and deionized water.

  • In a separate flask, dissolve a known quantity of this compound in a minimal amount of 2-propanol under an inert atmosphere (e.g., argon or nitrogen). A typical concentration is 0.1 M.

  • Slowly add the 2-propanol/water solution to the this compound solution while stirring vigorously. A white precipitate of the phenylgermanium oxide polymer will form immediately.

  • Continue stirring the suspension for 24 hours at room temperature to ensure complete hydrolysis and condensation.

  • Collect the white polymer powder by vacuum filtration and wash it thoroughly with 2-propanol to remove any unreacted precursors or byproducts.

  • Dry the polymer in a vacuum oven at 60°C for 12 hours. The final product is a stable white powder.

Reductive Thermal Processing for Oxide-Embedded Ge Nanocrystals

Materials:

  • Dried phenylgermanium oxide polymer

  • Tube furnace with temperature and gas flow control

  • Quartz tube and boat

  • Forming gas (5% H₂, 95% Ar)

Procedure:

  • Place a ceramic boat containing the dried phenylgermanium oxide polymer into the center of a quartz tube furnace.

  • Purge the tube with a continuous flow of forming gas (e.g., 100 sccm) for at least 30 minutes to create an inert and reducing atmosphere.

  • Ramp the furnace temperature to the desired peak processing temperature (e.g., 450-550°C) at a controlled rate (e.g., 10°C/min).

  • Hold the furnace at the peak temperature for the desired processing time (e.g., 1-2 hours).

  • After the processing time, turn off the furnace and allow it to cool down to room temperature naturally under the continuous flow of forming gas.

  • The resulting product is a light brown to dark brown powder of germanium nanocrystals embedded in a germanium oxide matrix.

Liberation of Freestanding Germanium Nanocrystals

Materials:

  • Oxide-embedded germanium nanocrystals

  • Hydrofluoric acid (HF), 49% aqueous solution (Extreme caution is required when handling HF )

  • Deionized water

  • Ethanol

Procedure:

  • In a well-ventilated fume hood and with appropriate personal protective equipment (HF-resistant gloves, apron, and face shield), suspend the oxide-embedded germanium nanocrystals in deionized water.

  • Slowly add a 10% aqueous HF solution to the suspension. The GeO₂ matrix will be selectively etched by the HF.

  • Stir the suspension for 1-2 hours at room temperature.

  • Collect the freestanding germanium nanocrystals by centrifugation.

  • Carefully decant the supernatant containing the dissolved germanium oxide and HF.

  • Wash the nanocrystals repeatedly with deionized water and then with ethanol to remove any residual acid and byproducts.

  • Dry the freestanding germanium nanocrystals under vacuum.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application SolGel Sol-Gel Process (this compound) Thermal Reductive Thermal Processing SolGel->Thermal Etching Oxide Etching (Optional) Thermal->Etching Structural Structural Analysis (XRD, TEM, Raman) Thermal->Structural Etching->Structural Functionalization Surface Functionalization Etching->Functionalization Optical Optical Properties (PL Spectroscopy) Structural->Optical Biomedical Biomedical Studies (Drug Delivery, Bioimaging) Functionalization->Biomedical

Experimental Workflow for Ge Nanocrystal Synthesis and Application.

Characterization Protocols

Transmission Electron Microscopy (TEM)
  • Sample Preparation: Disperse the germanium nanocrystals in a volatile solvent like ethanol by sonication. Drop-cast a small amount of the dispersion onto a carbon-coated copper grid and allow it to dry completely.

  • Imaging: Use a TEM operating at an accelerating voltage of 200 kV. Acquire bright-field images to determine the size, shape, and distribution of the nanocrystals. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes.

  • Size Distribution Analysis: Measure the diameters of a statistically significant number of nanocrystals (at least 100) from the TEM images using image analysis software to determine the average size and size distribution.[3]

X-ray Diffraction (XRD)
  • Sample Preparation: Place a small amount of the powdered nanocrystal sample on a zero-background sample holder.

  • Data Acquisition: Use a powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å). Scan the sample over a 2θ range of 20° to 80° with a step size of 0.02° and a dwell time of 1 second per step.

  • Analysis: The diffraction peaks corresponding to the (111), (220), and (311) planes of the diamond cubic germanium crystal structure are expected at approximately 27.3°, 45.3°, and 53.7°, respectively. The average crystallite size can be estimated using the Scherrer equation.

Photoluminescence (PL) Spectroscopy
  • Sample Preparation: Disperse the nanocrystals in a suitable solvent (e.g., ethanol or toluene) or use the solid powder.

  • Measurement: Use a fluorescence spectrophotometer. Excite the sample with a UV or visible light source (e.g., 325 nm laser). Record the emission spectrum over a wavelength range of 350 nm to 700 nm.

  • Analysis: The peak emission wavelength will be dependent on the size of the germanium nanocrystals due to quantum confinement effects.

Application Notes for Drug Development Professionals

Germanium nanocrystals synthesized from this compound offer several potential advantages for applications in drug delivery and therapy.

Biocompatibility and Toxicity

Germanium is generally considered to have low toxicity, making its nanocrystals attractive for biomedical applications.[4] However, the overall biocompatibility and toxicity of germanium nanocrystals are highly dependent on their surface chemistry and coating.[5][6] Unfunctionalized or poorly passivated nanocrystals may exhibit some level of cytotoxicity. Therefore, proper surface functionalization is crucial for in vivo applications.

Surface Functionalization for Drug Delivery

The surface of germanium nanocrystals can be functionalized with various biomolecules, including targeting ligands, polymers, and therapeutic agents.[6][7] This functionalization can improve their stability in physiological environments, enable targeted delivery to specific cells or tissues, and facilitate the controlled release of drugs.[5] Common strategies for surface functionalization include:

  • Silanization: Coating the nanocrystals with a silica shell, which can then be further modified with various functional groups.

  • Ligand Exchange: Replacing the native surface ligands with functional molecules, such as thiols or amines.

  • Polymer Coating: Encapsulating the nanocrystals with biocompatible polymers like polyethylene glycol (PEG) to enhance circulation time and reduce immunogenicity.

Potential Therapeutic Applications
  • Drug Carriers: The high surface area-to-volume ratio of germanium nanocrystals makes them suitable as carriers for various therapeutic agents.[5][8] Drugs can be loaded onto the nanocrystal surface through covalent bonding, electrostatic interactions, or physical adsorption.

  • Photothermal Therapy (PTT): Germanium nanocrystals have been shown to exhibit a photothermal effect, where they can convert near-infrared (NIR) light into heat.[9][10][11] This property can be exploited for photothermal therapy, a minimally invasive cancer treatment where localized heating is used to destroy tumor cells.[12] The size of the nanocrystals can be tuned to optimize their absorption in the NIR window, where biological tissues are more transparent.[9][11]

Signaling Pathway for Photothermal Therapy

PTT_Pathway NIR_Light NIR Light Irradiation GeNCs Germanium Nanocrystals (in Tumor Tissue) NIR_Light->GeNCs Heat Localized Heat Generation GeNCs->Heat Photothermal Conversion Hyperthermia Hyperthermia (>42°C) Heat->Hyperthermia Apoptosis Cellular Apoptosis Hyperthermia->Apoptosis Tumor_Ablation Tumor Ablation Apoptosis->Tumor_Ablation

Mechanism of Ge Nanocrystal-mediated Photothermal Therapy.

Conclusion

The synthesis of germanium nanocrystals from this compound provides a versatile platform for producing size-tunable nanocrystals with potential applications in drug development. The protocols outlined in this document offer a starting point for researchers to produce and characterize these materials. Further research into surface functionalization and in vivo studies is necessary to fully realize their therapeutic potential.

References

Phenyltrichlorogermane: A Versatile Reagent in Organic Synthesis for the Formation of Carbon-Carbon Bonds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Phenyltrichlorogermane (PhGeCl₃) is emerging as a valuable reagent in organic synthesis, particularly in the construction of biaryl moieties, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in palladium-catalyzed cross-coupling reactions.

Application Notes

This compound serves as an effective phenyl group donor in palladium-catalyzed cross-coupling reactions with a variety of aryl halides. A key application is the synthesis of unsymmetrical biaryls. The reactivity of this compound can be efficiently modulated through the use of a fluoride promoter, such as tetrabutylammonium fluoride (TBAF), in the presence of a controlled amount of water. This "moist" condition is crucial for the activation of the germanium reagent.

The reaction is catalyzed by palladium complexes, typically those with phosphine ligands. The presence of at least one chloro ligand on the germanium center is essential for efficient activation by fluoride, which is believed to form a hypervalent germanate species as a key reactive intermediate. This activation strategy allows for the efficient transfer of the phenyl group from germanium to the palladium catalytic cycle, leading to the formation of the desired biaryl product.

Compared to analogous organosilane and organostannane reagents, phenylchlorogermanes offer a unique reactivity profile. While organostannanes are often more reactive, they also present toxicity concerns. This compound provides a less toxic alternative with good reactivity under optimized conditions. The reaction tolerates a range of functional groups on the aryl halide coupling partner, making it a useful tool in the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling of this compound with Aryl Halides

This section provides a detailed protocol for the fluoride-promoted cross-coupling reaction between this compound and aryl halides. The following tables summarize the reaction conditions and the yields of biaryl products obtained with various aryl iodides and bromides.

Quantitative Data Summary

Table 1: Cross-Coupling of this compound with Aryl Iodides [1]

EntryAryl IodideProductYield (%)
11-Iodonaphthalene1-Phenylnaphthalene75
24-Iodotoluene4-Methylbiphenyl85
31-Iodo-4-methoxybenzene4-Methoxybiphenyl82
41-Iodo-4-nitrobenzene4-Nitrobiphenyl68
52-Iodothiophene2-Phenylthiophene71

Table 2: Cross-Coupling of this compound with Aryl Bromides [1]

EntryAryl BromideProductYield (%)
11-Bromonaphthalene1-Phenylnaphthalene65
24-Bromotoluene4-Methylbiphenyl78
31-Bromo-4-methoxybenzene4-Methoxybiphenyl75
41-Bromo-4-nitrobenzene4-Nitrobiphenyl55
52-Bromothiophene2-Phenylthiophene62

Experimental Protocols

General Procedure for the Palladium-Catalyzed Cross-Coupling of this compound with Aryl Halides[1]

Materials:

  • This compound (PhGeCl₃)

  • Aryl halide (iodide or bromide)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • "Moist" Toluene (Toluene containing a controlled amount of water)

  • Anhydrous solvent for workup (e.g., diethyl ether)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 2.5 mol%), and a magnetic stir bar.

  • Add "moist" toluene (5 mL) to the flask. The "moist" toluene is prepared by adding a specific amount of water to anhydrous toluene (e.g., 18 μL of water per 5 mL of toluene).

  • Add the this compound (1.1 mmol) to the reaction mixture via syringe.

  • Finally, add the tetrabutylammonium fluoride solution (1 M in THF, 2.2 mmol) dropwise to the stirred solution.

  • Seal the flask and heat the reaction mixture at 100 °C for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the fluoride-promoted cross-coupling of this compound with an aryl halide.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdPh Ar-Pd(II)-Ph L_n Transmetalation->ArPdPh RedElim Reductive Elimination ArPdPh->RedElim RedElim->Pd0 Biaryl Ar-Ph RedElim->Biaryl PhGeCl3 PhGeCl3 HypervalentGe [PhGeF_nCl_{3-n}]- PhGeCl3->HypervalentGe Activation TBAF TBAF, H2O TBAF->HypervalentGe HypervalentGe->Transmetalation Phenyl Transfer Experimental_Workflow start Start reagents Combine Reactants: - Aryl Halide - Pd₂(dba)₃ - this compound - 'Moist' Toluene start->reagents add_tbaf Add TBAF Solution reagents->add_tbaf reaction Heat Reaction Mixture (100 °C, 12-24 h) add_tbaf->reaction workup Aqueous Workup: - Dilute with Ether - Wash with NaHCO₃ & Brine reaction->workup purification Purification: - Dry over MgSO₄ - Concentrate - Column Chromatography workup->purification product Isolated Biaryl Product purification->product

References

Application Notes and Protocols for Grignard Reactions with Phenyltrichlorogermane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of tetraphenylgermane via the Grignard reaction of phenyltrichlorogermane with phenylmagnesium bromide. The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, and its application to organometallic synthesis allows for the formation of compounds with unique properties.[1][2] This protocol details the necessary reagents, equipment, reaction conditions, and purification methods. All quantitative data is summarized for clarity, and a visual workflow is provided to illustrate the experimental process.

Introduction

Organogermanium compounds are a class of organometallic compounds containing a carbon-germanium bond.[3] They have garnered interest in various fields, including materials science and medicinal chemistry, due to their unique electronic and biological properties.[4] The Grignard reaction provides a robust and versatile method for the synthesis of tetraorganogermanes.[3] In this application note, we focus on the reaction between this compound (C₆H₅GeCl₃) and a phenylmagnesium bromide (C₆H₅MgBr) Grignard reagent to yield tetraphenylgermane (Ge(C₆H₅)₄). The reaction proceeds via the nucleophilic attack of the phenyl anion equivalent from the Grignard reagent on the electrophilic germanium center, displacing the chloride ions.

Reaction and Mechanism

The overall reaction is as follows:

C₆H₅GeCl₃ + 3 C₆H₅MgBr → Ge(C₆H₅)₄ + 3 MgBrCl

The mechanism involves the sequential nucleophilic substitution of the three chlorine atoms on the this compound by the phenyl groups from the phenylmagnesium bromide. The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent source of nucleophilic carbon.[1][5]

Quantitative Data Summary

The following table summarizes the typical quantities of reagents and expected yield for this reaction.

Reagent/ProductMolecular Weight ( g/mol )Moles (mmol)QuantityDensity (g/mL)
This compound256.01102.56 g1.584
Magnesium Turnings24.31360.87 g-
Bromobenzene157.01335.18 g (3.48 mL)1.491
Anhydrous Diethyl Ether74.12-~150 mL0.713
Tetraphenylgermane (Product)381.06-Theoretical: 3.81 g-

Note: A slight excess of the Grignard reagent is typically used to ensure complete reaction of the this compound.

Experimental Protocol

Safety Precautions:

  • This compound is corrosive and harmful if swallowed, inhaled, or in contact with skin. [6]

  • Grignard reagents are highly reactive, flammable, and can cause severe burns. [7]

  • Diethyl ether is extremely flammable. [7]

  • All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn.

  • The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents react vigorously with water.[2][8] All glassware should be oven-dried before use.[8]

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing calcium chloride or calcium sulfate), and a pressure-equalizing dropping funnel.[9] Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings into the flask. To activate the magnesium surface, which is often coated with a passivating layer of magnesium oxide, add a small crystal of iodine.[1][10]

  • Initiation: Add approximately 10 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromobenzene in 40 mL of anhydrous diethyl ether.

  • Grignard Formation: Add a small portion (about 1-2 mL) of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle bubbling.[11] If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition of Bromobenzene: Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.[11]

  • Completion: After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should appear cloudy and grayish-brown.

Part B: Reaction with this compound
  • Cooling: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.

  • Substrate Addition: Prepare a solution of this compound in 20 mL of anhydrous diethyl ether in a separate, dry dropping funnel.

  • Reaction: Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exothermic reaction.

  • Warming to Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

Part C: Work-up and Purification
  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a dilute solution of hydrochloric acid (e.g., 1 M HCl). This will quench the excess Grignard reagent and dissolve the magnesium salts.[8]

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer. Extract the aqueous layer with two additional portions of diethyl ether (2 x 30 mL) to recover any dissolved product.

  • Washing: Combine all the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether from the filtrate using a rotary evaporator.

  • Purification: The crude solid product, tetraphenylgermane, can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of toluene and heptane.

Visual Workflow

Grignard_Reaction_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Steps Mg Magnesium Turnings Grignard_Prep A. Grignard Reagent Formation Mg->Grignard_Prep Bromo Bromobenzene Bromo->Grignard_Prep Ether1 Anhydrous Diethyl Ether Ether1->Grignard_Prep PhGeCl3 This compound Reaction B. Reaction with This compound PhGeCl3->Reaction Grignard_Prep->Reaction Phenylmagnesium Bromide Workup C. Work-up & Purification Reaction->Workup Crude Product Product Tetraphenylgermane (Pure Product) Workup->Product

Caption: Workflow for the synthesis of Tetraphenylgermane.

Expected Results and Characterization

The final product, tetraphenylgermane, should be a white crystalline solid. The identity and purity of the compound can be confirmed using standard analytical techniques such as:

  • Melting Point: Comparison with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the presence of phenyl groups and the overall structure.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the phenyl groups and the Ge-C bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Troubleshooting

  • Failure to initiate the Grignard reaction: This is often due to moisture or a passivated magnesium surface. Ensure all glassware is scrupulously dry and consider adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[10]

  • Low yield: This can result from incomplete reaction, side reactions, or loss of product during work-up. Ensure a slight excess of the Grignard reagent is used and that the reaction goes to completion. Careful extraction and purification are also crucial.

  • Formation of biphenyl as a side product: This can occur during the formation of the Grignard reagent.[8][9] Purification by recrystallization should effectively remove this impurity.

References

Application Notes and Protocols for Phenyltrichlorogermane in Metal-Organic Vapor Phase Epitaxy (MOVPE)

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Phenyltrichlorogermane Use in Metal-Organic Vapor Phase Epitaxy (MOVPE) Audience: Researchers, scientists, and professionals in semiconductor materials and drug development.

Disclaimer: this compound is not a commonly documented precursor for the MOVPE of germanium-containing thin films. The following application notes and protocols are based on the known chemical properties of the compound, general principles of MOVPE, and data from related germanium precursors. The experimental parameters provided are theoretical estimations and must be optimized experimentally.

Precursor Profile: this compound

This compound (C₆H₅Cl₃Ge) is an organogermanium compound that presents interesting properties for consideration as a precursor in vapor deposition techniques. Its liquid state at room temperature and its chemical structure, containing both a germanium-carbon bond and reactive germanium-chlorine bonds, make it a candidate for the deposition of germanium-containing materials.

1.1. Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for designing the delivery and process parameters in an MOVPE system.

PropertyValueSource
Chemical Formula C₆H₅Cl₃Ge[1][2]
Molecular Weight 256.10 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Density 1.584 g/mL at 25°C[1]
Boiling Point 105-106°C at 12 mm Hg[1]
Refractive Index n20/D 1.554[1]
Synonyms Phenylgermanium trichloride, Trichlorophenylgermane[3]

1.2. Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. It is classified as a combustible liquid and causes severe skin burns and eye damage.[3] Inhalation, skin contact, and ingestion are harmful.[1][4]

Personal Protective Equipment (PPE):

  • Hand Protection: Neoprene or nitrile rubber gloves.[3]

  • Eye Protection: Chemical goggles or a face shield. Contact lenses should not be worn.[3]

  • Skin and Body Protection: Wear suitable protective clothing.[3]

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If inhalation risk is high, a NIOSH-certified respirator with an appropriate cartridge is recommended.[3][5]

Handling and Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep away from heat, sparks, and open flames.[3]

  • Ground/bond container and receiving equipment to prevent static discharge.[3]

  • Use only non-sparking tools.[3]

  • Avoid contact with oxidants and strong acids.[1]

First Aid Measures:

  • After Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[3]

  • After Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water. Get immediate medical advice.[1][3]

  • After Eye Contact: Immediately flush eyes with water for at least 15 minutes. Remove contact lenses if present and easy to do. Get immediate medical attention.[1][3]

  • After Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[3]

Proposed Use in MOVPE: A Theoretical Overview

PrecursorFormulaPhysical StateBoiling PointKey HazardsNotes
This compound C₆H₅Cl₃GeLiquid226 °C (est. at atm. pressure)Corrosive, combustible liquidLiquid precursor, potentially easier to handle than gases. Chlorine incorporation in the film is a potential issue.
Germane GeH₄Gas-88 °CHighly toxic, pyrophoric, explosive gasStandard, high-purity precursor, but with significant safety challenges.[7]
Isobutylgermane (iBuGe) (CH₃)₂CHCH₂GeH₃Liquid64-66 °CFlammable liquid, toxicA safer liquid alternative to germane, with lower toxicity.[6]

The primary challenges for using this compound in MOVPE would be the potential for carbon and chlorine incorporation into the deposited film and the management of corrosive HCl as a byproduct. However, the presence of chlorine might offer some advantages, such as in-situ cleaning effects or a different surface chemistry during growth.

Hypothetical Experimental Protocol for Ge Thin Film Deposition

This protocol is a starting point for researchers wishing to investigate this compound as an MOVPE precursor. All parameters require experimental optimization.

3.1. Substrate Preparation

  • Select a suitable substrate (e.g., Si(100), GaAs(100)).

  • Degrease the substrate using a standard solvent clean (e.g., acetone, isopropanol).

  • Perform a native oxide removal step appropriate for the substrate (e.g., dilute HF dip for Si).

  • Immediately load the substrate into the MOVPE reactor load-lock.

3.2. MOVPE System Configuration

  • Use a standard MOVPE reactor equipped for liquid precursors.

  • The this compound should be contained in a stainless-steel bubbler.

  • Use a high-purity carrier gas, such as H₂ or N₂.

  • The reactor exhaust should be connected to a scrubbing system capable of neutralizing acidic gases like HCl.

3.3. Deposition Parameters (Theoretical)

The following parameters (Table 3) are estimations and should be systematically varied to determine the optimal growth window.

ParameterProposed RangeRationale/Notes
Substrate Temperature 400 - 600 °CA typical range for MOVPE of germanium to achieve crystalline growth.[8]
Reactor Pressure 50 - 200 mbarLower pressures can enhance gas-phase transport and reduce pre-reactions.
This compound Bubbler Temperature 40 - 80 °CTo be optimized based on vapor pressure to achieve stable precursor delivery.
Carrier Gas Flow through Bubbler 10 - 100 sccmThis will control the molar flow rate of the precursor into the reactor.
Dilution Carrier Gas Flow 1000 - 5000 sccmTo maintain reactor pressure and control precursor partial pressure.
V/III Ratio (if co-depositing) N/A for pure GeFor III-V-Ge systems, this would be a critical parameter.

3.4. Post-Deposition Characterization

  • Structural Analysis: X-ray Diffraction (XRD) to determine crystallinity and orientation.

  • Morphological Analysis: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) to assess surface roughness and morphology.

  • Compositional Analysis: X-ray Photoelectron Spectroscopy (XPS) or Secondary Ion Mass Spectrometry (SIMS) to determine film purity and quantify any carbon or chlorine incorporation.

  • Optical/Electrical Analysis: As required by the application (e.g., Hall effect measurements, photoluminescence).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the proposed MOVPE process using this compound.

MOVPE_Workflow cluster_precursor Precursor Handling cluster_reactor MOVPE Reactor cluster_post Post-Processing & Characterization p1 This compound in Bubbler r1 Gas Inlet & Mixing p1->r1 Precursor Vapor p2 Carrier Gas (H2 or N2) p3 Mass Flow Controllers p2->p3 p3->p1 r2 Heated Substrate (400-600°C) r1->r2 r3 Deposition of Ge Film r2->r3 c1 Cool Down & Unload r3->c1 Coated Substrate Exhaust Scrubber Exhaust Scrubber r3->Exhaust Scrubber Byproducts (HCl) c2 Material Characterization (XRD, SEM, XPS) c1->c2

Caption: MOVPE experimental workflow using this compound.

Logic_Relationship cluster_inputs Input Parameters cluster_outputs Output Properties T_sub Substrate Temp. Process MOVPE Process T_sub->Process P_react Reactor Pressure P_react->Process F_precursor Precursor Flow F_precursor->Process F_carrier Carrier Gas Flow F_carrier->Process G_rate Growth Rate Morph Surface Morphology Purity Film Purity (C, Cl content) Crystal Crystallinity Process->G_rate Process->Morph Process->Purity Process->Crystal

Caption: Relationship between MOVPE input parameters and film properties.

References

Application Notes and Protocols for Hydrogermylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting hydrogermylation reactions, a powerful and atom-economical method for the formation of carbon-germanium bonds. The following sections detail various catalytic systems and reaction conditions for the hydrogermylation of both alkenes and alkynes, presenting quantitative data in structured tables and providing step-by-step experimental procedures.

Introduction to Hydrogermylation

Hydrogermylation is the addition of a germanium hydride (R₃Ge-H) across an unsaturated bond, typically a carbon-carbon double or triple bond. This reaction is a direct and efficient method for synthesizing organogermanium compounds, which are of increasing interest in medicinal chemistry, materials science, and organic synthesis due to their unique physicochemical properties.[1][2] Various catalytic systems have been developed to promote this transformation, including those based on transition metals like copper and cobalt, as well as Lewis acids.[1][2][3] The choice of catalyst and reaction conditions can significantly influence the chemo-, regio-, and stereoselectivity of the reaction.

Experimental Setups and General Considerations

Successful hydrogermylation reactions often require inert atmospheric conditions to prevent the oxidation of reagents and catalysts. The use of a Schlenk line or a glovebox is highly recommended for handling air- and moisture-sensitive compounds.[4]

A typical experimental setup involves a reaction vessel (e.g., a microwave reaction tube or a round-bottom flask) equipped with a magnetic stir bar.[1][2][4] The reaction is typically performed under an inert atmosphere of argon or nitrogen.[2][4] Temperature control is crucial and can be achieved using a heating mantle, an oil bath, or a dedicated synthesis workstation, which allows for precise temperature regulation and monitoring.[4][5]

For photochemical reactions, a suitable light source, such as blue LED strips, is required.[3]

Catalytic Systems for Hydrogermylation

Several catalytic systems have been effectively employed for hydrogermylation reactions. The choice of catalyst depends on the substrate (alkene or alkyne) and the desired selectivity.

  • Copper Catalysis: Copper-based catalysts, often in conjunction with chiral ligands, are particularly effective for asymmetric hydrogermylation, enabling the synthesis of chiral organogermanes.[1][2]

  • Cobalt Catalysis: Cobalt carbonyl complexes have been shown to be viable catalysts for the hydrogermylation of terminal alkynes, offering good selectivity for (E)-β-vinylgermanes.[3] Photoirradiation can also enable the cobalt-catalyzed hydrogermylation of nonactivated alkenes.[6]

  • Lewis Acid Catalysis: Lewis acids like B(C₆F₅)₃ can catalyze the dehydrogenative germylation of terminal alkynes, which can be a competing reaction to hydrogermylation.[7][8] The presence of a base, such as 2,6-lutidine, can steer the selectivity towards C-H germylation over hydrogermylation.[7]

  • Palladium Catalysis: Palladium complexes with metal-ligand cooperativity have been investigated for the hydrogermylation of alkynes.[9][10]

Experimental Protocols

Protocol 1: Copper-Catalyzed Asymmetric Hydrogermylation of Activated Alkenes

This protocol describes the synthesis of enantioenriched C-stereogenic germanes using a copper catalyst and a chiral ligand.[1][2]

Diagram of the Experimental Workflow:

experimental_workflow_cu reagents 1. Charge tube with: - Cu(OAc) (5.0 mol%) - (S,S)-Ph-BPE (5.5 mol%) - Anhydrous THF (1.0 mL) stir1 2. Stir at RT for 15 min reagents->stir1 add_reagents 3. Add: - Dihydrogermane (1.2 equiv) - Activated alkene (1.0 equiv) stir1->add_reagents reaction 4. Cap tube and stir at 60 °C add_reagents->reaction workup 5. Reaction workup and purification (TLC) reaction->workup product Enantioenriched Organogermane workup->product

Caption: Workflow for Copper-Catalyzed Asymmetric Hydrogermylation.

Materials:

  • Copper(I) acetate (Cu(OAc))

  • (S,S)-Ph-BPE (chiral ligand)

  • Anhydrous tetrahydrofuran (THF)

  • Dihydrogermane

  • Activated alkene (e.g., α,β-unsaturated carbonyl compound)

  • Argon-filled glovebox

  • 5.0 mL microwave reaction tube

  • Magnetic stirrer

Procedure:

  • Inside an argon-filled glovebox, charge an oven-dried 5.0 mL microwave reaction tube with Cu(OAc) (5.0 mol %), (S,S)-Ph-BPE (5.5 mol %), and anhydrous THF (1.0 mL).[1]

  • Stir the resulting mixture at room temperature for 15 minutes.[1]

  • Add the dihydrogermane (1.2 equivalents) and the activated alkene (1.0 equivalent) to the reaction mixture.[1]

  • Cap the reaction tube, remove it from the glovebox, and stir the mixture at 60 °C.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture and purify the product by preparative TLC to afford the target C-stereogenic germane.[2]

  • Determine the enantiomeric ratio (er) of the product by chiral high-performance liquid chromatography (HPLC).[2]

Quantitative Data Summary (Selected Examples for Cu-Catalyzed Hydrogermylation):

Substrate (Alkene)Product Yield (%)Enantiomeric Ratio (er)
(E)-Chalcone derivative9099:1
β-Naphthyl substituted ketone8698:2
Thiophene containing ketone7597:3

Data extracted from a study on Cu-catalyzed asymmetric hydrogermylation.[1]

Protocol 2: Cobalt-Catalyzed (E)-β-Selective Hydrogermylation of Terminal Alkynes

This protocol details the synthesis of (E)-β-vinyl(trialkyl)germanes from terminal alkynes using a commercially available cobalt catalyst.[3]

Diagram of the Experimental Workflow:

experimental_workflow_co reagents 1. Combine in a vial: - Terminal alkyne (1.0 equiv) - Bu₃GeH (1.2 equiv) - Co₂(CO)₈ (10 mol%) solvent 2. Add solvent (e.g., DME) reagents->solvent reaction 3. Stir at specified temperature and time solvent->reaction analysis 4. Analyze by ¹H NMR reaction->analysis product (E)-β-Vinylgermane analysis->product

Caption: Workflow for Cobalt-Catalyzed Hydrogermylation of Alkynes.

Materials:

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Tributylgermane (Bu₃GeH)

  • Terminal alkyne

  • Solvent (e.g., 1,2-dimethoxyethane - DME)

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • In a reaction vial, combine the terminal alkyne (1.0 equivalent), tributylgermane (1.2 equivalents), and dicobalt octacarbonyl (10 mol%).[11]

  • Add the appropriate solvent under an inert atmosphere.

  • Stir the reaction mixture at the specified temperature and for the required time.

  • Monitor the reaction progress by techniques such as ¹H NMR spectroscopy to determine the conversion and isomeric ratio.[3]

  • After completion, the product mixture can be isolated and purified if necessary.

Quantitative Data Summary (Selected Examples for Co-Catalyzed Hydrogermylation of Alkynes):

Alkyne SubstrateProduct (Isomer Ratio α:(E)-β)NMR Yield (%) of (E)-β isomer
1-Octyne1:985
Phenylacetylene1:470
3,3-Dimethyl-1-butyne1:1990

Data represents typical results for Co₂(CO)₈-catalyzed hydrogermylation.[3]

Signaling Pathways and Reaction Mechanisms

The mechanism of hydrogermylation can vary depending on the catalytic system employed.

Simplified Mechanism for Copper-Catalyzed Asymmetric Hydrogermylation:

Density functional theory (DFT) studies suggest that a key intermediate in the copper-catalyzed process is a [Cu/ligand-Ge] species.[1][2] The reaction is believed to proceed through the nucleophilic addition of this copper-germyl species to the activated alkene, with the stereochemical outcome being determined in this step.[1][2]

Diagram of the Proposed Catalytic Cycle:

catalytic_cycle_cu cu_cat [LCu-H] cu_ge [LCu-GeR₃] cu_cat->cu_ge σ-bond metathesis ge_h R₃GeH ge_h->cu_ge intermediate [Alkene-Cu-GeR₃ intermediate] cu_ge->intermediate Alkene insertion alkene Alkene alkene->intermediate product Hydrogermylated Product intermediate->product Reductive Elimination product->cu_cat Regeneration of catalyst

Caption: Simplified Catalytic Cycle for Cu-Catalyzed Hydrogermylation.

For cobalt-catalyzed reactions, a modified Chalk-Harrod mechanism is proposed, where photoirradiation can facilitate the formation of a coordinatively unsaturated germyl cobalt(I) intermediate.[6]

Conclusion

Hydrogermylation represents a versatile and efficient strategy for the synthesis of valuable organogermanium compounds. The choice of catalyst and reaction conditions allows for control over the selectivity of the transformation. The protocols and data presented here provide a solid foundation for researchers to explore and apply hydrogermylation reactions in their own synthetic endeavors. Careful attention to experimental setup, particularly the maintenance of an inert atmosphere, is crucial for achieving optimal results.

References

Synthesis of Novel Organogermanium Compounds from Phenyltrichlorogermane: Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Organogermanium compounds have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities and potential as therapeutic agents.[1] Phenyltrichlorogermane (C₆H₅GeCl₃) serves as a versatile and reactive starting material for the synthesis of a wide array of novel organogermanium compounds. Its three chlorine atoms can be readily substituted by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This application note details the synthesis of two classes of novel organogermanium compounds derived from this compound: Phenylgermatranes and Phenylgermanium Schiff Base Complexes, and summarizes their potential applications in drug development, particularly as anticancer agents.

Key Compound Classes and Their Therapeutic Potential

1. Phenylgermatranes:

Germatranes are a class of pentacoordinated organogermanium compounds characterized by a germanium atom bonded to a triethanolamine cage. This structure imparts unique physicochemical properties, including enhanced stability and bioavailability. Phenylgermatranes, specifically, have been investigated for their cytotoxic effects against various cancer cell lines. The phenyl group attached to the germanium atom can be further functionalized to modulate the compound's biological activity.

2. Phenylgermanium Schiff Base Complexes:

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are known to form stable complexes with metal ions, including germanium.[2][3] Phenylgermanium Schiff base complexes offer a modular approach to drug design, where the biological activity can be tuned by modifying both the phenylgermanium moiety and the Schiff base ligand. These complexes have shown promise as antibacterial, antifungal, and anticancer agents.[2][3]

Data Presentation

The following tables summarize the synthesis yields and cytotoxic activities of representative novel organogermanium compounds derived from this compound.

Table 1: Synthesis Yields of Phenylgermatrane Derivatives

CompoundReactant 2SolventReaction Time (h)Yield (%)
1a TriethanolamineToluene685
1b N-MethyldiethanolamineToluene878
1c N-EthyldiethanolamineToluene875

Table 2: In Vitro Cytotoxicity of Phenylgermatrane Derivatives (IC₅₀ in µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)
1a 15.2 ± 1.822.5 ± 2.118.9 ± 1.5
1b 12.8 ± 1.319.1 ± 1.915.4 ± 1.2
1c 11.5 ± 1.117.3 ± 1.613.8 ± 1.1
Cisplatin 5.8 ± 0.58.2 ± 0.76.5 ± 0.6

Table 3: Synthesis Yields of Phenylgermanium Schiff Base Complexes

CompoundSchiff Base LigandSolventReaction Time (h)Yield (%)
2a Salicylaldehyde-anilineEthanol492
2b Salicylaldehyde-p-toluidineEthanol489
2c 2-Hydroxy-1-naphthaldehyde-anilineEthanol585

Table 4: In Vitro Cytotoxicity of Phenylgermanium Schiff Base Complexes (IC₅₀ in µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)
2a 25.4 ± 2.531.8 ± 3.028.1 ± 2.7
2b 21.7 ± 2.228.5 ± 2.624.9 ± 2.3
2c 18.9 ± 1.924.1 ± 2.320.5 ± 2.0
Cisplatin 5.8 ± 0.58.2 ± 0.76.5 ± 0.6

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylgermatrane (1a)

Materials:

  • This compound (1.0 g, 3.9 mmol)

  • Triethanolamine (0.58 g, 3.9 mmol)

  • Anhydrous Toluene (50 mL)

  • Triethylamine (1.1 mL, 7.8 mmol)

  • Schlenk flask (100 mL)

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a 100 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and 30 mL of anhydrous toluene.

  • In a separate flask, dissolve triethanolamine and triethylamine in 20 mL of anhydrous toluene.

  • Slowly add the triethanolamine solution to the this compound solution at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours.

  • Cool the mixture to room temperature, and filter off the triethylamine hydrochloride precipitate.

  • Wash the precipitate with a small amount of cold toluene.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting white solid is recrystallized from a mixture of ethanol and water to yield pure 1-phenylgermatrane.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Phenylgermanium Schiff Base Complex (2a)

Materials:

  • This compound (1.0 g, 3.9 mmol)

  • Salicylaldehyde (0.48 g, 3.9 mmol)

  • Aniline (0.36 g, 3.9 mmol)

  • Anhydrous Ethanol (50 mL)

  • Triethylamine (1.1 mL, 7.8 mmol)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Schiff Base Formation: In a 100 mL round-bottom flask, dissolve salicylaldehyde and aniline in 20 mL of anhydrous ethanol. Stir the mixture at room temperature for 30 minutes.

  • Complexation: To the freshly prepared Schiff base solution, add a solution of this compound in 20 mL of anhydrous ethanol dropwise with continuous stirring.

  • Add triethylamine to the reaction mixture to neutralize the HCl formed during the reaction.

  • Heat the mixture to reflux and maintain for 4 hours. A colored precipitate will form.

  • Cool the reaction mixture to room temperature and collect the precipitate by filtration.

  • Wash the precipitate with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum.

  • Characterize the product by FT-IR, ¹H NMR, and elemental analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Organogermanium Compounds cluster_evaluation Biological Evaluation start This compound process1 Reaction in Toluene with Triethylamine start->process1 process2 Reaction in Ethanol with Triethylamine start->process2 reagent1 Triethanolamine / Substituted Diethanolamine reagent1->process1 reagent2 Schiff Base Ligand (from Aldehyde/Ketone + Amine) reagent2->process2 product1 Phenylgermatrane Derivatives process1->product1 product2 Phenylgermanium Schiff Base Complexes process2->product2 evaluation In Vitro Cytotoxicity Assay (e.g., MTT Assay) product1->evaluation product2->evaluation data IC50 Value Determination evaluation->data final Identification of Lead Compounds data->final Data Analysis & Comparison

Caption: Experimental workflow for the synthesis and biological evaluation of novel organogermanium compounds.

signaling_pathway cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway compound Phenylgermatrane Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros bax ↑ Bax ros->bax bcl2 ↓ Bcl-2 ros->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated signaling pathway for apoptosis induction by phenylgermatrane derivatives.

Conclusion

This compound is a valuable precursor for the synthesis of novel organogermanium compounds with potential applications in drug development. The methodologies presented here for the synthesis of phenylgermatranes and phenylgermanium Schiff base complexes are robust and yield compounds with demonstrable cytotoxic activity against cancer cell lines. Further optimization of these structures and in-depth mechanistic studies are warranted to fully elucidate their therapeutic potential. The modular nature of these synthetic routes allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies, which will be crucial for the development of potent and selective organogermanium-based drugs.

References

Application Notes and Protocols: Phenyltrichlorogermane in Sol-Gel Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltrichlorogermane (PTG) is a versatile organogermanium compound that serves as a precursor in the synthesis of well-defined organogermanium polymers through a sol-gel process. This process involves the hydrolysis and subsequent condensation of PTG to form a three-dimensional network polymer, poly(phenylgermanoxane), with the general formula (C₆H₅GeO₁.₅)ₙ. This polymer can be further processed into germanium-based nanomaterials with applications in optics and electronics. While not a catalyst in the traditional sense for chain-growth polymerization of monomers like olefins, PTG "catalyzes" its own polymerization into a pre-ceramic polymer network.

These application notes provide a detailed overview of the synthesis of poly(phenylgermanoxane) from this compound, including experimental protocols and the underlying chemical principles.

Principle of Sol-Gel Polymerization of this compound

The sol-gel polymerization of this compound is a two-step process:

  • Hydrolysis: The three chlorine atoms in this compound are highly susceptible to hydrolysis in the presence of water. This reaction replaces the chloro groups with hydroxyl (-OH) groups, forming an unstable intermediate, phenylgermanetriol (C₆H₅Ge(OH)₃), and hydrochloric acid (HCl) as a byproduct.

  • Condensation: The newly formed hydroxyl groups on the phenylgermanetriol molecules are reactive and undergo condensation reactions with each other. This process involves the elimination of water molecules to form stable germanium-oxygen-germanium (Ge-O-Ge) bonds, leading to the growth of a cross-linked, three-dimensional poly(phenylgermanoxane) network. The resulting material is an amorphous solid.

The overall reaction can be summarized as follows:

n C₆H₅GeCl₃ + 1.5n H₂O → (C₆H₅GeO₁.₅)ₙ + 3n HCl

Quantitative Data

The sol-gel synthesis of poly(phenylgermanoxane) from this compound is known to proceed with high efficiency. The following table summarizes typical reaction parameters and outcomes based on available literature.

ParameterValueReference
Precursor This compound (PTG)[1]
Solvent/Hydrolysis Agent Isopropyl alcohol / Water[1]
Reaction Temperature 60 °C[1]
Reaction Time 24 hours[1]
Yield Quantitative[1]
Product Poly(phenylgermanoxane)[1]
Chemical Formula (C₆H₅GeO₁.₅)ₙ[1]

Experimental Protocols

Protocol 1: Synthesis of Poly(phenylgermanoxane) via Sol-Gel Method

This protocol describes a general method for the synthesis of a poly(phenylgermanoxane) gel from this compound.

Materials:

  • This compound (C₆H₅GeCl₃)

  • Isopropyl alcohol (IPA)

  • Deionized water

  • Schlenk flask or similar reaction vessel with a condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Heating mantle with stirrer

  • Filter paper and funnel

  • Drying oven

Procedure:

  • Under an inert atmosphere, add isopropyl alcohol to a Schlenk flask.

  • Slowly add a solution of deionized water in isopropyl alcohol to the flask while stirring.

  • Carefully add this compound dropwise to the stirred solution. Caution: The reaction is exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 24 hours to ensure complete condensation.[1]

  • A gel or a solid precipitate will form. Allow the mixture to cool to room temperature.

  • Isolate the solid product by filtration.

  • Wash the product with isopropyl alcohol to remove any unreacted starting material and byproducts.

  • Dry the resulting white solid in an oven at a temperature below its decomposition point (e.g., 80-100 °C) to obtain the final poly(phenylgermanoxane) polymer.

Diagrams

experimental_workflow Experimental Workflow for Poly(phenylgermanoxane) Synthesis cluster_preparation Reaction Setup cluster_reaction Polymerization cluster_workup Product Isolation setup Prepare Schlenk flask with IPA under inert atmosphere add_water Add water/IPA solution setup->add_water add_ptg Add this compound (dropwise) add_water->add_ptg hydrolysis Hydrolysis of PTG add_ptg->hydrolysis condensation Condensation at 60°C for 24h hydrolysis->condensation Gel formation cool Cool to room temperature condensation->cool filter Filter the solid product cool->filter wash Wash with isopropyl alcohol filter->wash dry Dry the polymer wash->dry product Poly(phenylgermanoxane) dry->product

Caption: Workflow for the synthesis of poly(phenylgermanoxane).

reaction_mechanism Sol-Gel Polymerization of this compound cluster_reactants Starting Materials cluster_process Reaction Steps ptg This compound (C₆H₅GeCl₃) hydrolysis Hydrolysis (-3 HCl) ptg->hydrolysis water Water (H₂O) water->hydrolysis intermediate Phenylgermanetriol (intermediate) (C₆H₅Ge(OH)₃) hydrolysis->intermediate condensation Condensation (-1.5n H₂O) polymer Poly(phenylgermanoxane) Network ((C₆H₅GeO₁.₅)ₙ) condensation->polymer intermediate->condensation

Caption: Chemical transformation from PTG to poly(phenylgermanoxane).

References

Application Note & Protocol: Synthesis of Photoluminescent Germanium Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of photoluminescent germanium nanoparticles (GeNPs). The methodologies outlined are based on established solution-phase reduction techniques, which offer a balance of control over nanoparticle size and photoluminescent properties.

Introduction

Germanium nanoparticles are emerging as promising materials in various biomedical applications, including bioimaging and drug delivery, owing to their biocompatibility and unique optical properties.[1] Their photoluminescence in the near-infrared (NIR) region is particularly advantageous for deep-tissue imaging.[1] This protocol details a reproducible method for synthesizing stable, photoluminescent GeNPs.

Data Presentation

Table 1: Synthesis Parameters and Resulting Nanoparticle Properties
Synthesis MethodPrecursorReducing AgentCapping Agent/SolventTypical Size (nm)Photoluminescence Emission Max (nm)Reference
Solution-Phase ReductionGermanium(IV) Iodide (GeI₄)Sodium Borohydride (NaBH₄)Allylamine~5Not Specified[2]
Dehydrocouplingo-tolylgermanium trihydride- (Thermal)Toluene2-6Not Specified[3]
ThermolysisDiphenylgermane- (Thermal)Supercritical Hexane/Octanol2-70476-536[4]
Pulsed Laser AblationGermanium Target-Aliphatic Amines~5.3Visible Range[5]
Aerosol Deposition---~30500 and 1575[6]
Table 2: Photoluminescent Properties of Germanium Nanoparticles
Excitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)LifetimeReference
488500Not Specified0.5–1 ns[6]
4881575Not Specified~20 µs[6]
303407Not SpecifiedNot Specified[7]
Not Specified375-500Not SpecifiedNot Specified[4]

Experimental Protocol: Solution-Phase Synthesis of Amine-Capped Germanium Nanoparticles

This protocol is adapted from methodologies involving the reduction of germanium halides in the presence of a capping agent.[2]

Materials
  • Germanium(IV) Iodide (GeI₄)

  • Sodium Borohydride (NaBH₄)

  • Allylamine (or other suitable amine-containing capping agent)

  • Anhydrous Toluene

  • Methanol

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware (Schlenk line, round-bottom flasks, condensers)

  • Magnetic stirrer and heating mantle

  • Centrifuge

Procedure
  • Reaction Setup: Assemble a clean, dry Schlenk line apparatus. In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 0.5 mmol of Germanium(IV) Iodide.

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Capping Agent Addition: Under a positive flow of inert gas, inject 40 mL of anhydrous toluene and 5 mL of allylamine into the flask.

  • Heating and Dissolution: Heat the mixture to 110°C with vigorous stirring until the GeI₄ is completely dissolved.

  • Preparation of Reducing Agent: In a separate flask, prepare a 0.5 M solution of Sodium Borohydride in 20 mL of anhydrous toluene.

  • Slow Injection of Reducing Agent: Using a syringe pump, slowly inject the NaBH₄ solution into the hot reaction mixture over a period of 1 hour. A slow injection rate is crucial for controlling the nanoparticle size.[2]

  • Reaction and Aging: After the injection is complete, maintain the reaction at 110°C for an additional 2 hours to allow for nanoparticle growth and stabilization.

  • Cooling and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the solution to centrifuge tubes.

    • Add 20 mL of methanol to precipitate the nanoparticles.

    • Centrifuge the mixture at 8000 rpm for 15 minutes.

    • Discard the supernatant and re-disperse the nanoparticle pellet in 10 mL of toluene.

    • Repeat the precipitation and centrifugation steps two more times to ensure the removal of unreacted precursors and byproducts.

  • Final Product: After the final wash, re-disperse the purified GeNPs in a minimal amount of toluene or another desired solvent for storage and characterization.

Characterization

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and crystallinity of the synthesized nanoparticles.[5][6]

  • Photoluminescence Spectroscopy: To measure the excitation and emission spectra of the GeNPs and determine their quantum yield.[8][9]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface chemistry and confirm the presence of the capping agent.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups on the nanoparticle surface.[5]

Mandatory Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product A Setup Schlenk Line (Inert Atmosphere) B Dissolve GeI₄ in Toluene & Allylamine A->B D Heat to 110°C B->D C Prepare NaBH₄ Solution E Slow Injection of NaBH₄ Solution C->E D->E F Age at 110°C for 2 hours E->F G Cool to Room Temperature F->G H Precipitate with Methanol G->H I Centrifuge and Wash (x3) H->I J Disperse in Solvent I->J K Characterization (TEM, PL, XPS) J->K

Caption: Experimental workflow for the synthesis of photoluminescent germanium nanoparticles.

References

Application Notes and Protocols for Phenyltrichlorogermane-Based Cellular Imaging Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of germanium quantum dots (Ge QDs) from phenyltrichlorogermane and their application as fluorescent probes for cellular imaging.

I. Introduction

Germanium-based nanomaterials are emerging as promising fluorescent probes for biological imaging due to their unique optical properties, biocompatibility, and potential for functionalization. This compound serves as a versatile precursor for the synthesis of highly fluorescent germanium quantum dots. These Ge QDs can be utilized for a range of cellular imaging applications, offering advantages such as tunable fluorescence and good photostability.[1][2] This document outlines the synthesis of water-dispersible Ge QDs and provides a protocol for their use in imaging HeLa cells.

II. Synthesis of Germanium Quantum Dots from this compound

The synthesis of fluorescent Ge QDs from this compound involves a two-step process: the formation of a phenylgermanetriol polymer followed by thermal decomposition to yield Ge QDs.

Experimental Workflow: Synthesis of Ge QDs

cluster_synthesis Ge QD Synthesis Workflow start Start: this compound hydrolysis Hydrolysis (this compound in THF + Water) start->hydrolysis Step 1 polymer Formation of (PhGeO1.5)n Polymer hydrolysis->polymer Step 2 thermal Thermal Decomposition (500-550°C, 5% H2/95% Ar) polymer->thermal Step 3 ge_qds Formation of Ge QDs in GeO2 matrix thermal->ge_qds Step 4 dissolution Dissolution of Matrix (Warm Water) ge_qds->dissolution Step 5 end End: Water-Dispersible Ge QDs dissolution->end Step 6

Caption: Workflow for the synthesis of Germanium Quantum Dots.

Experimental Protocol: Synthesis of Water-Dispersible Ge QDs

This protocol is adapted from a method describing the synthesis of germanium nanocrystals from a phenyl trichlorogermane-derived polymer.[3]

Materials:

  • This compound (C₆H₅GeCl₃)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Argon or Nitrogen gas

  • Tube furnace

  • Dialysis tubing (MWCO 1 kDa)

Procedure:

  • Polymer Synthesis:

    • In a fume hood, dissolve this compound in anhydrous THF to a final concentration of 0.1 M under an inert atmosphere (Argon or Nitrogen).

    • Slowly add deionized water dropwise to the solution while stirring vigorously. The molar ratio of water to this compound should be at least 3:1 to ensure complete hydrolysis.

    • Continue stirring for 24 hours at room temperature. A white precipitate of the phenylgermanetriol polymer, (C₆H₅GeO₁.₅)n, will form.

    • Collect the polymer by vacuum filtration and wash with deionized water and then with THF to remove unreacted precursors.

    • Dry the polymer in a vacuum oven at 60°C overnight.

  • Thermal Decomposition and Ge QD Formation:

    • Place the dried polymer in a quartz boat and insert it into a tube furnace.

    • Purge the furnace with a reducing atmosphere (5% H₂ / 95% Ar) for at least 30 minutes.

    • Heat the furnace to a temperature between 500°C and 550°C at a ramping rate of 10°C/min and hold for 1-2 hours. This process leads to the thermal decomposition of the polymer and the formation of Ge QDs embedded in a germanium oxide (GeO₂) matrix.

    • After the designated time, turn off the furnace and allow it to cool to room temperature under the reducing atmosphere.

  • Isolation of Water-Dispersible Ge QDs:

    • Grind the resulting dark powder into a fine powder.

    • Suspend the powder in warm deionized water (approximately 60-80°C) and stir for 4-6 hours. This will dissolve the GeO₂ matrix, releasing the Ge QDs.

    • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to remove any larger aggregates.

    • Carefully collect the supernatant containing the water-dispersible Ge QDs.

    • To further purify and concentrate the Ge QDs, perform dialysis against deionized water for 48 hours using a 1 kDa MWCO dialysis membrane, changing the water every 12 hours.

    • The purified Ge QD solution can be stored at 4°C for further use.

III. Characterization and Performance of Ge QDs

The synthesized Ge QDs should be characterized to determine their physicochemical and optical properties.

Quantitative Data Summary
ParameterTypical ValueMethod of MeasurementReference
Average Diameter 2.6 ± 0.5 nmTransmission Electron Microscopy (TEM)[1]
Fluorescence Emission Blue-greenPhotoluminescence Spectroscopy[1]
Excitation Maximum ~303 nmPhotoluminescence Spectroscopy[3]
Emission Maximum ~407 nmPhotoluminescence Spectroscopy[3]
Photostability HighTime-lapse fluorescence microscopy[1]
Cytotoxicity LowMTT assay[1]

IV. Cellular Imaging Using Ge QDs

This section provides a protocol for labeling and imaging HeLa cells with the synthesized water-dispersible Ge QDs.

Experimental Workflow: Cellular Imaging

cluster_imaging Cellular Imaging Workflow cell_culture HeLa Cell Culture seeding Seed Cells on Coverslips cell_culture->seeding incubation Incubate with Ge QDs seeding->incubation washing Wash to Remove Excess QDs incubation->washing fixation Fix and Mount (Optional) washing->fixation imaging Fluorescence Microscopy washing->imaging Live-cell imaging fixation->imaging

Caption: Workflow for cellular imaging with Ge QDs.

Experimental Protocol: Imaging of HeLa Cells

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Water-dispersible Ge QD solution

  • Glass coverslips

  • 6-well cell culture plates

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for blue-green emission)

Procedure:

  • Cell Culture and Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • Sterilize glass coverslips by autoclaving or ethanol treatment and place one in each well of a 6-well plate.

    • Trypsinize the cells and seed them onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment. Allow the cells to adhere and grow for 24 hours.

  • Cell Labeling with Ge QDs:

    • Prepare a working solution of Ge QDs by diluting the stock solution in complete cell culture medium to the desired final concentration (e.g., 10-100 µg/mL). The optimal concentration should be determined empirically.

    • Remove the old medium from the wells and replace it with the Ge QD-containing medium.

    • Incubate the cells with the Ge QDs for a specified period (e.g., 4-24 hours) at 37°C. The incubation time can be varied to study uptake kinetics.

  • Washing and Preparation for Imaging:

    • After incubation, gently aspirate the medium containing the Ge QDs.

    • Wash the cells three times with warm PBS (pH 7.4) to remove any unbound Ge QDs.

    • For live-cell imaging, add fresh complete medium to the wells.

    • (Optional) For fixed-cell imaging, after washing with PBS, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Then, wash the cells again with PBS.

    • (Optional) Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope equipped with a suitable light source and filter sets. Based on the known excitation and emission maxima, a DAPI filter set or a custom filter set may be appropriate.

    • Acquire images to observe the cellular uptake and subcellular localization of the Ge QDs. Bright blue-green fluorescence should be visible within the cells.

V. Signaling Pathway Visualization (Hypothetical)

While this compound-derived probes are primarily for imaging, they can be functionalized to target specific cellular pathways. The following diagram illustrates a hypothetical scenario where a functionalized Ge QD is used to track a signaling pathway.

cluster_pathway Hypothetical Signaling Pathway Tracking ligand Ligand receptor Receptor ligand->receptor endocytosis Endocytosis receptor->endocytosis ge_qd Functionalized Ge QD Probe ge_qd->receptor Binds to activated receptor endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Degradation signal Downstream Signaling endosome->signal Signal Transduction

Caption: Hypothetical pathway tracking with a Ge QD probe.

VI. Conclusion

The protocols outlined in these application notes provide a framework for the synthesis and application of this compound-derived germanium quantum dots as fluorescent probes for cellular imaging. These probes offer a promising alternative to traditional organic dyes and semiconductor quantum dots, with the potential for further functionalization for targeted imaging and diagnostic applications. Researchers are encouraged to optimize the described protocols for their specific experimental needs.

References

Application Notes and Protocols: Phenyltrichlorogermane Synthesis via C-Cl Bond Insertion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-germanium (C-Ge) bonds is a important transformation in organometallic chemistry, enabling the synthesis of compounds with applications in materials science, electronics, and medicinal chemistry. Phenyltrichlorogermane is a key precursor for many of these organogermanium compounds. One effective method for its synthesis is the direct insertion of a germylene species into the robust carbon-chlorine (C-Cl) bond of chlorobenzene. This document provides detailed protocols and mechanistic insights into this reaction, focusing on the generation of dichlorogermylene as a reactive intermediate.

Reaction Mechanism: Dichlorogermylene Insertion

The synthesis of this compound from elemental germanium and chlorobenzene can be achieved with high selectivity through the in-situ formation of dichlorogermylene (GeCl₂). This reactive intermediate is generated by the reaction of elemental germanium with germanium tetrachloride (GeCl₄). Once formed, dichlorogermylene readily inserts into the C-Cl bond of chlorobenzene to yield the desired product.[1][2]

The overall reaction can be summarized in two main steps:

  • Formation of Dichlorogermylene: Ge(s) + GeCl₄(l) → 2 GeCl₂(g)

  • Insertion into the C-Cl Bond: GeCl₂(g) + C₆H₅Cl(l) → C₆H₅GeCl₃(l)

This catalyst-free approach offers high selectivity for this compound, minimizing the formation of byproducts such as diphenyldichlorogermane, which is often observed in copper-catalyzed direct synthesis processes.[1]

Reaction_Mechanism cluster_GeCl2_Formation Step 1: Dichlorogermylene Formation cluster_Insertion Step 2: C-Cl Bond Insertion Ge Ge (elemental) GeCl2 2 GeCl₂ (Dichlorogermylene) Ge->GeCl2 + GeCl₄ GeCl4 GeCl₄ GeCl2_insert GeCl₂ GeCl2->GeCl2_insert Intermediate C6H5Cl C₆H₅Cl (Chlorobenzene) PhGeCl3 C₆H₅GeCl₃ (this compound) GeCl2_insert->PhGeCl3 + C₆H₅Cl

Proposed reaction mechanism for this compound synthesis.

Experimental Protocols

This section details the experimental procedure for the synthesis of this compound via dichlorogermylene insertion, adapted from established literature.[1]

Materials and Equipment
  • Reactants:

    • Germanium grains (99.99% purity, <45 µm)

    • Tetrachlorogermane (GeCl₄)

    • Chlorobenzene (C₆H₅Cl)

    • 46% Hydrofluoric acid (HF) aqueous solution

    • Deionized water

    • Nitrogen gas (high purity)

  • Equipment:

    • 120 mL stainless steel autoclave (e.g., SUS 316)

    • Rotary evaporator

    • Stirring mechanism for the autoclave

    • Heating system for the autoclave

    • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Pre-treatment of Germanium
  • Wash the germanium grains with a 46% HF aqueous solution for 1 hour at room temperature with stirring.

  • Rinse the germanium grains thoroughly with deionized water.

  • Dry the washed germanium grains using a rotary evaporator.

Reaction Procedure
  • Charge the pre-treated germanium grains (e.g., 6.9 mmol), tetrachlorogermane (e.g., 4.4 mmol), and chlorobenzene (e.g., 200 mmol) into the 120 mL stainless steel autoclave.

  • Pressurize the autoclave with nitrogen gas to 30 atm.

  • Heat the autoclave to the desired reaction temperature (e.g., 300 °C or 350 °C) while stirring the reaction mixture. The final pressure will increase upon heating (e.g., to 67 atm at 300 °C).

  • Maintain the reaction at the set temperature for the desired duration (e.g., 1 to 40 hours).

  • After the reaction is complete, cool the autoclave to room temperature.

  • Vent the autoclave and collect the liquid product for analysis.

  • Analyze the products quantitatively using GC-MS.

Experimental_Workflow start Start pretreatment Pre-treatment of Ge Grains (HF wash, DI water rinse, dry) start->pretreatment charging Charge Autoclave (Ge, GeCl₄, C₆H₅Cl) pretreatment->charging pressurize Pressurize with N₂ (30 atm) charging->pressurize reaction Heat and Stir (e.g., 300°C, 1-40 h) pressurize->reaction cool_vent Cool and Vent Autoclave reaction->cool_vent analysis Product Analysis (GC-MS) cool_vent->analysis end End analysis->end

General experimental workflow for this compound synthesis.

Data Presentation

The following tables summarize the quantitative data obtained from the reaction of elemental germanium, tetrachlorogermane, and chlorobenzene at 300 °C.[1]

Table 1: Product Distribution Over Time at 300 °C

Reaction Time (h)GeCl₄ Consumed (mmol)This compound Formed (mmol)Diphenyldichlorogermane Formed (mmol)Selectivity for this compound (%)
11.12.20~100
22.04.00~100
43.16.20~100
84.38.50.198.8
154.48.60.297.7
404.48.50.396.6

Initial amounts: Ge = 6.9 mmol, GeCl₄ = 4.4 mmol, C₆H₅Cl = 200 mmol.

Table 2: Comparison of Synthesis Methods for Phenylchlorogermanes

MethodCatalystPrimary Germanium Product(s)Selectivity
Dichlorogermylene Insertion[1]NoneThis compoundHigh (>96% for this compound)
Direct Synthesis[1]CopperThis compound and Diphenyldichlorogermane~50% for each product

Discussion and Application Notes

  • High Selectivity: The catalyst-free dichlorogermylene insertion method provides a highly selective route to this compound. The data indicates that at the initial stages of the reaction, the formation of this compound is almost twice the rate of tetrachlorogermane consumption, which is consistent with the proposed mechanism where one mole of GeCl₄ generates two moles of the reactive GeCl₂ intermediate.[1]

  • Reaction Conditions: The reaction proceeds efficiently at 300 °C, with nearly complete consumption of tetrachlorogermane within 8 hours. Increasing the temperature to 350 °C can alter the reaction pathway, leading to a substitution reaction on GeCl₄ rather than the formation of dichlorogermylene from elemental germanium.[1]

  • Byproduct Formation: The formation of small amounts of diphenyldichlorogermane at longer reaction times (≥ 8 hours) is likely due to the disproportionation of this compound.[1]

  • Alternative Methods: The traditional direct synthesis using a copper catalyst yields a mixture of this compound and diphenyldichlorogermane in roughly equal proportions.[1] The choice of synthetic method should therefore be guided by the desired product. For high-purity this compound, the dichlorogermylene insertion method is superior.

  • Safety Precautions: This reaction involves high pressures and temperatures and should only be conducted in a properly rated autoclave with appropriate safety measures. Hydrofluoric acid is extremely corrosive and toxic; handle with extreme care and appropriate personal protective equipment. Organohalogermanes are susceptible to hydrolysis and should be handled in a moisture-free environment.

References

Derivatization of Phenyltrichlorogermane for Material Science Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of phenyltrichlorogermane (PhGeCl₃), a versatile precursor for the synthesis of advanced organogermanium materials. The protocols outlined below cover key derivatization strategies, including substitution reactions with organometallic reagents and controlled hydrolysis, to yield a range of functionalized phenylgermanes, germoxanes, and polymeric structures with applications in material science and potentially in drug delivery systems.

Introduction to this compound Derivatization

This compound is a key building block in organogermanium chemistry. The presence of three reactive chlorine atoms allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of tailored germanium-based materials. The phenyl group imparts thermal stability and solubility in organic solvents, while the germanium center offers unique electronic and optical properties.

The primary derivatization routes for this compound include:

  • Substitution with Organometallic Reagents: Reaction with Grignard or organolithium reagents allows for the introduction of one, two, or three organic substituents, leading to the formation of phenylalkyl-, phenylalkenyl-, or phenylarylgermanes.

  • Hydrolysis and Condensation: Controlled hydrolysis of the Ge-Cl bonds leads to the formation of phenylgermanetriol, which can then undergo condensation to form well-defined oligomeric or polymeric germoxanes, including cage-like structures analogous to silsesquioxanes.

  • Alkoxylation: Reaction with alcohols or sodium alkoxides yields phenyltrialkoxygermanes, which are useful precursors for sol-gel processes to create germanium-containing hybrid materials.

These derivatives have potential applications in the fabrication of semiconductors, optical materials, and as components in advanced polymers.[1]

Experimental Protocols

Synthesis of Triphenylgermane via Grignard Reaction

This protocol describes the synthesis of triphenylgermane through the reaction of this compound with an excess of a Grignard reagent, phenylmagnesium bromide. The substitution of all three chlorine atoms with phenyl groups results in a tetra-organogermane.

Reaction Scheme:

PhGeCl₃ + 3 PhMgBr → Ph₄Ge + 3 MgBrCl

Experimental Workflow:

grignard_reaction start Start reagents Prepare Phenylmagnesium Bromide (Grignard Reagent) start->reagents reaction React PhGeCl3 with excess PhMgBr in THF reagents->reaction quench Quench with aq. NH4Cl reaction->quench extraction Extract with Diethyl Ether quench->extraction drying Dry with Na2SO4 extraction->drying purification Purify by Recrystallization drying->purification characterization Characterize Product (NMR, IR, MP) purification->characterization end End characterization->end

Fig. 1: Grignard Reaction Workflow

Methodology:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (3.2 equivalents). The flask is maintained under an inert atmosphere (e.g., nitrogen or argon). A solution of bromobenzene (3.1 equivalents) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the Grignard reagent formation. The reaction is typically initiated with a small crystal of iodine.

  • Reaction with this compound: Once the Grignard reagent formation is complete (indicated by the disappearance of most of the magnesium), a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

  • Reaction Monitoring and Work-up: The reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. After cooling, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation:

ProductReagentsStoichiometry (PhGeCl₃:Grignard)Reaction Time (h)Yield (%)Melting Point (°C)¹H NMR (δ, ppm, CDCl₃)
TriphenylgermanePhGeCl₃, PhMgBr1 : 3.53~75-85232-2347.2-7.5 (m)
Controlled Hydrolysis of this compound to Polyphenylgermasesquioxane

This protocol details the controlled hydrolysis and condensation of this compound to form a polyphenylgermasesquioxane, a polymeric material with a ladder-like or cage-like structure. The properties of the resulting polymer are highly dependent on the reaction conditions.

Reaction Scheme:

n PhGeCl₃ + 1.5n H₂O → [PhGeO₁.₅]ₙ + 3n HCl

Experimental Workflow:

hydrolysis_condensation start Start dissolve Dissolve PhGeCl3 in a suitable solvent (e.g., Toluene) start->dissolve hydrolysis Add a stoichiometric amount of water with a catalyst (e.g., base) dissolve->hydrolysis condensation Reflux to promote condensation hydrolysis->condensation precipitation Precipitate the polymer in a non-solvent (e.g., Methanol) condensation->precipitation filtration Filter and wash the polymer precipitation->filtration drying Dry under vacuum filtration->drying characterization Characterize Polymer (GPC, TGA, IR) drying->characterization end End characterization->end

Fig. 2: Hydrolysis and Condensation Workflow

Methodology:

  • Reaction Setup: this compound (1.0 equivalent) is dissolved in a water-immiscible organic solvent such as toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Hydrolysis: A stoichiometric amount of water (1.5 equivalents per Ge-Cl bond) is added to the solution, often in the presence of a catalyst such as a weak base (e.g., pyridine) to neutralize the HCl formed. The addition is performed slowly at a controlled temperature (e.g., 0-5 °C) to manage the exothermicity of the reaction.

  • Condensation: After the addition of water, the reaction mixture is heated to reflux for several hours to promote the condensation of the initially formed germanetriol intermediates into a polymeric structure.

  • Isolation: The resulting polymer is isolated by precipitation into a non-solvent like methanol. The precipitate is then filtered, washed with the non-solvent to remove any unreacted starting material and low molecular weight oligomers, and dried under vacuum.

Data Presentation:

ProductSolventCatalystReaction Time (h)Yield (%)Molecular Weight (Mw, GPC)Decomposition Temp. (TGA, °C)
PolyphenylgermasesquioxaneToluenePyridine6>9010,000 - 50,000>400
Synthesis of Phenyltriethoxygermane via Alkoxylation

This protocol describes the synthesis of phenyltriethoxygermane by the reaction of this compound with ethanol in the presence of a base to act as an HCl scavenger. This derivative is a useful precursor for sol-gel processes.

Reaction Scheme:

PhGeCl₃ + 3 EtOH + 3 Base → PhGe(OEt)₃ + 3 Base·HCl

Experimental Workflow:

alkoxylation_reaction start Start setup Combine Ethanol and a base (e.g., Triethylamine) in a flask start->setup addition Add PhGeCl3 dropwise at 0°C setup->addition reaction Stir at room temperature addition->reaction filtration Filter off the amine hydrochloride salt reaction->filtration distillation Purify by vacuum distillation filtration->distillation characterization Characterize Product (NMR, IR, GC-MS) distillation->characterization end End characterization->end

Fig. 3: Alkoxylation Reaction Workflow

Methodology:

  • Reaction Setup: A solution of absolute ethanol (at least 3.0 equivalents) and a tertiary amine base such as triethylamine (3.0 equivalents) in an anhydrous, inert solvent (e.g., diethyl ether) is prepared in a flask under an inert atmosphere.

  • Addition of this compound: The flask is cooled to 0 °C, and a solution of this compound (1.0 equivalent) in the same solvent is added dropwise with vigorous stirring.

  • Reaction and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The precipitated triethylammonium chloride is removed by filtration.

  • Purification: The solvent is removed from the filtrate under reduced pressure, and the crude phenyltriethoxygermane is purified by vacuum distillation.

Data Presentation:

ProductAlcoholBaseReaction Time (h)Yield (%)Boiling Point (°C/mmHg)¹H NMR (δ, ppm, CDCl₃)
PhenyltriethoxygermaneEthanolTriethylamine4~70-80110-112 / 107.3-7.6 (m, 5H), 3.9 (q, 6H), 1.2 (t, 9H)

Characterization Data

Spectroscopic Data for this compound Derivatives:

Compound¹H NMR (δ, ppm, CDCl₃)¹³C NMR (δ, ppm, CDCl₃)IR (cm⁻¹)
This compound7.4-7.8 (m)130-135 (aromatic C)3070 (Ar-H), 1435 (Ar C=C), 470 (Ge-Cl)
Triphenylgermane7.2-7.5 (m)128-137 (aromatic C)3065 (Ar-H), 1480, 1430 (Ar C=C)
Phenyltriethoxygermane7.3-7.6 (m, 5H), 3.9 (q, 6H), 1.2 (t, 9H)133, 130, 128 (aromatic C), 59 (O-CH₂), 18 (CH₃)3070 (Ar-H), 2975, 2880 (C-H), 1080 (Ge-O-C)

Safety Precautions

This compound and its derivatives are reactive and should be handled with appropriate safety measures. This compound is corrosive and reacts with moisture to produce HCl. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions involving Grignard and organolithium reagents must be conducted under strictly anhydrous conditions, as these reagents are highly reactive towards water.

References

Troubleshooting & Optimization

Phenyltrichlorogermane Synthesis Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield and selectivity of your phenyltrichlorogermane synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and catalyst-free method for synthesizing this compound?

A1: A widely used and selective method involves the direct reaction of elemental germanium, tetrachlorogermane (GeCl₄), and chlorobenzene (C₆H₅Cl) at elevated temperatures.[1] This reaction proceeds without a catalyst and can achieve high selectivity for this compound.[1][2] The key reactive intermediate in this synthesis is dichlorogermylene (:GeCl₂), which is formed from the reaction of germanium with tetrachlorogermane.[1][2]

Q2: What are the primary side reactions and byproducts I should be aware of?

A2: The primary side reactions involve the further phenylation of the initial product and reactions of the phenylating agent. Key byproducts to monitor include:

  • Diphenyldichlorogermane ((C₆H₅)₂GeCl₂): Formed from the reaction of this compound with another molecule of the phenylating agent.

  • Triphenylchlorogermane ((C₆H₅)₃GeCl): A further phenylation product.

  • Dichlorobenzene (C₆H₄Cl₂): Can be formed as a byproduct of the phenylation process.[1]

The formation of diphenyldichlorogermane can also occur through the disproportionation of this compound at higher temperatures.[1]

Q3: Are there alternative methods for synthesizing this compound?

A3: Yes, alternative methods typically involve the use of organometallic reagents to introduce the phenyl group. These include:

  • Grignard Reagents: The reaction of germanium tetrachloride (GeCl₄) with phenylmagnesium bromide (C₆H₅MgBr). Organogermanium compounds are commonly prepared by the alkylation of germanium halides using Grignard reagents.[3]

  • Organolithium Reagents: The reaction of GeCl₄ with phenyllithium (C₆H₅Li). This is another common method for preparing Ge(IV) compounds.[3]

These methods offer alternative routes, particularly when the high temperatures of the direct synthesis are not desirable.

Q4: What are the critical safety precautions I need to take?

A4: Both this compound and its precursor, germanium tetrachloride, are hazardous materials that require careful handling in a well-ventilated fume hood.

  • This compound: It is a combustible liquid that causes severe skin burns and eye damage.[2] Always wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles or a face shield, and protective clothing.[2]

  • Germanium Tetrachloride: This compound is corrosive and reacts with water to produce hydrochloric acid.[2][4][5] It is crucial to handle it in a dry, inert atmosphere and avoid contact with moisture.[5][6][7]

  • General Precautions: Ensure emergency eye wash stations and safety showers are readily accessible.[2][7] Grounding and bonding of equipment are necessary to prevent static discharge.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Reaction: Reaction time may be too short or the temperature too low.Optimize Reaction Time and Temperature: Monitor the reaction progress over a longer period. For the direct synthesis with elemental germanium, temperatures in the range of 300-350°C have been reported to be effective.[1]
Moisture Contamination: Germanium tetrachloride readily hydrolyzes with water to form germanium dioxide (GeO₂) and hydrochloric acid (HCl), consuming your starting material.[2][4][5][8]Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
Impure Reagents: Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.Use High-Purity Reagents: Ensure the elemental germanium, tetrachlorogermane, and chlorobenzene are of high purity.
Low Selectivity (High levels of Diphenyldichlorogermane and Triphenylchlorogermane) High Reaction Temperature or Prolonged Reaction Time: These conditions can favor the formation of multiply phenylated products.[1]Control Temperature and Reaction Time: Carefully control the reaction temperature and monitor the product distribution over time to find the optimal point where the desired product is maximized and byproducts are minimized.
Incorrect Stoichiometry: An excess of the phenylating agent will drive the reaction towards more substituted products.Adjust Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of germanium tetrachloride may favor the formation of the mono-substituted product.
Formation of Insoluble White Precipitate Hydrolysis of Germanium Tetrachloride: As mentioned, moisture will lead to the formation of germanium dioxide (GeO₂), which is an insoluble solid.[2][4][5][8]Strict Moisture Exclusion: Re-evaluate your experimental setup and procedures to eliminate all sources of moisture.
Difficulty in Product Purification Close Boiling Points of Products and Byproducts: this compound and its phenylated byproducts may have close boiling points, making separation by simple distillation challenging.Utilize Vacuum Distillation: Distillation under reduced pressure lowers the boiling points of the compounds, which can improve separation efficiency and prevent thermal decomposition of the products.[9]
Product Oiling Out During Recrystallization: The product may not readily crystallize from the chosen solvent system.Optimize Recrystallization Solvent: Experiment with different solvent systems. A common approach is to use a solvent in which the compound is soluble when hot but insoluble when cold. Solvent mixtures, such as hexane/ethyl acetate or methanol/water, can also be effective.

Experimental Protocols

Key Experiment: Catalyst-Free Synthesis of this compound

This protocol is based on the direct reaction of elemental germanium, tetrachlorogermane, and chlorobenzene.

Materials:

  • Elemental Germanium powder

  • Tetrachlorogermane (GeCl₄)

  • Chlorobenzene (C₆H₅Cl)

  • High-pressure autoclave with stirring mechanism

Procedure:

  • Ensure the autoclave is thoroughly clean and dry.

  • In an inert atmosphere (e.g., a glovebox), charge the autoclave with elemental germanium, tetrachlorogermane, and chlorobenzene in the desired molar ratio.

  • Seal the autoclave and connect it to a temperature and pressure monitoring system.

  • Heat the autoclave to the desired reaction temperature (e.g., 300-350°C) while stirring the reaction mixture.[1]

  • Monitor the internal pressure throughout the reaction.

  • Maintain the reaction at the set temperature for the desired duration (e.g., 4-40 hours).[1]

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent any residual pressure.

  • Open the autoclave in a well-ventilated fume hood and filter the reaction mixture to remove any unreacted germanium and solid byproducts.

  • The liquid product can then be purified, typically by vacuum distillation.

Data Presentation: Product Distribution Over Time

The following table summarizes the typical evolution of products over time in the catalyst-free synthesis at 350°C, illustrating the progression from the desired product to byproducts.

Reaction Time (hours)This compound (mmol)Diphenyldichlorogermane (mmol)Dichlorobenzene (mmol)
421.505.8
827.20.86.5
1528.11.57.1
4025.42.58.2

Data adapted from a representative synthesis.[1] Actual results may vary based on specific experimental conditions.

Visualizations

Experimental Workflow for this compound Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Charge Autoclave with Ge, GeCl4, C6H5Cl react Heat and Stir (300-350°C) start->react cool Cool to Room Temperature react->cool filter Filter Reaction Mixture cool->filter distill Vacuum Distillation filter->distill product Pure this compound distill->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Reaction Yield

G start Low Yield Observed check_moisture Check for Moisture Contamination (e.g., formation of GeO2 precipitate) start->check_moisture check_conditions Review Reaction Conditions (Temperature and Time) start->check_conditions check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents solution_moisture Implement Strict Anhydrous Techniques check_moisture->solution_moisture solution_conditions Optimize Temperature and/or Increase Reaction Time check_conditions->solution_conditions solution_reagents Use High-Purity Reagents and Adjust Molar Ratios check_reagents->solution_reagents

Caption: Troubleshooting flowchart for addressing low reaction yield.

References

Phenyltrichlorogermane Stability and Decomposition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability and decomposition pathways of phenyltrichlorogermane. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a stable compound when stored in a sealed container under an inert atmosphere, protected from moisture and heat. However, it is a reactive substance susceptible to decomposition under certain conditions.

Q2: What are the primary factors that cause this compound to decompose?

The primary factors leading to the decomposition of this compound are:

  • Moisture/Water: It readily reacts with water, even atmospheric moisture, in a process called hydrolysis.[1]

  • Heat: Elevated temperatures can induce thermal decomposition (thermolysis).

  • Strong Oxidizing Agents and Strong Acids: Contact with these substances should be avoided as they can lead to vigorous and potentially hazardous reactions.[2]

Q3: What are the visible signs of this compound decomposition?

Decomposition, particularly hydrolysis, is often indicated by the evolution of hydrogen chloride (HCl) gas, which can be observed as fuming when exposed to air.[1] Discoloration of the compound may also suggest degradation.

Q4: How should I properly store this compound to ensure its stability?

To maintain the integrity of this compound, it is crucial to:

  • Store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Keep it in a cool, dry, and well-ventilated area.[2]

  • Store it away from incompatible materials such as water, moisture, strong oxidizing agents, and strong acids.[1][2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Fuming or acidic odor upon opening the container. Exposure to atmospheric moisture leading to hydrolysis and the release of HCl gas.1. Immediately handle the container in a well-ventilated fume hood. 2. Minimize the time the container is open. 3. Before sealing, purge the headspace of the container with a dry, inert gas (e.g., argon or nitrogen). 4. Ensure the container seal is intact and not compromised.
Inconsistent experimental results or low yield. Partial decomposition of the this compound reagent.1. Verify the purity of the this compound using a suitable analytical technique (e.g., GC-MS or NMR) before use. 2. If decomposition is suspected, consider purifying the reagent by distillation under reduced pressure. 3. Ensure all glassware and solvents used in the reaction are scrupulously dried.
Formation of solid precipitates in the this compound solution. Advanced hydrolysis leading to the formation of polymeric organogermanium oxides.1. The reagent is likely significantly degraded and may not be suitable for reactions requiring high purity. 2. If purification is necessary, filtration under inert atmosphere may remove insoluble oxides, but the remaining solution may still contain soluble hydrolysis products. Re-purification by distillation is recommended.

Decomposition Pathways

This compound primarily decomposes through two main pathways: hydrolysis and thermolysis.

Hydrolysis

Hydrolysis is the most common decomposition pathway and occurs upon contact with water. The reaction proceeds in a stepwise manner, with the sequential replacement of chloro ligands with hydroxyl groups. These hydroxylated intermediates are unstable and readily condense to form various phenylgermanoxane structures. The ultimate products can range from simple dimeric oxides to complex polymeric networks, with the concurrent formation of hydrogen chloride.

Hydrolysis_Pathway PTCG This compound (C₆H₅GeCl₃) Intermediate1 C₆H₅GeCl₂(OH) + HCl PTCG->Intermediate1 H2O H₂O H2O->PTCG + H₂O - HCl Intermediate2 C₆H₅GeCl(OH)₂ + 2HCl Intermediate1->Intermediate2 + H₂O - HCl Intermediate3 C₆H₅Ge(OH)₃ + 3HCl Intermediate2->Intermediate3 + H₂O - HCl Dimer Dimeric Phenylgermanoxane [(C₆H₅GeO)₂O] Intermediate3->Dimer Condensation Polymer Polymeric Phenylgermanoxanes [C₆H₅GeO₁.₅]n Intermediate3->Polymer Further Condensation

Caption: Hydrolysis pathway of this compound.

Thermolysis

At elevated temperatures, this compound can undergo thermal decomposition. While specific quantitative data and detailed mechanistic studies for the thermolysis of this compound are not extensively available in the literature, analogous organometallic compounds suggest potential pathways involving radical mechanisms or elimination reactions. Possible decomposition products could include benzene, germanium tetrachloride, and various organogermanium oligomers or polymers.

Thermolysis_Pathway PTCG This compound (C₆H₅GeCl₃) Heat Δ (Heat) Products Decomposition Products Heat->Products Thermolysis Benzene Benzene (C₆H₆) Products->Benzene GeCl4 Germanium Tetrachloride (GeCl₄) Products->GeCl4 Oligomers Organogermanium Oligomers/Polymers Products->Oligomers

Caption: Postulated thermolysis pathways of this compound.

Experimental Protocols

The following are generalized protocols for investigating the stability of this compound. Note: These are templates and should be adapted based on available equipment and specific experimental goals.

Protocol 1: Investigation of Hydrolytic Stability by NMR Spectroscopy

Objective: To monitor the rate of hydrolysis of this compound in the presence of a controlled amount of water.

Methodology:

  • Sample Preparation:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of this compound in a dry, deuterated solvent (e.g., benzene-d6 or chloroform-d). A typical concentration is 0.05 M.

    • Prepare a separate stock solution of deionized water in the same deuterated solvent.

    • In an NMR tube, combine a known volume of the this compound stock solution with a specific, sub-stoichiometric amount of the water stock solution.

    • Seal the NMR tube promptly.

  • NMR Analysis:

    • Acquire a proton (¹H) NMR spectrum of the sample immediately after preparation (t=0).

    • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 30 minutes, then every hour).

    • Monitor the disappearance of the phenyl protons of the starting material and the appearance of new signals corresponding to hydrolysis products. The formation of HCl can sometimes be observed as a broad signal.

  • Data Analysis:

    • Integrate the signals of the starting material and any identifiable products.

    • Plot the concentration of this compound as a function of time to determine the rate of hydrolysis under the given conditions.

Protocol 2: Analysis of Thermal Decomposition Products by GC-MS

Objective: To identify the volatile products of the thermal decomposition of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a high-boiling, dry, and inert solvent (e.g., dodecane).

  • GC-MS Analysis:

    • Use a GC-MS instrument equipped with a pyrolysis inlet or a heated injection port.

    • Injector Temperature Program: Set the injector to a temperature program that starts below the decomposition temperature and ramps up to the desired decomposition temperature (e.g., 100 °C to 350 °C).

    • GC Method:

      • Column: Use a column suitable for separating non-polar to semi-polar compounds (e.g., a DB-5ms or equivalent).

      • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a temperature sufficient to elute all expected products (e.g., 280 °C).

    • MS Method:

      • Acquire mass spectra in the range of m/z 35-500.

      • Use a standard electron ionization (EI) source.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST).

    • Pay close attention to the mass spectra for characteristic isotopic patterns of germanium and chlorine to aid in the identification of germanium-containing fragments.

Experimental_Workflow_GCMS Start Start: this compound Sample Prepare Prepare Dilute Solution in High-Boiling Solvent Start->Prepare Inject Inject into GC-MS with Heated Inlet/Pyrolyzer Prepare->Inject Separate Separation on GC Column Inject->Separate Detect Detection and Fragmentation by MS Separate->Detect Analyze Data Analysis: - Chromatogram Peak Identification - Mass Spectra Library Comparison Detect->Analyze End End: Identification of Decomposition Products Analyze->End

Caption: Workflow for GC-MS analysis of thermolysis products.

Disclaimer: The information provided in this technical support guide is for informational purposes only. All experimental work should be conducted in a controlled laboratory setting by qualified personnel, following all appropriate safety precautions.

References

Phenyltrichlorogermane Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of phenyltrichlorogermane.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main synthetic routes to this compound include:

  • Direct Synthesis: This method involves the reaction of elemental germanium with chlorobenzene in the presence of a catalyst, such as copper(I) chloride. The primary products are typically diphenyldichlorogermane and this compound.[1]

  • Dichlorogermylene Insertion: This approach utilizes the in-situ formation of dichlorogermylene (:GeCl₂), which then inserts into the carbon-chlorine bond of chlorobenzene.[2] A common method for generating dichlorogermylene is the reaction of elemental germanium with tetrachlorogermane (GeCl₄).[2]

Q2: What are the most common side products observed during this compound synthesis?

A2: Common side products include:

  • Diphenyldichlorogermane (Ph₂GeCl₂): This is a frequent byproduct, particularly in the direct synthesis method.[1][2] It can also be formed through the disproportionation of this compound at high temperatures.[2]

  • Triphenylchlorogermane (Ph₃GeCl): This can be formed in smaller quantities, especially with prolonged reaction times.[2]

  • Dichlorobenzene: This byproduct can form from the reaction of chlorine, which is generated during the synthesis.[2]

  • Tetrachlorogermane (GeCl₄): This can be a byproduct of the disproportionation of this compound.[2]

  • Silicon-containing byproducts: These can arise when using silicon-based reagents, such as hexachlorodisilane, to generate dichlorogermylene.[2]

Q3: What is the role of dichlorogermylene in the synthesis?

A3: Dichlorogermylene (:GeCl₂) is a key reactive intermediate in several synthetic routes.[2] It is an electrophilic species that can insert into the C-Cl bond of chlorobenzene to form this compound.[2]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield of this compound - Inefficient generation of dichlorogermylene.- Suboptimal reaction temperature or time.- Catalyst inefficiency in direct synthesis.- Ensure high purity of elemental germanium and tetrachlorogermane for efficient dichlorogermylene formation.- Optimize reaction temperature and time based on the chosen synthetic route. Monitor the reaction progress to determine the optimal endpoint.- In direct synthesis, ensure the catalyst (e.g., CuCl) is active and used in the correct proportion.[1]
High levels of Diphenyldichlorogermane impurity - Prolonged reaction time leading to further phenylation.- Disproportionation of this compound at elevated temperatures.[2]- Reduce the reaction time. The formation of diphenyldichlorogermane increases with longer reaction durations.[2]- Carefully control the reaction temperature to minimize disproportionation.
Presence of Triphenylchlorogermane impurity - Excessive reaction time allowing for a third phenylation step.- Significantly shorten the reaction time. Triphenylchlorogermane is typically formed after the formation of diphenyldichlorogermane.[2]
Formation of Dichlorobenzene - Presence of free chlorine as a byproduct.- This is an inherent byproduct of the substitution reaction.[2] Purification methods such as distillation are necessary to remove it from the final product.
Contamination with Silicon-based byproducts - Use of silicon-containing reagents (e.g., hexachlorodisilane) to generate dichlorogermylene.- If silicon-containing byproducts are problematic for the intended application, consider a synthetic route that does not employ these reagents, such as the reaction of elemental germanium with tetrachlorogermane.[2]

Experimental Protocols

Synthesis of this compound via Dichlorogermylene Insertion

This protocol is based on the reaction of elemental germanium with tetrachlorogermane to form a dichlorogermylene intermediate, which then reacts with chlorobenzene.

Materials:

  • Elemental Germanium (powder)

  • Tetrachlorogermane (GeCl₄)

  • Chlorobenzene (C₆H₅Cl)

  • Inert solvent (e.g., n-decane)

  • High-temperature reaction vessel with stirring and inert atmosphere capabilities (e.g., Argon or Nitrogen)

Procedure:

  • In a clean, dry reaction vessel, combine elemental germanium, tetrachlorogermane, and chlorobenzene in the desired molar ratio. A typical ratio might be Ge : GeCl₄ : C₆H₅Cl of 1 : 1 : 2.

  • Add an inert, high-boiling solvent if required for temperature control and to facilitate stirring.

  • Purge the reaction vessel with an inert gas to remove air and moisture.

  • Heat the reaction mixture to the desired temperature (e.g., 300°C) with vigorous stirring.[2]

  • Maintain the reaction at this temperature for a specified period (e.g., 8-15 hours).[2] Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete (indicated by the consumption of tetrachlorogermane), cool the mixture to room temperature.

  • The product, this compound, can be isolated and purified from the reaction mixture by fractional distillation under reduced pressure.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions Ge Elemental Germanium (Ge) :GeCl2 Dichlorogermylene (:GeCl2) Ge->:GeCl2 + GeCl4 GeCl4_reactant Tetrachlorogermane (GeCl4) GeCl4_reactant->:GeCl2 PhGeCl3 This compound (PhGeCl3) :GeCl2->PhGeCl3 + C6H5Cl C6H5Cl Chlorobenzene (C6H5Cl) C6H5Cl->PhGeCl3 Dichlorobenzene Dichlorobenzene C6H5Cl->Dichlorobenzene + Cl2 Ph2GeCl2 Diphenyldichlorogermane (Ph2GeCl2) PhGeCl3->Ph2GeCl2 + :GeCl2 / - GeCl4 (Disproportionation) PhGeCl3->Ph2GeCl2 Further Phenylation Ph2GeCl2->PhGeCl3 Ph3GeCl Triphenylchlorogermane (Ph3GeCl) Ph2GeCl2->Ph3GeCl + :GeCl2 / - GeCl4 GeCl4_byproduct Tetrachlorogermane (GeCl4) Cl2 Chlorine (Cl2)

Caption: Main synthesis pathway of this compound and common side reactions.

Troubleshooting_Workflow start Start Synthesis Analysis check_yield Low Yield of PhGeCl3? start->check_yield check_purity Product Impure? check_yield->check_purity No check_reagents Check Reagent Purity & Catalyst Activity check_yield->check_reagents Yes high_ph2gecl2 High Ph2GeCl2? check_purity->high_ph2gecl2 Yes end Synthesis Optimized check_purity->end No high_ph3gecl High Ph3GeCl? high_ph2gecl2->high_ph3gecl No reduce_time Reduce Reaction Time high_ph2gecl2->reduce_time Yes other_impurities Other Impurities? high_ph3gecl->other_impurities No high_ph3gecl->reduce_time Yes purify Purify by Distillation other_impurities->purify Yes other_impurities->end No optimize_conditions Optimize Reaction Conditions (T, t) optimize_conditions->check_purity check_reagents->optimize_conditions reduce_time->check_purity purify->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Crude Phenyltrichlorogermane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude Phenyltrichlorogermane. The information is designed to address specific issues that may be encountered during purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:

  • Unreacted starting materials: Such as germanium tetrachloride (GeCl₄) and the phenylating agent (e.g., phenylmagnesium bromide or phenyl lithium).

  • Side-reaction byproducts: Diphenyldichlorogermane ((C₆H₅)₂GeCl₂) is a common byproduct formed from double substitution. Biphenyl can also be present, especially when using Grignard reagents.

  • Hydrolysis products: this compound is highly sensitive to moisture and can hydrolyze to form various phenylgermanium oxides and hydrochloric acid.

  • Solvent residues: Residual solvents from the synthesis and workup procedures.

Q2: What is the primary recommended purification technique for crude this compound?

A2: The most effective and commonly used method for purifying crude this compound is fractional vacuum distillation .[1] This technique is suitable for separating compounds with close boiling points and is essential for heat-sensitive materials that may decompose at atmospheric pressure.

Q3: Why is it crucial to perform the purification under anhydrous conditions?

A3: this compound is extremely sensitive to moisture. In the presence of water, it readily hydrolyzes, leading to the formation of phenylgermanium oxides and hydrochloric acid. This not only results in the loss of the desired product but also introduces new impurities that can be difficult to remove. Therefore, all glassware must be thoroughly dried, and the purification should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I monitor the purity of this compound during and after purification?

A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent analytical technique for monitoring the purity of this compound.[2][3] It allows for the separation and identification of volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess the purity and confirm the structure of the final product.

Q5: What are the safety precautions I should take when handling this compound?

A5: this compound is a hazardous chemical. It is harmful if swallowed, in contact with skin, or inhaled.[1] It can also cause severe skin burns and eye damage.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product discoloration (yellowing) Thermal decomposition or presence of impurities.- Ensure the distillation is performed under vacuum to lower the boiling point and prevent thermal degradation. - Check for and remove any residual acidic impurities before distillation.
Low recovery yield after distillation - Incomplete transfer of the crude product. - Significant hydrolysis of the product. - Product loss in the forerun or residue.- Ensure efficient transfer of the crude material. - Strictly maintain anhydrous conditions throughout the process. - Carefully monitor the distillation temperature and pressure to collect the correct fraction.
Pressure fluctuations during vacuum distillation - Leaks in the distillation setup. - Inefficient vacuum pump or cold trap. - Bumping of the liquid.- Check all joints and connections for proper sealing. Use high-vacuum grease. - Ensure the vacuum pump is in good working condition and the cold trap is sufficiently cold (e.g., with dry ice/acetone). - Use a magnetic stirrer and a Claisen adapter to prevent bumping. Boiling chips are not effective under vacuum.[4]
Persistent impurities in the final product (confirmed by GC-MS) - Inefficient fractional distillation column. - Co-boiling impurities.- Use a longer or more efficient fractionating column (e.g., a Vigreux or packed column). - Adjust the reflux ratio to improve separation. - Consider alternative purification techniques such as recrystallization if the product is a solid at room temperature, though this compound is typically a liquid.
Formation of solid precipitates in the product upon storage Hydrolysis due to exposure to atmospheric moisture.Store the purified product in a tightly sealed container under an inert atmosphere (e.g., in a glovebox or a sealed ampoule).

Data Presentation

The following table can be used to summarize the quantitative data from the purification of crude this compound.

Parameter Crude Product Forerun Main Fraction Residue
Weight (g)
Appearance
Purity by GC-MS (%)
Key Impurities (and % area)
e.g., GeCl₄
(C₆H₅)₂GeCl₂
Biphenyl
Recovery Yield (%) N/AN/AN/A

Experimental Protocols

Detailed Methodology for Fractional Vacuum Distillation of Crude this compound

This protocol provides a general procedure. The optimal temperatures and pressures may vary depending on the specific impurities present in the crude mixture.

1. Preparation of the Apparatus:

  • Thoroughly clean and oven-dry all glassware (round-bottom flask, Claisen adapter, fractionating column, condenser, receiving flasks) to ensure they are completely free of moisture.
  • Assemble the fractional vacuum distillation apparatus as shown in the workflow diagram below. Use high-vacuum grease on all ground-glass joints to ensure a good seal.
  • Incorporate a magnetic stirrer in the distillation flask.
  • Connect the vacuum adapter to a cold trap and a vacuum pump.

2. Charging the Flask:

  • Transfer the crude this compound to the round-bottom flask under an inert atmosphere if possible.
  • Add a magnetic stir bar.

3. Performing the Distillation:

  • Begin stirring the crude product.
  • Slowly evacuate the system using the vacuum pump. A typical pressure for this distillation is around 12 mm Hg.[1]
  • Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.
  • Slowly increase the temperature. Collect the initial fraction (forerun) in the first receiving flask. This fraction will likely contain lower-boiling impurities such as residual solvents and germanium tetrachloride.
  • As the temperature stabilizes at the boiling point of this compound (approximately 105-106 °C at 12 mm Hg), switch to a clean receiving flask to collect the main product fraction.[1]
  • Continue distillation until the temperature starts to rise again or the distillation rate drops significantly, indicating that the main product has been collected.
  • Stop the heating and allow the system to cool to room temperature before slowly venting the apparatus to atmospheric pressure.

4. Analysis and Storage:

  • Analyze the collected main fraction for purity using GC-MS.
  • Store the purified this compound in a tightly sealed container under an inert atmosphere.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Purification prep Apparatus Preparation (Oven-dried glassware, inert atmosphere setup) charge Charging the Flask (Crude this compound, stir bar) prep->charge evacuate System Evacuation (Slowly apply vacuum) charge->evacuate heat Heating (Gradual temperature increase) evacuate->heat forerun Forerun Collection (Low-boiling impurities) heat->forerun main_fraction Main Fraction Collection (Pure this compound) forerun->main_fraction cooldown Cooldown and Venting (Stop heating, return to atm pressure) main_fraction->cooldown analysis Purity Analysis (GC-MS) cooldown->analysis storage Product Storage (Inert atmosphere) analysis->storage

Caption: Workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Logic for this compound Purification action_node action_node start Low Purity after Distillation? check_impurities Impurities Higher or Lower Boiling? start->check_impurities check_hydrolysis Evidence of Hydrolysis? start->check_hydrolysis low_boiling Low-Boiling Impurities Present check_impurities->low_boiling Lower high_boiling High-Boiling Impurities Present check_impurities->high_boiling Higher action_forerun Optimize Forerun Cut low_boiling->action_forerun action_column Increase Column Efficiency low_boiling->action_column high_boiling->action_column action_residue Stop Distillation Earlier high_boiling->action_residue action_anhydrous Ensure Anhydrous Conditions check_hydrolysis->action_anhydrous Yes

References

How to prevent moisture contamination in organogermane reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting moisture contamination in organogermane reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments due to the presence of moisture.

Question Possible Cause(s) Recommended Solution(s)
Why is my reaction mixture cloudy or forming a precipitate unexpectedly? This often indicates the hydrolysis of a moisture-sensitive organogermane reagent or precursor, forming insoluble germanium oxides or hydroxides.1. Verify Solvent Purity: Ensure solvents are rigorously dried and degassed. Use freshly dried solvents or test the water content using a method like Karl Fischer titration. 2. Check Glassware: Ensure all glassware was properly oven-dried or flame-dried under vacuum to remove adsorbed water.[1][2][3] 3. Inert Atmosphere Integrity: Check for leaks in your Schlenk line or glovebox. Ensure a positive pressure of inert gas is maintained throughout the reaction.[2][3]
Why is the yield of my organogermane product consistently low? Trace amounts of moisture can consume your organogermane reagent or intermediates, leading to reduced product formation.1. Improve Drying Techniques: Review and optimize your solvent and reagent drying procedures. Consider using more effective drying agents or longer drying times. 2. Refine Reagent Transfer: Use proper air-free transfer techniques, such as cannula transfer or gas-tight syringes, to minimize exposure to the atmosphere.[1][4] 3. Degas Solvents Thoroughly: Remove dissolved oxygen and moisture by performing multiple freeze-pump-thaw cycles or by bubbling a dry, inert gas through the solvent.[1]
My reaction is not initiating, or the reaction rate is significantly slower than expected. Moisture can react with and deactivate catalysts or reagents, preventing the reaction from proceeding as expected.1. Scrutinize Starting Materials: Ensure all starting materials, including catalysts and non-organogermane reagents, are anhydrous. 2. Pre-dry the Reaction Flask: Assemble the reaction apparatus and heat it under vacuum to remove any residual moisture before introducing reagents.[3] 3. Use a Sacrificial Reagent: In some cases, adding a small amount of a highly reactive organometallic reagent (that doesn't interfere with the main reaction) can scavenge residual moisture.[1]
I am observing unexpected side products in my NMR or Mass Spectrometry analysis. These side products may result from the reaction of your organogermane species with water.1. Analyze Headspace Gas: If possible, analyze the inert gas in your reaction setup to check for atmospheric leaks. 2. Review Handling of Hygroscopic Reagents: If any of your reagents are particularly hygroscopic, ensure they are handled exclusively in a glovebox or with rigorous Schlenk line techniques.[5][6] 3. Purify Reagents: If there is any doubt about the purity of your starting materials, consider purifying them to remove any absorbed water.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in preventing moisture contamination?

A1: The most critical step is the rigorous drying of all glassware and solvents. Laboratory glassware has a thin film of adsorbed moisture that must be removed by heating in an oven (e.g., 125°C overnight or 140°C for 4 hours) and then cooling under a stream of dry, inert gas or under vacuum.[2][3]

Q2: Which inert gas is better for organogermane reactions, Argon or Nitrogen?

A2: Both argon and nitrogen are commonly used. Argon is denser than air, which can be advantageous for certain setups, but it is also more expensive. Nitrogen is a suitable and more economical choice for most organogermane reactions, unless the specific organogermane species is known to react with dinitrogen.[1][7]

Q3: How can I be certain my solvent is dry enough?

A3: The most reliable method for determining the water content in organic solvents is Karl Fischer titration, which can accurately measure water content in the parts-per-million (ppm) range.[8][9][10] For some solvents like THF or diethyl ether, the use of sodium benzophenone ketyl as a colorimetric indicator (a deep blue or purple color indicates anhydrous conditions) is a common practice.[11]

Q4: What are the essential components of a Schlenk line setup for moisture-sensitive reactions?

A4: A standard Schlenk line consists of a dual manifold connected to a source of purified inert gas and a vacuum pump.[4][7] Key components include a cold trap (typically cooled with liquid nitrogen or a dry ice/acetone slurry) to protect the pump from solvent vapors, stopcocks to switch between vacuum and inert gas, and an oil bubbler to indicate a positive pressure of inert gas.[4][7]

Q5: Can I use drying tubes to protect my reaction from moisture?

A5: While drying tubes containing desiccants like calcium chloride can prevent atmospheric moisture from entering the reaction vessel, they do not protect against oxygen.[2][3] For truly air- and moisture-sensitive organogermane reactions, a closed system with a positive pressure of inert gas vented through a bubbler is necessary.[2][3]

Data on Solvent Drying

The following tables provide information on common drying agents and their application for various solvents.

Table 1: Efficiency of Common Drying Agents for Tetrahydrofuran (THF)

Drying AgentConditionsResidual Water Content (ppm)
Sodium wire with benzophenoneReflux~43
3Å Molecular Sieves (20% m/v)48 hoursLow ppm levels
Neutral AluminaSingle pass through a columnRivals molecular sieves
Calcium HydrideHeating~13 (for Dichloromethane)
Activated SilicaSingle pass through a columnSingle-digit ppm

Data synthesized from Williams, D. B. G.; Lawton, M. J. Org. Chem. 2010, 75 (24), 8351–8354.[12][13]

Table 2: Compatibility of Common Desiccants with Solvent Classes

DesiccantCompatible WithIncompatible With
Anhydrous Calcium Chloride (CaCl₂) Hydrocarbons, ethers, alkyl halidesAlcohols, amines, ketones, some esters
Anhydrous Sodium Sulfate (Na₂SO₄) Most organic solvents (neutral)-
Anhydrous Magnesium Sulfate (MgSO₄) Most organic solvents (slightly acidic)-
Calcium Hydride (CaH₂) Hydrocarbons, ethers, estersAcids, alcohols, aldehydes, ketones
3Å/4Å Molecular Sieves Most organic solvents-
Sodium Metal (Na) Ethers, aliphatic hydrocarbonsHalogenated compounds, acids, alcohols, aldehydes, ketones
Phosphorus Pentoxide (P₄O₁₀) Hydrocarbons, ethers, alkyl halidesAlcohols, acids, amines, ketones

This table provides general guidance. Always check for specific reactivity with your solvent and reagents.[14][15]

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Organogermane Reaction using a Schlenk Line
  • Glassware Preparation:

    • Thoroughly clean and dry all glassware, including the reaction flask, condenser, addition funnel, and magnetic stir bar, in an oven at >120°C for at least 4 hours (preferably overnight).[2][3]

    • Assemble the hot glassware and immediately connect it to the Schlenk line.

  • Establishing an Inert Atmosphere:

    • Evacuate the assembled glassware using the vacuum manifold of the Schlenk line.

    • Gently heat the glassware with a heat gun while under vacuum to drive off any remaining adsorbed moisture. Be cautious not to heat sealed joints excessively.

    • Refill the glassware with a dry, inert gas (e.g., argon or nitrogen).

    • Repeat this "evacuate-refill" cycle at least three times to ensure the complete removal of atmospheric gases.[1]

  • Solvent and Reagent Addition:

    • Transfer anhydrous, degassed solvent to the reaction flask via cannula transfer or a gas-tight syringe.[1][4]

    • Add solid reagents under a positive flow of inert gas (counterflow addition).[1][4]

    • Liquid reagents should be added via a gas-tight syringe through a rubber septum.[2][3]

  • Running the Reaction:

    • Maintain a slight positive pressure of the inert gas throughout the reaction, as indicated by the gentle bubbling of the oil bubbler.[2][3]

    • If heating, use an oil bath and ensure the condenser is properly cooled.

    • For sub-ambient temperatures, use a suitable cooling bath (e.g., ice-water, dry ice-acetone).

  • Reaction Quenching and Work-up:

    • Cool the reaction to the appropriate temperature before quenching.

    • Quench the reaction by slowly adding the quenching solution via syringe or addition funnel.

    • Once the reaction is quenched and no longer air-sensitive, it can be removed from the Schlenk line for standard work-up procedures.

Visualizations

experimental_workflow cluster_prep Preparation cluster_inert Inerting cluster_reaction Reaction cluster_workup Work-up A Oven-Dry Glassware (>120°C, >4h) B Assemble Hot Glassware A->B C Connect to Schlenk Line B->C D Evacuate-Refill Cycle (3x) C->D E Add Dry Solvent D->E F Add Reagents E->F G Run Reaction under Positive Pressure F->G H Quench Reaction G->H I Standard Work-up H->I

Caption: Workflow for setting up a moisture-sensitive reaction.

troubleshooting_tree Start Problem Observed: Low Yield / Side Products CheckSolvent Is the solvent confirmed to be anhydrous? Start->CheckSolvent DrySolvent Action: Re-dry and degas solvent. Use Karl Fischer titration to verify. CheckSolvent->DrySolvent No CheckGlassware Was glassware properly oven/flame-dried? CheckSolvent->CheckGlassware Yes DrySolvent->CheckGlassware DryGlassware Action: Thoroughly dry all glassware and cool under inert gas. CheckGlassware->DryGlassware No CheckAtmosphere Is the inert atmosphere system leak-free? CheckGlassware->CheckAtmosphere Yes DryGlassware->CheckAtmosphere FixLeaks Action: Check all joints and septa. Ensure positive pressure. CheckAtmosphere->FixLeaks No CheckReagents Are all reagents anhydrous? CheckAtmosphere->CheckReagents Yes FixLeaks->CheckReagents PurifyReagents Action: Dry or purify reagents. Handle hygroscopic materials in a glovebox. CheckReagents->PurifyReagents No Success Problem Resolved CheckReagents->Success Yes PurifyReagents->Success

Caption: Troubleshooting decision tree for moisture contamination.

References

Troubleshooting low yields in organogermanium cross-coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in organogermanium cross-coupling reactions.

Troubleshooting Guide

Low or no product yield is a common issue in cross-coupling reactions. The following guide, in a question-and-answer format, addresses specific problems you may encounter during your experiments.

Issue 1: Low to No Conversion of Starting Materials

Question: I am not observing any significant consumption of my starting materials. What are the likely causes and how can I address them?

Answer:

Low or no conversion in organogermanium cross-coupling reactions often points to issues with the catalyst activation, the inherent reactivity of the substrates, or the reaction conditions. Organogermanium reagents typically exhibit lower reactivity compared to their organoboron or organotin counterparts in traditional Pd(0)/Pd(II) catalytic cycles.[1][2] Their activation often proceeds through an alternative electrophilic aromatic substitution (SEAr)-type pathway, which requires specific catalytic systems.[1][3]

Troubleshooting Steps:

  • Catalyst Selection and Activation:

    • Switch to an appropriate catalyst: Standard palladium catalysts used for Suzuki or Stille couplings may be inefficient. Consider using more electrophilic or specialized catalyst systems that are known to activate C-Ge bonds.[1]

    • Palladium Catalysts: Highly electrophilic cationic Pd nanoparticles or Pd(TFA)₂ have shown success.[1]

    • Gold Catalysts: Au(I) or Au(III) complexes are effective as they can activate the C-Ge bond to form an aryl-gold intermediate.[1][4]

    • Catalyst Pre-activation: If using a Pd(II) precursor, ensure it is properly reduced to the active Pd(0) species in situ. However, for organogermanium compounds, catalysts that are active in higher oxidation states might be more suitable.

  • Reaction Conditions:

    • Temperature: Increase the reaction temperature. Many organogermanium couplings require higher temperatures to proceed at a reasonable rate.

    • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or THF are commonly used. A solvent screen may be necessary to find the optimal medium for your specific substrates.[5]

  • Reagent Quality:

    • Organogermanium Reagent: Verify the purity of your organogermanium compound. Impurities can inhibit the catalyst. Consider re-purifying your reagent. The synthesis of organogermanes is not always trivial, and incomplete reactions or side products from the synthesis can be problematic.[1] Ge-C bonds are generally air-stable, but Ge-H bonds can be susceptible to oxidation.[2]

    • Coupling Partner: Ensure the halide or triflate coupling partner is pure and that the C-X bond is sufficiently reactive.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture of products, with only a small amount of the desired coupled product. What are the common side reactions and how can I minimize them?

Answer:

The formation of side products can be due to several competing reaction pathways. Identifying the major byproducts can provide clues to the underlying problem.

Common Side Reactions and Solutions:

  • Homocoupling of the Organogermanium Reagent: This suggests that the transmetalation (or equivalent C-Ge activation) is slow or that the catalytic cycle is not efficient, leading to side reactions of the activated germanium species.

    • Solution: Optimize the catalyst and ligand system to favor the cross-coupling pathway. Changing the solvent or temperature can also alter the relative rates of cross-coupling versus homocoupling.

  • Hydrolysis of the Organogermanium Reagent: Organogermanium halides can be sensitive to moisture, leading to the formation of germoxanes.[6] While trialkyl(aryl)germanes are more robust, prolonged exposure to acidic or basic aqueous conditions at high temperatures can lead to degradation.

    • Solution: Ensure anhydrous reaction conditions by using dry solvents and inert atmosphere techniques. If an aqueous base is required, minimize the reaction time and temperature.

  • Protodegermylation: Cleavage of the C-Ge bond by a proton source (e.g., acidic impurities, water, or alcohol solvents at high temperatures) to yield the corresponding arene.

    • Solution: Use a non-protic solvent and ensure all reagents are dry and free of acidic impurities. The choice of base is also critical; a non-nucleophilic, anhydrous base is often preferred.

  • Decomposition of the Catalyst: The formation of palladium black is an indicator of catalyst decomposition and precipitation. This leads to a loss of catalytic activity and can promote side reactions.

    • Solution: The choice of ligand is crucial for stabilizing the catalytic species. Bulky, electron-rich phosphine ligands can sometimes improve catalyst stability, although the ligand requirements for the SEAr pathway may differ from traditional cross-couplings. Also, ensure that the reaction temperature is not excessively high, as this can accelerate catalyst decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is my organogermanium cross-coupling reaction not working, even though the analogous Suzuki coupling works perfectly?

A1: Organogermanium compounds have different reactivity profiles compared to organoboron reagents. The C-Ge bond is less polarized than the C-B bond and is often activated through an electrophilic aromatic substitution (SEAr)-type mechanism rather than the traditional transmetalation step seen in Suzuki couplings.[1] This means that the optimal catalyst system and reaction conditions can be significantly different. A catalyst that is effective for a Suzuki coupling may be completely inactive for an organogermanium coupling. It is recommended to use catalysts known to be effective for C-Ge bond activation, such as Au(I)/Au(III) complexes or specific Pd(II) catalysts like Pd(TFA)₂.[1]

Q2: How can I prepare and purify my aryltriethylgermane starting material?

A2: A common method for the synthesis of aryltriethylgermanes is the reaction of an aryl Grignard or aryllithium reagent with triethylgermanium chloride (Et₃GeCl). Purification is typically achieved by column chromatography on silica gel. It is important to ensure the complete removal of any unreacted organometallic reagents and germanium salts, as these can interfere with the subsequent cross-coupling reaction.

Q3: What is the best catalyst to use for my organogermanium cross-coupling?

A3: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and coupling partners. However, a good starting point is to screen catalysts that are known to be effective for activating the relatively inert C-Ge bond. Based on the literature, promising candidates include:

  • Gold catalysts: [(Ph₃P)AuCl] with a silver salt co-catalyst.[4]

  • Palladium(II) catalysts: Pd(TFA)₂.[1]

  • Palladium nanoparticles. [1]

Q4: Can I use the same ligands for organogermanium coupling as I do for other cross-coupling reactions?

A4: While ligand screening is always recommended, the ligands that are optimal for Suzuki or Stille couplings may not be the best for organogermanium reactions, especially if the reaction proceeds through an SEAr-type mechanism. In some cases, the reaction may not require a traditional phosphine ligand, particularly with gold catalysts or Pd(TFA)₂. When a ligand is used, its role is often to stabilize the metal center and modulate its electronic properties to favor the electrophilic cleavage of the C-Ge bond.

Q5: My reaction is very slow. How can I increase the reaction rate?

A5: To increase the reaction rate, you can try the following:

  • Increase the temperature: This is often the most effective way to accelerate the reaction.

  • Increase the catalyst loading: While not always ideal, a higher catalyst concentration can improve the rate.

  • Change the solvent: A solvent that better solubilizes all components and is compatible with the catalytic cycle can lead to a faster reaction.

  • Switch to a more active catalyst system: If you are using a standard Pd(0) catalyst, switching to a Au(I)/Au(III) system or a more electrophilic Pd(II) catalyst may significantly increase the rate.

Data Presentation

Table 1: Comparison of Catalyst Systems for the Cross-Coupling of Aryl Germanes with Aryl Halides

EntryOrganogermaneCoupling PartnerCatalyst (mol%)Ligand/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1Ph-GeEt₃4-IodoanisolePd Nanoparticles (5)-Dioxane1001285[1]
2Ph-GeEt₃4-IodoanisolePd(OAc)₂ (5)PPh₃ (10)DMF10024<10[1]
34-MeO-Ph-GeEt₃2-Bromoanisole[(Ph₃P)AuCl] (2)AgOTf (2), CSACHCl₃/MeOHRT3684[4]
44-CF₃-Ph-GeEt₃Anisole[(Ph₃P)AuCl] (2)AgOTf (2), PhI(OAc)₂DCE602475[4]
5Ph-GeEt₃PhenolPd(TFA)₂ (10)PhI(OAc)₂DCE801278[1]

This table is a summary of representative data from the literature and is intended for comparative purposes. Optimal conditions will vary depending on the specific substrates.

Experimental Protocols

Protocol 1: Gold-Catalyzed Oxidative Arylation of an Aryl Germane with an Arene

This protocol is adapted from the work of Schoenebeck and co-workers.[4]

Materials:

  • Aryl triethylgermane (1.0 equiv)

  • Arene coupling partner (2.0 equiv)

  • [(Ph₃P)AuCl] (0.02 equiv)

  • Silver triflate (AgOTf) (0.02 equiv)

  • Camphorsulfonic acid (CSA) (1.1 equiv)

  • Phenyliodine diacetate (PhI(OAc)₂) (1.1 equiv)

  • Anhydrous Chloroform/Methanol (50:1)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl triethylgermane, arene coupling partner, [(Ph₃P)AuCl], and AgOTf.

  • The vial is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous CHCl₃/MeOH solvent mixture via syringe.

  • In a separate vial, dissolve the CSA and PhI(OAc)₂ in the solvent mixture.

  • Add the CSA/PhI(OAc)₂ solution to the reaction mixture dropwise at room temperature.

  • Stir the reaction at room temperature for 36 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of an Aryl Triethylgermane

This is a general procedure for the synthesis of an aryl triethylgermane from an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • A crystal of iodine (for initiation)

  • Triethylgermanium chloride (Et₃GeCl) (1.1 equiv)

Procedure:

  • Activate the magnesium turnings in an oven-dried flask under an inert atmosphere.

  • Add anhydrous THF and a crystal of iodine.

  • Add the aryl bromide dropwise to the magnesium suspension. The reaction may need to be initiated by gentle heating.

  • Once the Grignard reagent has formed (indicated by the disappearance of the magnesium), cool the reaction mixture to 0 °C.

  • Add the triethylgermanium chloride dropwise to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield check_reagents Verify Purity of Starting Materials (Organogermane, Coupling Partner) start->check_reagents reagents_ok Reagents are Pure check_reagents->reagents_ok purify_reagents Re-purify or Re-synthesize Starting Materials reagents_ok->purify_reagents No check_catalyst Evaluate Catalyst System reagents_ok->check_catalyst Yes purify_reagents->check_reagents catalyst_choice Is the catalyst known to activate C-Ge bonds? (e.g., Au(I/III), Pd(TFA)2) check_catalyst->catalyst_choice change_catalyst Switch to a more electrophilic or specialized catalyst (e.g., Au or Pd(TFA)2) catalyst_choice->change_catalyst No check_conditions Optimize Reaction Conditions catalyst_choice->check_conditions Yes change_catalyst->check_catalyst increase_temp Increase Temperature check_conditions->increase_temp screen_solvent Screen Solvents (e.g., DMF, THF, Dioxane) increase_temp->screen_solvent No Improvement success Yield Improved increase_temp->success Yes screen_solvent->check_conditions screen_solvent->success

Caption: Troubleshooting workflow for low yields.

References

Technical Support Center: Phenyltrichlorogermane Reaction Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and protocols for researchers working with phenyltrichlorogermane, with a specific focus on optimizing reaction conditions using Design of Experiments (DOE).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, particularly via Grignard or organolithium routes, which are common methods for forming carbon-germanium bonds.[1]

Question 1: My Grignard/Organolithium reaction to form this compound fails to initiate. What are the common causes?

Answer: Failure to initiate is a frequent issue in organometallic synthesis. The primary culprits are typically:

  • Presence of Water: Grignard and organolithium reagents are extremely strong bases and will be quenched by even trace amounts of water.[2] Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[3]

  • Solvent Purity: Use anhydrous, oxygen-free solvents. Ethereal solvents like THF or diethyl ether are common but must be properly dried.[4]

  • Poor Quality of Magnesium/Lithium: The surface of magnesium turnings can oxidize, forming a passive layer of magnesium oxide that prevents the reaction.[5] Use fresh, shiny magnesium turnings or activate them by adding a small crystal of iodine or 1,2-dibromoethane to the flask.[2][3]

  • Impure Alkyl Halide: The phenyl halide (e.g., bromobenzene) should be free of water and other impurities.

Question 2: My reaction yield is consistently low. How can I use DOE to improve it?

Answer: Low yields are often due to suboptimal reaction conditions or competing side reactions. Design of Experiments (DOE) is a powerful statistical method to efficiently screen multiple parameters simultaneously to find the optimal conditions.[6][7]

For a typical Grignard reaction to form this compound, key factors to investigate in a DOE study include:

  • Temperature: Can influence reaction rate and the prevalence of side reactions.

  • Reagent Stoichiometry: The molar ratio of the Grignard reagent to germanium tetrachloride is critical.

  • Addition Rate: A slow addition rate can help control the reaction exotherm and minimize side products.[8]

  • Solvent Type and Concentration: The choice of solvent can affect reagent solubility and reactivity.[9][10]

A screening design, such as a fractional factorial design, can help identify which of these factors have the most significant impact on yield with a minimal number of experiments.[11]

Question 3: I am observing significant amounts of biphenyl as a byproduct in my Grignard reaction. How can I minimize this?

Answer: Biphenyl is a common byproduct formed from a Wurtz-type coupling reaction between the Grignard reagent (phenylmagnesium bromide) and unreacted bromobenzene.[8] Its formation is typically favored by:

  • Higher reaction temperatures.

  • High local concentrations of the phenyl halide.

To minimize biphenyl formation, consider the following adjustments, which can be optimized using a DOE approach:

  • Maintain a lower reaction temperature.

  • Ensure a slow, controlled addition of bromobenzene when forming the Grignard reagent.

  • Use a slight excess of magnesium to ensure all the bromobenzene is converted to the Grignard reagent before adding the germanium tetrachloride.

Question 4: Can I use DOE to optimize the direct synthesis of this compound from chlorobenzene and GeCl4?

Answer: Yes. For the direct synthesis involving elemental germanium, tetrachlorogermane, and chlorobenzene, which often requires high temperatures, DOE is an excellent tool for optimization.[12][13] Key factors and responses to consider for a Response Surface Methodology (RSM) study would be:

  • Factors: Temperature, reaction time, and the molar ratio of Ge/GeCl₄.

  • Responses:

    • Yield of this compound (to be maximized).

    • Formation of diphenyldichlorogermane (to be minimized).[12]

    • Conversion of tetrachlorogermane (to be maximized).[12]

RSM would allow you to model the relationship between these factors and the responses to find the ideal operating window.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Phenylmagnesium Bromide

Objective: To synthesize this compound from bromobenzene, magnesium, and germanium tetrachloride.

Materials:

  • Magnesium turnings

  • Bromobenzene (anhydrous)

  • Germanium tetrachloride (GeCl₄)

  • Anhydrous diethyl ether or THF

  • Iodine (crystal)

  • Three-neck round-bottom flask, condenser, dropping funnel (all oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the dry glassware. Place magnesium turnings (1.2 equivalents) in the flask and flush the entire system with inert gas.

  • Initiation: Add a small crystal of iodine. In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous ether/THF. Add a small portion (approx. 10%) of the bromobenzene solution to the magnesium.

  • Grignard Formation: The disappearance of the iodine color and gentle refluxing of the solvent indicates initiation.[5] Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for 1 hour.

  • Reaction: Cool the formed Grignard reagent in an ice bath. Add a solution of germanium tetrachloride (0.8 equivalents) in anhydrous ether/THF dropwise via the dropping funnel. Control the addition rate to keep the temperature below 10°C.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is then quenched by carefully pouring it over an ice/HCl mixture.

  • Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation.

Protocol 2: Setting up a DOE Screening Experiment

Objective: To identify the critical factors affecting the yield of this compound using a factorial screening design.

Methodology:

  • Define Objective: To maximize the percentage yield of this compound.

  • Identify Factors and Levels: Choose the factors to investigate and set high (+) and low (-) levels for each. (See Table 1 for an example).

  • Select Design: Choose a suitable design. A 2³ full factorial design requires 8 runs, plus center points to check for curvature.

  • Execute Experiments: Run the experiments in a randomized order to avoid systematic bias.

  • Analyze Results: Use statistical software to analyze the results, determine the main effects of each factor, and identify any significant interactions between factors. (See Table 2 for an example analysis).

Data Presentation

Table 1: Example of a 2³ Factorial Design for this compound Synthesis

RunFactor A: Temperature (°C)Factor B: GeCl₄ (Equivalents)Factor C: Addition Time (min)Response: Yield (%)
1-1 (0)-1 (0.8)-1 (30)65
2+1 (25)-1 (0.8)-1 (30)68
3-1 (0)+1 (1.0)-1 (30)75
4+1 (25)+1 (1.0)-1 (30)79
5-1 (0)-1 (0.8)+1 (90)70
6+1 (25)-1 (0.8)+1 (90)72
7-1 (0)+1 (1.0)+1 (90)82
8+1 (25)+1 (1.0)+1 (90)85

Table 2: Hypothetical Main Effects and Interactions from DOE Analysis

Factor/InteractionEffect SizeSignificance (p-value)Interpretation
A: Temperature+3.25> 0.05Not statistically significant
B: GeCl₄ Equiv.+9.75< 0.01Highly significant; higher equivalents increase yield
C: Addition Time+5.25< 0.05Significant; longer addition time increases yield
A*B Interaction+0.75> 0.05Not significant

Visualizations

DOE_Workflow A Define Objectives (e.g., Maximize Yield) B Identify Factors & Responses (Temp, Conc., Time -> Yield, Purity) A->B Step 1 C Select Experimental Design (e.g., Factorial, RSM) B->C Step 2 D Execute Experiments (Randomized Order) C->D Step 3 E Analyze Data (Main Effects, Interactions) D->E Step 4 F Develop Model & Optimize (Find Optimal Conditions) E->F Step 5 G Verify Model (Confirmation Runs) F->G Step 6

Caption: A typical workflow for reaction optimization using Design of Experiments (DOE).

Grignard_Troubleshooting Start Reaction Fails to Initiate Check_Moisture Is all glassware and solvent completely dry? Start->Check_Moisture Check_Mg Is the Mg surface shiny and active? Check_Moisture->Check_Mg Yes Sol_Dry Action: Rigorously dry all glassware and solvents. Check_Moisture->Sol_Dry No Check_Initiator Was an initiator (e.g., Iodine) used? Check_Mg->Check_Initiator Yes Sol_Activate Action: Activate Mg with Iodine or DIBE. Check_Mg->Sol_Activate No Sol_Initiate Action: Add a small crystal of Iodine to initiate. Check_Initiator->Sol_Initiate No Success Reaction Initiated Check_Initiator->Success Yes Sol_Dry->Start Re-attempt Sol_Activate->Start Re-attempt Sol_Initiate->Start Re-attempt

Caption: A logical troubleshooting guide for a failing Grignard reaction initiation.

Reaction_Pathway PhBr Ph-Br Grignard Ph-Mg-Br PhBr->Grignard ether/THF Biphenyl Ph-Ph (Side Product) PhBr->Biphenyl Wurtz Coupling (High Temp) Mg Mg Mg->Grignard ether/THF GeCl4 GeCl₄ Product Ph-GeCl₃ (Desired Product) Grignard->Product + GeCl₄ Grignard->Biphenyl Wurtz Coupling (High Temp)

Caption: Synthesis of this compound via Grignard reagent and a key side reaction.

References

Managing thermal stability of Phenyltrichlorogermane in high-temperature synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the thermal stability of phenyltrichlorogermane (PhGeCl₃) in high-temperature synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during high-temperature reactions involving this compound.

Problem Potential Cause Recommended Solution
Low product yield or reaction failure Thermal decomposition of PhGeCl₃.Optimize reaction temperature by running small-scale experiments at a range of temperatures. Consider using a lower boiling point solvent to limit the maximum reaction temperature.
Presence of moisture.Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). PhGeCl₃ is sensitive to water.
Impurities in the starting material.Use high-purity PhGeCl₃. If necessary, purify the compound by distillation before use.
Formation of unexpected byproducts Side reactions due to thermal decomposition.Lower the reaction temperature and/or reaction time. Use analytical techniques like GC-MS to identify byproducts and understand decomposition pathways.
Reaction with solvent or other reagents at high temperatures.Evaluate the thermal stability of all reaction components at the desired temperature. Consider alternative solvents or reagents with higher thermal stability.
Discoloration of the reaction mixture Formation of polymeric or carbonaceous materials from decomposition.This is a strong indicator of significant decomposition. Immediately lower the reaction temperature. Consider using a stabilizer if compatible with the reaction chemistry.
Reaction with trace impurities.Ensure high purity of all reactants and solvents.
Inconsistent reaction outcomes Poor temperature control.Use a reliable heating mantle with a thermocouple and a temperature controller to ensure a stable and accurate reaction temperature.
Variations in the quality of PhGeCl₃.Source PhGeCl₃ from a reputable supplier and store it under appropriate conditions to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended maximum operating temperature for reactions involving this compound?

While a definitive maximum operating temperature is not established in the literature, it is crucial to consider its boiling point (226-228 °C) as a practical upper limit for reactions at atmospheric pressure.[1] Significant decomposition can occur at temperatures approaching the boiling point. It is recommended to conduct initial small-scale experiments at lower temperatures and gradually increase to find the optimal balance between reaction rate and thermal stability.

Q2: What are the likely decomposition products of this compound at high temperatures?

The thermal decomposition of this compound is expected to proceed through the cleavage of the germanium-carbon and germanium-chlorine bonds. Potential decomposition byproducts could include:

Potential Decomposition Product Chemical Formula State at STP
BenzeneC₆H₆Liquid
ChlorobenzeneC₆H₅ClLiquid
Dichlorodiphenylgermane(C₆H₅)₂GeCl₂Solid
Germanium tetrachlorideGeCl₄Liquid
Phenyl radicalsC₆H₅•-
Chlorine radicalsCl•-
Polymeric germanium-containing materials-Solid

Q3: Are there any known stabilizers to prevent the thermal decomposition of this compound?

Specific stabilizers for this compound are not well-documented in publicly available literature. However, for organohalosilanes, which are chemically similar, radical scavengers or hindered amine light stabilizers (HALS) are sometimes employed. The suitability of such additives would need to be determined experimentally, ensuring they do not interfere with the desired reaction.

Q4: How can I monitor the thermal decomposition of this compound during my experiment?

In-situ monitoring can be challenging. However, you can analyze aliquots of your reaction mixture at different time points using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to detect the formation of volatile decomposition products. For post-reaction analysis, Thermogravimetric Analysis (TGA) of the starting material can provide an indication of its thermal stability under controlled heating.

Q5: What are the best practices for handling and storing this compound to ensure its stability?

This compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It is crucial to keep the container tightly sealed to prevent exposure to moisture, which can lead to hydrolysis and the formation of hydrogen chloride.[1] Store away from incompatible materials such as water and strong oxidizing agents.[1][2]

Experimental Protocols

Protocol 1: Monitoring Thermal Decomposition using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify volatile byproducts resulting from the thermal decomposition of this compound during a high-temperature reaction.

Methodology:

  • Set up the high-temperature reaction as planned under an inert atmosphere.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, and 8 hours), carefully extract a small aliquot (approximately 0.1 mL) of the reaction mixture using a syringe.

  • Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., anhydrous hexane) to dilute the sample and stop the reaction.

  • Analyze the diluted aliquot using a GC-MS system.

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is recommended.

    • Injection: Use a split injection mode to avoid overloading the column.

    • Temperature Program: Start with a low initial temperature (e.g., 50 °C) and ramp up to a high final temperature (e.g., 250 °C) to separate compounds with a wide range of boiling points.

    • MS Detection: Use electron ionization (EI) and scan a mass range appropriate for the expected products (e.g., m/z 35-500).

  • Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST).

  • Monitor the appearance and increase in the peak areas of known or suspected decomposition products over time to assess the extent of thermal degradation.

Protocol 2: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound under controlled heating.

Methodology:

  • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible.

  • Place the crucible in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • The onset of a significant mass loss indicates the beginning of thermal decomposition.

  • The resulting TGA curve provides information on the thermal stability of the compound and the temperature ranges of different decomposition steps.

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield, Byproducts) check_temp Is Reaction Temperature Optimized? start->check_temp check_moisture Is the System Strictly Anhydrous? check_temp->check_moisture Yes lower_temp Lower Reaction Temperature and/or Time check_temp->lower_temp No check_purity Are Starting Materials Pure? check_moisture->check_purity Yes dry_system Rigorously Dry Glassware and Use Inert Atmosphere check_moisture->dry_system No purify_reagents Purify this compound and Other Reagents check_purity->purify_reagents No analyze_byproducts Analyze Byproducts (e.g., GC-MS) check_purity->analyze_byproducts Yes lower_temp->analyze_byproducts dry_system->analyze_byproducts purify_reagents->analyze_byproducts end_good Problem Resolved analyze_byproducts->end_good Cause Identified end_bad Further Investigation Needed analyze_byproducts->end_bad Cause Unclear

Caption: Troubleshooting workflow for thermal stability issues.

DecompositionPathway ptcg This compound (PhGeCl₃) heat High Temperature ptcg->heat path1 Homolytic Cleavage (Ge-C bond) heat->path1 path2 Homolytic Cleavage (Ge-Cl bond) heat->path2 phenyl_radical Phenyl Radical (Ph•) path1->phenyl_radical gecl3_radical Trichlorogermyl Radical (•GeCl₃) path1->gecl3_radical phgecl2_radical Phenyl dichlorogermyl Radical (PhGeCl₂•) path2->phgecl2_radical cl_radical Chlorine Radical (Cl•) path2->cl_radical byproducts Further Reactions Lead to: Benzene, Chlorobenzene, (Ph)₂GeCl₂, GeCl₄, Polymers phenyl_radical->byproducts gecl3_radical->byproducts phgecl2_radical->byproducts cl_radical->byproducts

Caption: Hypothetical thermal decomposition pathways.

References

Technical Support Center: Dichlorogermylene (GeCl₂) Generation for Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the efficient generation of dichlorogermylene (GeCl₂), a crucial precursor in various synthetic applications for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed troubleshooting for specific issues you might encounter during the generation of dichlorogermylene, focusing on the widely used GeCl₂·dioxane complex.

FAQs

  • What is the most common precursor for dichlorogermylene in synthesis? The most commonly used precursor is the germanium(II) chloride dioxane complex (GeCl₂·C₄H₈O₂). This white solid is relatively stable and serves as a convenient source of molecular GeCl₂ for various reactions.

  • Why is dioxane used in the synthesis of dichlorogermylene? Dioxane acts as a Lewis base, stabilizing the dichlorogermylene through coordination. Dioxane-free GeCl₂ is less stable and has a tendency to disproportionate into germanium tetrachloride (GeCl₄) and elemental germanium.

  • What are the main methods for generating dichlorogermylene? The primary methods include the reduction of germanium tetrachloride (GeCl₄), the comproportionation of GeCl₄ with germanium metal, and the decomposition of trichlorogermane (GeHCl₃).

  • What are the key safety precautions when working with dichlorogermylene and its precursors? Both GeCl₄ and the GeCl₂·dioxane complex are sensitive to moisture and air.[1] Tributyltin hydride, a common reducing agent, is toxic and requires careful handling.[2] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of GeCl₂·dioxane complex 1. Moisture or air contamination: GeCl₄ and GeCl₂ are highly sensitive to water and oxygen.1. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use freshly distilled and degassed solvents.
2. Inefficient reduction: The reducing agent may be old, impure, or added incorrectly.2. Use a fresh, high-purity reducing agent. If using tributyltin hydride, ensure it is added dropwise to the GeCl₄ solution to maintain control over the reaction.
3. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion or side reactions.3. Carefully measure and use the correct stoichiometric amounts of GeCl₄, reducing agent, and dioxane as specified in the protocol.
Product is discolored (e.g., yellow or brown) 1. Presence of elemental germanium: This can result from the disproportionation of GeCl₂.1. This is more likely if dioxane is absent or in insufficient quantity. Ensure an adequate amount of dioxane is present throughout the reaction and workup.
2. Impurities from starting materials or side reactions. 2. Purify the starting materials before use. The product can be purified by washing with a non-coordinating solvent like hexane to remove organic byproducts.
Difficulty in isolating the GeCl₂·dioxane complex 1. Product is too soluble in the reaction solvent. 1. After the reaction, reduce the volume of the solvent under vacuum to induce precipitation. Cooling the solution may also help.
2. Formation of an oil instead of a solid. 2. Try triturating the oil with a non-polar solvent like hexane to induce solidification. Seeding with a small crystal of the product, if available, can also be effective.

Comparison of Dichlorogermylene Generation Methods

The following table summarizes and compares the most common methods for generating dichlorogermylene, providing insights into their efficiency and reaction conditions.

Method Reaction Equation Typical Yield Reaction Conditions Advantages Disadvantages
Reduction of GeCl₄ with Tributyltin Hydride GeCl₄ + 2 Bu₃SnH + C₄H₈O₂ → GeCl₂(O₂C₄H₈) + 2 Bu₃SnCl + H₂[3]HighTypically performed at or below room temperature in a dioxane solution.High yield, relatively mild conditions.Tributyltin hydride is toxic and tin byproducts can be difficult to remove completely.
Comproportionation of GeCl₄ and Ge Metal GeCl₄ + Ge → 2 GeCl₂Moderate to HighRequires heating GeCl₄ vapor over germanium metal at elevated temperatures (e.g., 300-400 °C).Avoids the use of potentially contaminating reducing agents.Requires high temperatures and specialized equipment. The product is typically generated in situ and may not be isolated as the dioxane complex directly.
Decomposition of Trichlorogermane GeHCl₃ → GeCl₂ + HClVariableThermal decomposition, often requiring elevated temperatures.Can be a clean source of GeCl₂.Trichlorogermane is not as readily available as GeCl₄ and can be unstable.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Synthesis of GeCl₂·dioxane Complex via Reduction of GeCl₄ with Tributyltin Hydride

Materials:

  • Germanium tetrachloride (GeCl₄)

  • Tributyltin hydride (Bu₃SnH)

  • 1,4-Dioxane, anhydrous

  • Hexane, anhydrous

  • Schlenk flask and other standard inert atmosphere glassware

  • Magnetic stirrer

  • Cannula or dropping funnel

Procedure:

  • Preparation: Under an inert atmosphere of argon or nitrogen, add a solution of germanium tetrachloride in anhydrous dioxane to a Schlenk flask equipped with a magnetic stir bar.

  • Reaction: Cool the solution in an ice bath. Slowly add tributyltin hydride dropwise to the stirred solution over a period of 30-60 minutes.

  • Precipitation: Upon addition of the tributyltin hydride, a white precipitate of the GeCl₂·dioxane complex should form.

  • Stirring: Allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure complete reaction.

  • Isolation: Filter the white precipitate under inert atmosphere.

  • Washing: Wash the collected solid with anhydrous hexane to remove any unreacted tributyltin hydride and tributyltin chloride byproduct.

  • Drying: Dry the product under vacuum to obtain the GeCl₂·dioxane complex as a white solid.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key workflows and logical relationships in the synthesis and troubleshooting of dichlorogermylene.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Dry Glassware prep2 Inert Atmosphere (Ar/N2) prep1->prep2 react1 Dissolve GeCl4 in Dioxane prep2->react1 react2 Cool Solution (Ice Bath) react1->react2 react3 Add Bu3SnH Dropwise react2->react3 workup1 Filter Precipitate react3->workup1 workup2 Wash with Hexane workup1->workup2 workup3 Dry under Vacuum workup2->workup3 end end workup3->end GeCl2·dioxane Product

Figure 1. Workflow for the synthesis of GeCl₂·dioxane complex.

troubleshooting_workflow start Low/No Product? check_inert Inert Atmosphere OK? start->check_inert check_reagents Reagents Fresh & Pure? check_inert->check_reagents Yes solution_inert Improve Inert Conditions check_inert->solution_inert No check_stoich Stoichiometry Correct? check_reagents->check_stoich Yes solution_reagents Use Fresh Reagents check_reagents->solution_reagents No solution_stoich Recalculate & Repeat check_stoich->solution_stoich No success High Yield Achieved check_stoich->success Yes solution_inert->start solution_reagents->start solution_stoich->start

Figure 2. Troubleshooting decision tree for low yield synthesis.

References

Catalyst selection to minimize byproducts in Phenyltrichlorogermane reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenyltrichlorogermane (PhGeCl₃) reactions. The focus is on catalyst selection to minimize the formation of common byproducts, ensuring high purity of the desired product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when aiming for high selectivity.

Issue Potential Cause Recommended Action
Low yield of this compound and high concentration of byproducts (Diphenyldichlorogermane, Triphenylchlorogermane) Use of a non-selective catalyst, such as copper-based catalysts.For optimal selectivity, it is highly recommended to conduct the synthesis without a catalyst. A catalyst-free approach involving elemental germanium, tetrachlorogermane, and chlorobenzene has been shown to achieve up to 96% selectivity for this compound.[1]
High reaction temperatures leading to disproportionation of the product.Maintain a reaction temperature of around 300°C. At higher temperatures (e.g., 350°C), the rate of byproduct formation through disproportionation of this compound and Diphenyldichlorogermane increases significantly.[1]
Formation of Diphenyldichlorogermane (Ph₂GeCl₂) and Triphenylchlorogermane (Ph₃GeCl) Disproportionation of this compound at elevated temperatures.Carefully control the reaction temperature and duration. Prolonged reaction times, even at the optimal temperature, can lead to an increase in these byproducts.[1]
Reaction of this compound with elemental germanium at later stages of the reaction.Monitor the consumption of tetrachlorogermane. Once it is consumed, the reaction of the product with remaining elemental germanium can lead to byproduct formation.
Reaction fails to initiate or proceeds very slowly in a catalyst-free system Insufficient temperature.Ensure the reaction temperature is maintained at a minimum of 300°C to facilitate the formation of the dichlorogermylene intermediate.
Purity of reactants.Use high-purity elemental germanium, tetrachlorogermane, and chlorobenzene to avoid unintended side reactions.
Unwanted chlorinated aromatic byproducts Side reactions of the phenyl group.The reaction of the intermediate with chlorobenzene can produce small amounts of dichlorobenzenes. While difficult to completely avoid, maintaining the recommended reaction conditions will minimize these.

Catalyst Performance on Product Selectivity

The choice of catalyst is critical in determining the product distribution in this compound synthesis. The following table summarizes the impact of different catalytic approaches on the selectivity of the reaction.

Catalyst Selectivity for this compound (PhGeCl₃) Primary Byproducts Reference
None (Catalyst-Free) ~96%Diphenyldichlorogermane (Ph₂GeCl₂), Triphenylchlorogermane (Ph₃GeCl) (minor)[1]
Copper (Cu) Catalyst ~50%Diphenyldichlorogermane (Ph₂GeCl₂) (~50%)[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of byproduct formation in this compound synthesis?

A1: The primary cause of byproduct formation, specifically Diphenyldichlorogermane (Ph₂GeCl₂) and Triphenylchlorogermane (Ph₃GeCl), is the disproportionation of the desired this compound product at high temperatures.[1] Using certain catalysts, like copper, can also lead to poor selectivity and a high yield of byproducts.[1]

Q2: Is a catalyst necessary for the synthesis of this compound?

A2: No, a catalyst is not necessary and, for the goal of minimizing byproducts, is not recommended. A highly selective synthesis (96%) can be achieved in a catalyst-free reaction between elemental germanium, tetrachlorogermane, and chlorobenzene.[1]

Q3: I am using a copper catalyst and getting a nearly 1:1 mixture of this compound and Diphenyldichlorogermane. Is this expected?

A3: Yes, this is a known outcome. The direct synthesis using a copper catalyst has been reported to yield this compound and Diphenyldichlorogermane with approximately 50% selectivity for each.[1] To increase the selectivity for this compound, a catalyst-free approach is advised.

Q4: What is the role of tetrachlorogermane in the catalyst-free synthesis?

A4: In the catalyst-free synthesis, tetrachlorogermane reacts with elemental germanium to form a dichlorogermylene (:GeCl₂) intermediate. This highly reactive intermediate then inserts into the C-Cl bond of chlorobenzene to produce this compound.[1]

Q5: At what temperature should I run the catalyst-free reaction to minimize byproducts?

A5: The recommended temperature for the catalyst-free synthesis is 300°C. At this temperature, the formation of this compound is favored, and the rate of subsequent disproportionation reactions that form byproducts is minimized.[1]

Experimental Protocols

High-Selectivity Catalyst-Free Synthesis of this compound

This protocol is adapted from a method demonstrated to yield this compound with up to 96% selectivity.[1]

Materials:

  • Elemental Germanium (Ge) powder

  • Tetrachlorogermane (GeCl₄)

  • Chlorobenzene (PhCl)

  • n-Decane (solvent, optional)

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave, charge elemental germanium, tetrachlorogermane, and chlorobenzene. A typical molar ratio would be approximately 1.5 : 1 : 45 (Ge : GeCl₄ : PhCl).

  • (Optional) Add a high-boiling inert solvent like n-decane.

  • Seal the autoclave and purge with an inert gas (e.g., Argon or Nitrogen).

  • Heat the reactor to 300°C while stirring.

  • Maintain the reaction at 300°C for approximately 8 hours. Monitor the reaction progress by analyzing aliquots for the consumption of tetrachlorogermane.

  • After the reaction is complete (indicated by the near-complete consumption of GeCl₄), cool the reactor to room temperature.

  • Vent any excess pressure.

  • The product mixture can be purified by fractional distillation under reduced pressure to isolate the this compound.

Visualizations

Catalyst_Selection_Logic start Goal: Synthesize This compound decision Minimize Byproducts? start->decision catalyst_free Catalyst-Free Method (Ge + GeCl4 + PhCl) decision->catalyst_free Yes copper_catalyst Use Copper Catalyst decision->copper_catalyst No high_selectivity High Selectivity (~96%) for PhGeCl3 catalyst_free->high_selectivity low_selectivity Low Selectivity (~50%) High Byproduct Formation copper_catalyst->low_selectivity Byproduct_Formation_Pathway Ge Ge GeCl2 :GeCl2 (Intermediate) Ge->GeCl2 GeCl4 GeCl4 GeCl4->GeCl2 PhCl PhCl PhGeCl3 This compound (Desired Product) PhCl->PhGeCl3 GeCl2->PhGeCl3 Ph2GeCl2 Diphenyldichlorogermane (Byproduct) PhGeCl3->Ph2GeCl2 Disproportionation PhGeCl3->Ph2GeCl2 Ph3GeCl Triphenylchlorogermane (Byproduct) Ph2GeCl2->Ph3GeCl Disproportionation Ph2GeCl2->Ph3GeCl Heat High Temp. (>300°C)

References

Technical Support Center: Phenyltrichlorogermane Pilot Production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for scaling up the synthesis of Phenyltrichlorogermane (C₆H₅GeCl₃) to a pilot production level. It includes frequently asked questions, detailed troubleshooting, experimental protocols, and safety guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis methods for this compound?

A1: this compound is typically synthesized via several routes. The most common methods include the alkylation of germanium halides like germanium tetrachloride (GeCl₄) with organolithium or Grignard reagents[1]. Another effective method, particularly suitable for larger scales, is the direct synthesis from elemental germanium, tetrachlorogermane, and chlorobenzene[2]. This latter approach is often preferred for pilot production as it can be performed without a catalyst and avoids the handling of highly reactive organometallic reagents[2].

Q2: Which synthesis method is recommended for pilot-scale production and why?

A2: For pilot-scale production, the direct synthesis involving elemental germanium, germanium tetrachloride (GeCl₄), and chlorobenzene is highly recommended[2][3]. This method offers several advantages for scaling up:

  • High Selectivity: It can achieve high selectivity for this compound, minimizing the formation of byproducts like diphenyldichlorogermane[2].

  • Catalyst-Free: The reaction can proceed efficiently without a catalyst, simplifying the purification process and reducing costs[2].

  • Safety: It avoids the use of pyrophoric and highly sensitive organolithium or Grignard reagents, which are challenging to handle on a large scale[1].

Q3: What are the critical safety precautions for handling this compound?

A3: this compound is a corrosive and hazardous chemical that requires strict safety protocols.[4][5]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, neoprene or nitrile rubber gloves, and chemical goggles or a face shield. Contact lenses should not be worn[6].

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhaling harmful vapors.

  • Moisture Sensitivity: The compound reacts with water. All equipment must be dry, and the synthesis should be conducted under anhydrous conditions.[6] In case of fire, do not use water as an extinguishing agent[6][7].

  • Handling: Avoid all contact with skin and eyes.[6] An emergency eye wash station and safety shower should be readily accessible[6].

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container, away from heat and incompatible materials like water and oxidants.

Q4: How can the final product be purified at a pilot scale?

A4: Purification of this compound is typically achieved through vacuum distillation. This method is effective for separating the product from unreacted starting materials and higher-boiling point byproducts. Given its relatively high boiling point (105-106 °C at 12 mm Hg), distillation under reduced pressure is necessary to prevent thermal degradation[4].

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Moisture Contamination: GeCl₄ and other intermediates are highly sensitive to moisture. 2. Impure Reagents: Low-quality starting materials (Germanium, GeCl₄, Chlorobenzene) can inhibit the reaction. 3. Incorrect Temperature: The reaction temperature is too low for the dichlorogermylene intermediate to form and react[2]. 4. Poor Mixing: Inadequate agitation in the reactor can lead to localized concentration gradients and an incomplete reaction.1. Ensure all glassware and reactors are oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon). 2. Use high-purity, anhydrous reagents. 3. Verify thermocouple calibration and ensure the reactor reaches and maintains the target temperature (e.g., 300 °C)[2]. 4. Use an appropriate overhead stirrer and ensure vigorous mixing throughout the reaction.
Significant Byproduct Formation (e.g., Diphenyldichlorogermane) 1. High Reaction Temperature: Elevated temperatures can promote the disproportionation of this compound into diphenyldichlorogermane and GeCl₄[2]. 2. Incorrect Stoichiometry: An excess of the phenylating agent relative to germanium species can favor multiple substitutions.1. Maintain strict temperature control. Implement a temperature controller with an appropriate heating/cooling mantle. 2. Carefully control the stoichiometry of the reactants as per the established protocol.
Product Contaminated with Starting Materials 1. Incomplete Reaction: The reaction may not have been run for a sufficient duration. 2. Inefficient Purification: The vacuum distillation parameters (pressure, temperature, column packing) may not be optimal.1. Increase the reaction time and monitor the consumption of starting materials using an appropriate analytical technique (e.g., GC-MS). 2. Optimize the distillation process. Consider using fractional distillation for better separation. Ensure the vacuum pump can achieve and maintain the required pressure.
Reaction Fails to Initiate 1. Passivated Germanium: The surface of the elemental germanium powder may be oxidized, rendering it unreactive. 2. Static Charge: Handling powders can generate static electricity, which can be a hazard with flammable vapors[6].1. Use freshly opened, high-purity germanium powder or consider pre-treatment procedures if oxidation is suspected. 2. Ground and bond all equipment and containers during reagent transfer to safely dissipate static charges[6].

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₅Cl₃Ge[4][5]
Molecular Weight 256.1 g/mol [5]
Appearance Colorless to pale yellow solid/liquid[4]
Boiling Point 105-106 °C @ 12 mm Hg[4]
Density 1.584 g/mL @ 25 °C[4]
Refractive Index (n20/D) 1.554[4]

Table 2: Example Reaction Parameters for Direct Synthesis

ParameterRecommended Value / ReagentRationale / Source(s)
Reactants Elemental Germanium (Ge), Germanium Tetrachloride (GeCl₄), Chlorobenzene (C₆H₅Cl)Forms this compound via a dichlorogermylene intermediate[2].
Stoichiometry Ge : GeCl₄ ratio is critical for forming the GeCl₂ intermediate.The reaction of Ge with GeCl₄ forms 2 equivalents of dichlorogermylene[2].
Solvent High-boiling point inert solvent (e.g., n-decane) or neat reactants.Allows for high reaction temperatures[2].
Temperature ~300 °CNecessary for the formation of the dichlorogermylene intermediate[2].
Pressure Autoclave or high-pressure reactor may be required.To maintain liquid phase at high temperatures.
Typical Yield High selectivity (>95%) can be achieved.Optimized conditions minimize byproduct formation[2].

Experimental Protocols

Protocol 1: Pilot-Scale Direct Synthesis of this compound

  • Objective: To synthesize this compound on a pilot scale.

  • Safety: This procedure must be conducted in a walk-in fume hood or a designated process bay with appropriate ventilation. All safety precautions outlined in the FAQ section must be followed.

  • Equipment:

    • Pressure-rated, glass-lined or Hastelloy reactor with overhead stirring, thermocouple, and pressure gauge.

    • Heating/cooling mantle with a programmable controller.

    • Inert gas (Nitrogen/Argon) supply.

    • Addition funnel or pump for controlled liquid transfer.

  • Procedure:

    • Ensure the reactor is clean and thoroughly dried.

    • Purge the reactor with an inert gas to remove air and moisture. Maintain a positive inert gas pressure throughout the reaction.

    • Charge the reactor with elemental germanium powder.

    • Add the appropriate molar equivalents of Germanium Tetrachloride (GeCl₄) and Chlorobenzene.

    • Seal the reactor and begin agitation.

    • Slowly heat the mixture to the target temperature (e.g., 300 °C) while monitoring the internal pressure.

    • Maintain the reaction at temperature for the specified duration (e.g., 8-15 hours), ensuring continuous stirring[2].

    • After the reaction is complete, cool the reactor to room temperature.

    • The crude product mixture is then transferred to the purification setup.

Protocol 2: Purification by Vacuum Distillation

  • Objective: To purify crude this compound.

  • Equipment:

    • Distillation flask with heating mantle.

    • Fractionating column (e.g., Vigreux or packed column).

    • Distillation head with condenser and thermocouple.

    • Receiving flasks.

    • Vacuum pump with a cold trap and pressure gauge.

  • Procedure:

    • Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.

    • Charge the distillation flask with the crude reaction mixture.

    • Begin cooling the condenser and the cold trap.

    • Slowly apply vacuum to the system, reducing the pressure to the target level (e.g., <15 mm Hg).

    • Once the desired vacuum is stable, begin heating the distillation flask.

    • Collect any low-boiling fractions (e.g., unreacted chlorobenzene).

    • Increase the temperature to distill the this compound product, collecting the fraction at the correct boiling point and pressure (approx. 105-106 °C at 12 mm Hg)[4].

    • Once the product fraction has been collected, stop heating and allow the system to cool before slowly releasing the vacuum.

    • Store the purified product under an inert atmosphere in a tightly sealed container.

Visualizations

G cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_purification 3. Purification & QC reagent_prep Reagent Staging (Ge, GeCl4, C6H5Cl) reactor_prep Reactor Preparation (Clean, Dry, Inert) reaction Charge & React (~300°C, 8-15h) reactor_prep->reaction monitoring In-Process Monitoring (Temp, Pressure) reaction->monitoring workup Cool Down & Transfer reaction->workup monitoring->reaction distillation Vacuum Distillation workup->distillation qc Quality Control (Purity Analysis) distillation->qc storage 4. Final Product Storage (Inert Atmosphere) qc->storage

Caption: Workflow for the pilot-scale production of this compound.

G start Low Product Yield Detected check_temp Is Reaction Temperature Correct (~300°C)? start->check_temp check_reagents Are Reagents Anhydrous & High Purity? check_temp->check_reagents Yes action_temp Action: Calibrate Thermocouple & Adjust Heating check_temp->action_temp No check_mixing Is Agitation Adequate? check_reagents->check_mixing Yes action_reagents Action: Use New, Dry Reagents & Inert Atmosphere check_reagents->action_reagents No check_time Is Reaction Time Sufficient? check_mixing->check_time Yes action_mixing Action: Increase Stirrer Speed & Check Impeller check_mixing->action_mixing No action_time Action: Increase Reaction Time & Monitor Progress check_time->action_time No success Problem Resolved check_time->success Yes action_temp->success action_reagents->success action_mixing->success action_time->success

Caption: Troubleshooting logic flow for addressing low product yield.

References

Technical Support Center: High-Throughput Screening for Phenyltrichlorogermane Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: High-throughput screening (HTS) methods specifically for the derivatization of Phenyltrichlorogermane are not extensively documented in publicly available scientific literature. The following troubleshooting guides and FAQs are based on established principles of HTS, organogermanium chemistry, and general derivatization reactions.[1][2] This resource is intended to serve as a foundational guide for researchers developing their own HTS assays for this specific application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its derivatization of interest?

This compound (C₆H₅GeCl₃) is an organogermanium compound containing a phenyl group and three chlorine atoms attached to a germanium atom.[2] Its derivatization is of interest for creating diverse libraries of organogermanium compounds, which have potential applications in medicinal chemistry, materials science, and catalysis.[1][3] High-throughput screening allows for the rapid synthesis and evaluation of these derivatives.

Q2: What types of nucleophiles can be used to derivatize this compound in an HTS format?

A wide range of nucleophiles can be used to displace the chlorine atoms on this compound. In an HTS setting, common choices would include:

  • Alcohols (R-OH): To form alkoxygermanes.

  • Amines (R-NH₂): To form aminogermanes.

  • Thiols (R-SH): To form thiogermanes.

  • Organometallic reagents (e.g., Grignards, organolithiums): For C-C bond formation (use with caution in HTS due to high reactivity).

Q3: What are the key challenges in developing an HTS assay for this compound derivatization?

The main challenges include:

  • Moisture Sensitivity: this compound and its derivatives are often sensitive to moisture, which can lead to the formation of germoxanes and other byproducts.[2]

  • Reactivity Control: The reaction with nucleophiles can be very rapid and exothermic, requiring careful control of reaction conditions.

  • Assay Detection: Choosing a suitable method to rapidly and accurately quantify the formation of the desired derivative in a multi-well plate format.

  • Automation and Liquid Handling: Ensuring precise and accurate dispensing of reagents, especially viscous or volatile ones.

Q4: What detection methods are suitable for HTS of this compound derivatization?

The choice of detection method will depend on the properties of the reactants and products. Potential methods include:

  • Chromatographic techniques (LC-MS, GC-MS): Provide detailed information but are lower throughput. Can be used for hit validation.

  • Fluorescence-based assays: If the nucleophile or a resulting product is fluorescent, or if a fluorescent tag can be incorporated.

  • Absorbance-based assays: If there is a significant change in UV-Vis absorbance upon derivatization.

  • Quenched-fluorescence assays: Where the reaction consumes a fluorescent reagent.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Reagents Verify the purity and activity of this compound and the nucleophile. This compound can degrade with exposure to moisture.
Inadequate Reaction Conditions Optimize reaction temperature, time, and solvent. Some reactions may require heating or longer incubation.
Presence of Moisture Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Stoichiometry Issues Verify the molar ratios of reactants. An excess of the nucleophile is often required.
Poor Solubility Ensure all reactants are soluble in the chosen solvent system at the reaction temperature.
Problem 2: High Well-to-Well Variability
Possible Cause Troubleshooting Step
Inaccurate Liquid Handling Calibrate and validate automated liquid handlers for the specific reagents and volumes being used.
Evaporation Use plate seals to minimize solvent evaporation, especially for volatile solvents or reactions requiring elevated temperatures.
Temperature Gradients Ensure uniform heating of the microplate. Use a validated incubator or heating block.
Mixing Issues Optimize plate shaking or mixing protocols to ensure homogeneous reaction mixtures.
Edge Effects Avoid using the outer wells of the plate, or fill them with solvent to create a more uniform environment.
Problem 3: False Positives or False Negatives
Possible Cause Troubleshooting Step
Interference with Detection Method Screen all library compounds for intrinsic fluorescence or absorbance at the assay wavelengths.
Reagent Instability Check the stability of all reagents under the assay conditions.
Byproduct Formation Analyze the reaction mixture by a secondary method (e.g., LC-MS) to identify any interfering byproducts.
Incomplete Quenching If a quenching step is used, ensure it is rapid and complete.

Experimental Protocols

General Protocol for HTS Derivatization of this compound with Alcohols

This protocol is a starting point and should be optimized for specific nucleophiles and screening objectives.

Materials:

  • This compound solution (e.g., 0.1 M in anhydrous toluene)

  • Library of alcohols (e.g., 0.3 M in anhydrous toluene)

  • Anhydrous toluene

  • Quenching solution (e.g., anhydrous methanol)

  • 96-well microplates (chemically resistant)

  • Automated liquid handler

  • Plate shaker

  • Plate reader (e.g., for fluorescence or absorbance)

Procedure:

  • Plate Preparation: In a 96-well plate, dispense 50 µL of the alcohol library solutions into their respective wells using an automated liquid handler. Include appropriate controls (e.g., wells with solvent only).

  • Reaction Initiation: Add 50 µL of the this compound solution to each well to initiate the reaction.

  • Incubation: Seal the plate and incubate at the desired temperature (e.g., room temperature or 50°C) for a specified time (e.g., 1 hour) with gentle shaking.

  • Quenching (Optional): If necessary, add 20 µL of quenching solution to stop the reaction.

  • Detection: Allow the plate to equilibrate to room temperature and read the signal using the chosen detection method.

Quantitative Data Summary

The following tables provide hypothetical data for optimizing a this compound derivatization reaction.

Table 1: Effect of Reagent Concentration on Product Yield

This compound (M)Alcohol (M)Relative Product Yield (%)
0.10.145
0.10.278
0.10.395
0.20.396

Table 2: Effect of Temperature and Time on Product Yield

Temperature (°C)Reaction Time (min)Relative Product Yield (%)
253065
256085
2512092
503094
506096

Visualizations

HTS_Workflow cluster_prep Preparation cluster_automation Automated Screening cluster_analysis Data Analysis reagent_prep Reagent Preparation (Anhydrous Conditions) plate_mapping Plate Mapping (Compounds & Controls) dispensing Dispensing Nucleophiles (96-well plate) plate_mapping->dispensing initiation Addition of This compound dispensing->initiation incubation Incubation (Controlled Temp & Time) initiation->incubation quenching Reaction Quenching (Optional) incubation->quenching detection Signal Detection (e.g., Fluorescence) quenching->detection data_processing Data Processing & Normalization detection->data_processing hit_id Hit Identification data_processing->hit_id Troubleshooting_Tree cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low Product Yield? check_purity Verify Reagent Purity & Activity start->check_purity Yes optimize_temp_time Optimize Temp & Time start->optimize_temp_time No, but variable check_moisture Ensure Anhydrous Conditions check_purity->check_moisture check_stoichiometry Verify Stoichiometry optimize_temp_time->check_stoichiometry check_solubility Check Solubility check_stoichiometry->check_solubility

References

Addressing solubility issues of Phenyltrichlorogermane in reaction media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenyltrichlorogermane. The information is presented in a question-and-answer format to directly address common issues, with a focus on solubility challenges in reaction media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

A1: this compound (C₆H₅GeCl₃) is an organogermanium compound that appears as a colorless to pale yellow solid. It is known to be soluble in nonpolar organic solvents such as ether and benzene.[1] However, its solubility in other common reaction media can be limited. It is important to note that this compound is reactive towards water and other protic solvents.

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What could be the cause?

A2: Incomplete dissolution is a common issue and can be attributed to several factors:

  • Solvent Choice: The polarity of the solvent plays a crucial role. This compound, being a relatively nonpolar molecule, will have better solubility in nonpolar solvents.

  • Temperature: Solubility of solids in liquids generally increases with temperature. Your reaction may be running at a temperature too low for complete dissolution.

  • Purity of the Reagent: Impurities in the this compound can affect its solubility characteristics.

  • Moisture: this compound reacts with water. The presence of moisture in the solvent or on the glassware can lead to the formation of insoluble hydrolysis byproducts.

Q3: How can I improve the solubility of this compound in my reaction?

A3: Several techniques can be employed to enhance the solubility of this compound:

  • Solvent Screening: Test the solubility in a range of anhydrous, non-protic solvents to find the most suitable one for your reaction.

  • Co-solvent System: The addition of a co-solvent can modify the polarity of the reaction medium and improve solubility. For instance, adding a small amount of a more polar aprotic solvent to a nonpolar solvent might enhance dissolution.

  • Temperature Increase: Gently warming the mixture (if the reaction conditions permit) can significantly increase the rate and extent of dissolution.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and promote dissolution.

Q4: My Grignard reaction using this compound is giving a low yield. Could solubility be the issue?

A4: Yes, poor solubility of this compound can certainly contribute to low yields in Grignard reactions. If the reagent is not fully dissolved, its effective concentration in the solution is lower, leading to a slower and incomplete reaction. Ensure your reaction solvent (typically an ether like diethyl ether or THF) is anhydrous and that the this compound is fully dissolved before proceeding with the addition of the Grignard reagent.

Troubleshooting Guides

Issue 1: this compound Precipitates Out of Solution During the Reaction
  • Symptom: A solid material appears in the reaction flask after the initial dissolution of this compound.

  • Possible Causes & Solutions:

CauseSolution
Temperature Change The reaction temperature may have dropped, causing the compound to crash out of the solution. Maintain a constant and, if possible, slightly elevated temperature.
Reaction with Trace Moisture Hydrolysis of this compound can form insoluble byproducts. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.
Change in Solvent Composition If a reagent is added in a solvent in which this compound is less soluble, it can cause precipitation. Add reagents in the same or a compatible solvent.
Issue 2: Difficulty in Initiating a Reaction Involving this compound
  • Symptom: The reaction does not start, or the initiation is very slow.

  • Possible Causes & Solutions:

CauseSolution
Low Reagent Concentration Due to poor solubility, the concentration of dissolved this compound is too low for the reaction to initiate effectively.
Troubleshooting Steps: See "Methods to Enhance Solubility" section below.
Inhomogeneity of the Reaction Mixture The undissolved solid is not in contact with the other reactants.
Troubleshooting Steps: Ensure vigorous stirring to keep the solid suspended. Consider using a mechanical stirrer for better agitation.

Data Presentation

Qualitative Solubility of this compound

The following table summarizes the qualitative solubility of this compound in various common organic solvents based on available information. "Soluble" indicates that it is generally reported to dissolve, while "Insoluble" or "Reacts" indicates it is not suitable as a solvent. Quantitative data is limited in the public domain.

SolventChemical FormulaPolaritySolubilityReference
BenzeneC₆H₆NonpolarSoluble[1]
Diethyl Ether(C₂H₅)₂ONonpolarSoluble[1]
Tetrahydrofuran (THF)C₄H₈OPolar AproticLikely SolubleGeneral knowledge for organometallics
TolueneC₇H₈NonpolarLikely SolubleSimilar to Benzene
HexaneC₆H₁₄NonpolarLikely Poorly SolubleHighly nonpolar
Dichloromethane (DCM)CH₂Cl₂Polar AproticLikely SolubleGeneral purpose solvent
WaterH₂OPolar ProticInsoluble (Reacts)[2]

Note: "Likely Soluble" or "Likely Poorly Soluble" are estimations based on the chemical properties of the solvent and this compound and should be experimentally verified.

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility of this compound
  • Preparation: Ensure all glassware is rigorously dried in an oven at >100 °C for several hours and cooled under a stream of inert gas (e.g., Argon or Nitrogen).

  • Solvent Selection: Choose an appropriate anhydrous, non-protic solvent based on the reaction requirements and the qualitative solubility data.

  • Dissolution:

    • To a flask under an inert atmosphere, add the desired amount of this compound.

    • Add a portion of the chosen anhydrous solvent.

    • Stir the mixture vigorously.

    • If dissolution is slow or incomplete, gently warm the flask using a water bath. The temperature should be kept below the boiling point of the solvent and be compatible with the stability of the reactants.

    • Alternatively, place the sealed flask in an ultrasonic bath for 10-15 minute intervals until the solid is fully dissolved.

  • Reaction: Once a clear solution is obtained, proceed with the addition of other reagents.

Mandatory Visualization

Troubleshooting Workflow for this compound Solubility Issues

Caption: A flowchart for troubleshooting solubility issues of this compound.

References

Technical Support Center: Machine Learning for Phenyltrichlorogermane Reaction Prediction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for machine learning models dedicated to predicting the outcomes of reactions involving Phenyltrichlorogermane. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot issues encountered during their in-silico and experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My model consistently predicts low yields for a reaction that is known to be high-yielding. What are the common causes?

A1: This is a frequent issue that can stem from several sources:

  • Data Bias: The training data may lack sufficient examples of high-yielding reactions involving this compound or similar organogermanium compounds. Machine learning models are only as good as the data they are trained on, and a lack of positive examples can lead to pessimistic predictions.[1]

  • Inadequate Feature Representation: The way molecules are represented (e.g., fingerprints, descriptors) may not be capturing the key electronic or steric properties that drive the reactivity of this compound. Organometallic reactions can be sensitive to subtle features not always present in standard molecular representations.[2]

  • "Negative" Data Dominance: Publicly available datasets often over-represent successful or published reactions. However, if your internal dataset contains many failed experiments, it can skew the model's predictions towards lower yields.[1]

  • Hyperparameter Tuning: The model's hyperparameters may not be optimized for this specific class of reactions.

Q2: The model's predictions are not reproducible between different runs. Why is this happening?

A2: A lack of reproducibility in model predictions, even with the same data, can often be attributed to:

  • Stochasticity in the Algorithm: Many machine learning algorithms, especially neural networks, have inherent randomness (e.g., in weight initialization).[3][4] To ensure reproducibility, it is crucial to set a fixed random seed at the beginning of your training script.

  • Data Shuffling: If your dataset is shuffled differently before being split into training and testing sets for each run, the model will be trained on slightly different data distributions, leading to varied outcomes.

  • Software and Hardware Environment: Minor differences in software library versions or underlying hardware can sometimes lead to small variations in floating-point arithmetic, which can be amplified in complex models.

Q3: I have a very small dataset of this compound reactions. What strategies can I use to build a predictive model?

A3: Working with limited data is a common challenge in specialized areas of chemistry.[5] Here are some effective strategies:

  • Transfer Learning: You can use a model pre-trained on a large, general dataset of organic reactions and then fine-tune it on your smaller, specific dataset of this compound reactions. This leverages the general chemical knowledge learned from the larger dataset.[6][7]

  • Data Augmentation: Techniques like SMILES enumeration can be used to create multiple valid string representations of the same molecule, effectively increasing the size of your training data.[8]

  • Active Learning: This is an iterative approach where the model suggests which experiments to run next to gain the most information. This can be a highly efficient way to build a robust model with a minimal number of experiments.[7]

  • Feature Engineering: With a small dataset, carefully engineered features that capture relevant physicochemical properties can be more effective than relying on the model to learn these from raw data.[9][10]

Troubleshooting Guides

Issue 1: Poor Model Performance on Out-of-Sample Predictions

Your model performs well on the test set but fails to predict outcomes for new, unseen this compound derivatives.

Root Causes and Solutions:

CauseSolution
Overfitting The model has learned the training data too well, including its noise, and does not generalize. Solution: 1. Regularization: Introduce L1 or L2 regularization to penalize complex models. 2. Cross-Validation: Use k-fold cross-validation to get a more robust estimate of the model's performance. 3. Simplify the Model: Use a less complex model architecture (e.g., fewer layers or neurons in a neural network).
Domain Mismatch The new molecules are chemically different from the training data (out-of-distribution). Solution: 1. Expand Training Data: Include a more diverse set of reactants and reaction conditions in your training set. 2. Applicability Domain Analysis: Define the chemical space where your model is reliable and flag predictions for molecules outside this domain.
Inadequate Descriptors The chosen molecular descriptors do not capture the necessary information for the new molecules. Solution: 1. Incorporate Physics-Based Descriptors: Use features derived from Density Functional Theory (DFT) or other quantum chemical calculations to better represent the electronic environment of the germanium center.[11] 2. Automated Feature Engineering: Employ techniques that automatically generate and select relevant features from a large pool of potential descriptors.[9][10]
Issue 2: Errors During Data Preprocessing of this compound and Reactants

You are encountering errors when cleaning and preparing your reaction data for model training.

Common Preprocessing Hurdles and Solutions:

ProblemSolution
SMILES Canonization Errors Different software packages may generate different "canonical" SMILES strings for the same molecule, leading to inconsistencies. Solution: Use a single, consistent software library (e.g., RDKit) for all SMILES manipulation and ensure you are using a consistent canonization algorithm.
Handling of Organometallic Structures Standard cheminformatics toolkits may struggle with the representation of bonds and valency in organometallic compounds like this compound. Solution: 1. Manual Inspection: Visually inspect how your software represents the Ge-C and Ge-Cl bonds and correct any errors. 2. Use Graph-Based Representations: These can be more robust for complex bonding environments than string-based representations like SMILES.[12]
Inconsistent Reaction Data Your dataset, aggregated from multiple sources, has inconsistencies in how solvents, catalysts, and temperatures are recorded.[3] Solution: 1. Standardize Categorical Data: Create a controlled vocabulary for all reagents, solvents, and catalysts. 2. Normalize Numerical Data: Scale all numerical data (e.g., temperature, concentration) to a consistent range (e.g., 0 to 1) to prevent features with large values from dominating the model.[8]

Experimental Protocols & Workflows

Protocol 1: Iterative Model Improvement with Active Learning

This workflow is designed to efficiently improve model accuracy when you have a limited experimental budget.

ActiveLearningWorkflow A 1. Initial Dataset (Small, diverse set of this compound reactions) B 2. Train Initial ML Model A->B C 3. Model Predicts Outcomes for a large set of candidate reactions B->C D 4. Acquisition Function (Selects most informative experiments to run) C->D E 5. Run Selected Experiments in the lab D->E F 6. Add New Data to the dataset E->F F->A Augment G 7. Retrain ML Model F->G H 8. Evaluate Model Performance (Is accuracy sufficient?) G->H H->C No I End: Deploy Model H->I Yes

Caption: Active learning workflow for efficient model development.

Protocol 2: Data Preprocessing Pipeline for Reaction Prediction

A standardized workflow to ensure high-quality data is fed into the machine learning model.[13]

DataPreprocessingWorkflow cluster_raw Raw Data cluster_clean Data Cleaning cluster_feature Feature Engineering A Reaction Data Sources (Patents, ELNs, Literature) B Parse Reaction SMILES A->B C Remove Invalid Entries (e.g., polymers, salts) B->C D Standardize Reagents & Solvents C->D E Generate Molecular Fingerprints (e.g., Morgan, ECFP) D->E F Calculate Physicochemical Descriptors (e.g., pKa, LogP, Steric Hindrance) D->F G Optional: DFT Calculations for electronic properties D->G H Final Processed Dataset E->H F->H G->H

Caption: Data preprocessing pipeline for reaction data.

References

Validation & Comparative

Phenyltrichlorogermane vs. Phenyltrichlorosilane: A Comparative Guide to Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in reactivity between analogous silicon and germanium compounds is crucial for targeted synthesis and catalyst design. This guide provides a comprehensive comparison of the reactivity of phenyltrichlorogermane and phenyltrichlorosilane, supported by available experimental data and theoretical insights.

This compound and phenyltrichlorosilane, while structurally similar, exhibit distinct reactivity profiles primarily influenced by the inherent differences between germanium and silicon. These differences manifest in their bond energies, electronegativity, and Lewis acidity, which in turn dictate their behavior in key chemical transformations such as hydrolysis, reduction, and nucleophilic substitution.

Core Reactivity Comparison: A Summary of Key Differences

Generally, the Ge-Cl bond in this compound is weaker and more labile than the Si-Cl bond in phenyltrichlorosilane. This fundamental difference renders this compound the more reactive of the two in many reactions. The reactivity of organogermanes is often considered to be intermediate between that of their organosilicon and organotin counterparts.

PropertyThis compound (PhGeCl₃)Phenyltrichlorosilane (PhSiCl₃)Key Takeaway
M-Cl Bond Energy (M=Ge, Si) WeakerStrongerPhGeCl₃ is generally more reactive due to the lower energy required to cleave the Ge-Cl bond.
Lewis Acidity Expected to be a stronger Lewis acidExpected to be a weaker Lewis acidThe greater polarizability and larger atomic radius of germanium likely enhance its ability to accept electron pairs.
Hydrolysis Rate Expected to be fasterSlowerThe more labile Ge-Cl bonds are more susceptible to nucleophilic attack by water.
Reactivity with Nucleophiles Generally higherGenerally lowerThe increased electrophilicity of the germanium center and weaker Ge-Cl bonds facilitate nucleophilic attack.

In-Depth Reactivity Analysis

Hydrolysis

Both this compound and phenyltrichlorosilane are highly susceptible to hydrolysis, reacting readily with water or atmospheric moisture to produce their respective silanols and germanols, which can then condense to form polymeric structures. This reaction also liberates hydrochloric acid.

Experimental Protocol: General Hydrolysis

A typical hydrolysis procedure would involve the slow addition of the chloro-germane or -silane to a stirred mixture of an organic solvent (e.g., diethyl ether, acetone) and water, often at reduced temperatures to control the exothermic reaction. The progress of the reaction can be monitored by the evolution of HCl gas and the formation of a solid precipitate (the condensed germoxane or siloxane).

  • Reaction: PhMCl₃ + 3H₂O → PhM(OH)₃ + 3HCl (M = Ge, Si)

  • Subsequent Condensation: n PhM(OH)₃ → (PhMO₁.₅)ₙ + 1.5n H₂O

Reduction Reactions

Reduction of this compound and phenyltrichlorosilane, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), yields phenylgermane (PhGeH₃) and phenylsilane (PhSiH₃), respectively.

Given the lower bond dissociation energy of the Ge-Cl bond, the reduction of this compound is expected to proceed more readily and under milder conditions than the reduction of phenyltrichlorosilane.

Experimental Protocol: Reduction with LiAlH₄

A standard procedure involves the slow addition of a solution of this compound or phenyltrichlorosilane in an anhydrous ether (e.g., diethyl ether or THF) to a stirred suspension of LiAlH₄ in the same solvent, typically at 0°C or below. The reaction is then allowed to warm to room temperature and stirred until completion. The excess hydride is carefully quenched, followed by an aqueous workup to isolate the product.

  • Reaction: 4 PhMCl₃ + 3 LiAlH₄ → 4 PhMH₃ + 3 LiCl + 3 AlCl₃ (M = Ge, Si)

dot

Nucleophilic_Substitution PhMCl3 Phenyltrichloro-germane/-silane Nucleophilic_Attack Nucleophilic Attack PhMCl3->Nucleophilic_Attack Grignard Grignard Reagent (RMgX) Grignard->Nucleophilic_Attack Intermediate Penta-coordinate Intermediate/Transition State Nucleophilic_Attack->Intermediate Product Substituted Phenyl-germane/-silane Intermediate->Product Leaving_Group Leaving Group (Cl-) Intermediate->Leaving_Group

Comparing organogermanium and organotin compounds in cross-coupling

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Organogermanium and Organotin Compounds in Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the choice of reagents in cross-coupling reactions is critical for the efficient synthesis of complex molecules. This guide provides an objective comparison of organogermanium and organotin compounds, two classes of organometallic reagents used in palladium-catalyzed cross-coupling reactions. The comparison covers performance, reactivity, stability, toxicity, and practical handling, supported by experimental data and detailed protocols.

Overview and General Features

Organotin compounds, primarily used in the Stille cross-coupling reaction, have been a mainstay in organic synthesis for decades. They are known for their tolerance of a wide range of functional groups and their insensitivity to moisture and oxygen.[1][2] However, the high toxicity of organotin reagents and the difficulty in removing tin-containing byproducts from reaction mixtures are significant drawbacks.[1][3]

Organogermanium compounds are less common in cross-coupling reactions, largely due to the higher cost of germanium.[4] Historically considered less reactive than their organotin counterparts, recent research has unveiled their unique reactivity profile.[5][6] Organogermanes can exhibit orthogonal reactivity, allowing for chemoselective transformations in the presence of other cross-coupling-active functionalities.[5] Furthermore, many organogermanium compounds are reported to have significantly lower toxicity than organotins.[7]

Performance and Reactivity

A direct quantitative comparison of organogermanium and organotin compounds under identical reaction conditions is not extensively documented in the literature, primarily due to their different optimal catalytic systems. However, we can compare their performance based on reported yields in representative reactions.

Data Presentation: Performance in Cross-Coupling Reactions

FeatureOrganogermanium CompoundsOrganotin Compounds (Stille Reaction)
Typical Reagents Aryl- and vinylgermanes (e.g., Ar-GeEt₃)Aryl-, vinyl-, and alkynylstannanes (e.g., Ar-SnBu₃)
Typical Catalyst Electron-deficient Pd catalysts (e.g., Pd(TFA)₂, Pd nanoparticles), Au catalysts[6]Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)[1][2]
Reaction Conditions Often requires specific activators or highly electrophilic catalystsGenerally mild and versatile[1]
Reported Yields Moderate to excellent, depending on the catalytic system and substrates (e.g., 70-95%)[6]Generally high to excellent (e.g., 76-99%)[8]
Functional Group Tolerance Excellent; can be orthogonal to other cross-coupling functionalities (e.g., boronic esters, halides)[5][6]Very broad; compatible with acids, esters, amines, etc.[1][2]
Key Advantage Orthogonal reactivity enabling sequential cross-couplings; lower toxicity[5]Well-established, reliable, and broad substrate scope
Key Disadvantage Higher cost of germanium; less developed fieldHigh toxicity of reagents and byproducts; purification challenges[1]

Stability and Handling

Both organogermanium and organotin compounds generally exhibit good stability.

  • Organogermanium Compounds: Germanium-carbon bonds are stable in air.[4] Trialkyl arylgermanes are described as robust and convenient reagents.[5]

  • Organotin Compounds: Organostannanes are not sensitive to moisture or oxygen, making them easy to handle.[1][2] They can be prepared, isolated, and stored for extended periods.[1]

Toxicity Profile

The most significant difference between the two classes of compounds lies in their toxicity.

Data Presentation: Acute Toxicity Data (LD₅₀)

Compound TypeRepresentative CompoundRouteSpeciesLD₅₀ (mg/kg)Reference
Organogermanium Germanium sesquioxide (Ge-132)OralMouse> 6,300[7][9]
Germanium sesquioxide (Ge-132)OralRat> 10,000[9]
GermatranolOralMouse8,400[7]
Organotin Trimethyltin chlorideOralRat12.6[10]
Triethyltin chlorideOralRat7.5[10]
Tributyltin oxideOralRat148-234[10]

The data clearly indicates that the representative organogermanium compounds are significantly less toxic than the commonly used organotin reagents. Trialkyltin compounds, in particular, are potent neurotoxins.[10]

Experimental Protocols

Experimental Protocol 1: Stille Cross-Coupling using an Organotin Reagent

This protocol is adapted from a typical Stille coupling procedure.[1]

Reaction: Coupling of an enol triflate with an organotin reagent.

Materials:

  • Enol triflate (1.0 eq)

  • Organotin reagent (1.15 eq)

  • Pd(dppf)Cl₂·DCM (0.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Lithium chloride (LiCl) (5.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the enol triflate, CuI, Pd(dppf)Cl₂·DCM, and LiCl.

  • Add anhydrous DMF to achieve a concentration of 0.1 M.

  • Purge the reaction mixture with argon for 10 minutes.

  • Add the organotin reagent via syringe.

  • Heat the reaction mixture to 40 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and transfer it to a separatory funnel containing a 1:2 mixture of ammonia and water.

  • Extract the aqueous layer with hexane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to remove tin byproducts.

Experimental Protocol 2: Palladium-Catalyzed Cross-Coupling of an Organogermanium Reagent

This protocol is a representative example of a cross-coupling reaction involving an organogermanium compound, highlighting the use of an electrophilic palladium catalyst.[6]

Reaction: Coupling of an aryl iodide with an aryltriethylgermane.

Materials:

  • Aryl iodide (1.0 eq)

  • Aryltriethylgermane (1.2 eq)

  • Palladium trifluoroacetate (Pd(TFA)₂) (5 mol%)

  • Silver trifluoroacetate (AgTFA) (2.0 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the aryl iodide, aryltriethylgermane, Pd(TFA)₂, and AgTFA.

  • Add anhydrous DCE via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove insoluble silver salts.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel.

Catalytic Cycles and Reaction Mechanisms

The mechanisms of cross-coupling for organotin and organogermanium compounds differ significantly, which underlies their distinct reactivity profiles.

Catalytic Cycle for Stille Cross-Coupling (Organotin)

The Stille coupling proceeds through a classic Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]

Stille_Cycle pd0 Pd(0)L_n pd2_add R¹-Pd(II)L_n-X pd0->pd2_add Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L_n-R² pd2_add->pd2_trans Transmetalation (R²-SnR₃) pd2_trans->pd0 product R¹-R² pd2_trans->product Reductive Elimination

Stille Catalytic Cycle for Organotin Compounds.
Catalytic Cycle for Cross-Coupling of Organogermanes via SₑAr-type Activation

The cross-coupling of organogermanes often proceeds via an electrophilic aromatic substitution (SₑAr)-type mechanism, particularly with electron-deficient catalysts. This avoids the traditional transmetalation step.[6]

Germanium_Cycle pd_cat [Pd(II)]⁺ pd_complex [R¹-Pd(II)-GeEt₃]⁺ pd_cat->pd_complex SₑAr-type Activation (Ar-GeEt₃) pd_product R¹-Pd(II)-R² pd_complex->pd_product Reaction with Electrophile (R²-X) pd_product->pd_cat product R¹-R² pd_product->product Reductive Elimination

Proposed Catalytic Cycle for Organogermanium Compounds.

Conclusion

Both organogermanium and organotin compounds are valuable reagents for carbon-carbon bond formation in cross-coupling reactions, each with a distinct set of advantages and disadvantages.

  • Organotin compounds are well-established, highly reactive, and have a broad substrate scope, making them a reliable choice for many synthetic applications. However, their high toxicity is a major concern that necessitates careful handling and rigorous purification.

  • Organogermanium compounds represent a newer class of reagents with the significant advantages of low toxicity and unique orthogonal reactivity. While the field is less developed and the cost of germanium is higher, their ability to undergo chemoselective coupling in the presence of other reactive functionalities opens up new avenues for the synthesis of complex molecules.

For drug development and other applications where toxicity and byproduct profiles are critical considerations, organogermanium compounds present a promising and safer alternative to organotins. As research in this area continues to grow, the synthetic utility of organogermanes is expected to expand, providing chemists with a more diverse and selective toolkit for cross-coupling reactions.

References

A Comparative Study of Catalysts for Phenyltrichlorogermane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of phenyltrichlorogermane (PhGeCl₃), a key intermediate in the production of organogermanium compounds, can be achieved through several catalytic and non-catalytic pathways. This guide provides a comparative analysis of two prominent methods: the copper-catalyzed direct synthesis and a catalyst-free approach involving a dichlorogermylene intermediate. The selection of the synthetic route is critical for researchers and professionals in drug development and materials science, as it significantly impacts product selectivity, yield, and process efficiency.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, highlighting the significant differences in their performance.

ParameterCopper-Catalyzed "Direct Synthesis"Catalyst-Free Synthesis (via :GeCl₂)
Catalyst Copper(I) Chloride (CuCl)None
Primary Reactants Elemental Germanium (Ge), Chlorobenzene (C₆H₅Cl)Elemental Germanium (Ge), Germanium Tetrachloride (GeCl₄), Chlorobenzene (C₆H₅Cl)
Reaction Temperature 350 °C350 °C
Reaction Time 60 hours8 hours
Selectivity for this compound ~53%[1]96-98%[1][2][3]
Major Byproducts Diphenyldichlorogermane (~45%), Triphenylchlorogermane (~2%)[1]Minimal diphenyldichlorogermane
Germanium Conversion 76%[1]Nearly complete conversion of Ge and GeCl₄[1][2][3]

Experimental Protocols

Copper-Catalyzed Direct Synthesis

This method involves the direct reaction of elemental germanium with chlorobenzene in the presence of a copper(I) chloride catalyst.[1][4]

Materials:

  • Elemental Germanium powder

  • Chlorobenzene

  • Copper(I) Chloride

Procedure:

  • A mixture of elemental germanium (6.88 mmol) and copper(I) chloride (2.27 mmol) is placed in a 120 mL autoclave.

  • Chlorobenzene (200 mmol) is added to the autoclave.

  • The autoclave is sealed and heated to 350 °C for 60 hours.

  • After cooling, the products are isolated and purified by distillation.

Catalyst-Free Synthesis via Dichlorogermylene Intermediate

This approach achieves high selectivity for this compound without the need for a metal catalyst by utilizing germanium tetrachloride to generate a reactive intermediate.[1][2][3]

Materials:

  • Germanium grains (<45 μm, 99.99% purity)

  • Germanium Tetrachloride

  • Chlorobenzene

Procedure:

  • Germanium grains (6.9 mmol), germanium tetrachloride (4.4 mmol), and chlorobenzene (200 mmol) are charged into a 120 mL stainless steel autoclave.[2]

  • The autoclave is sealed and heated to 350 °C for 8 hours.[2]

  • After the reaction period, the autoclave is cooled to room temperature.

  • The resulting mixture is then subjected to distillation to isolate this compound.

Visualizations

Reaction Pathways

The following diagrams illustrate the proposed mechanisms for both the copper-catalyzed and the catalyst-free synthesis of this compound.

G Figure 1: Proposed Reaction Pathway for Copper-Catalyzed Direct Synthesis Ge Elemental Germanium (Ge) Intermediate Surface Activated Complex Ge->Intermediate PhCl Chlorobenzene (C₆H₅Cl) PhCl->Intermediate CuCl CuCl Catalyst CuCl->Intermediate activates PhGeCl3 This compound (PhGeCl₃) Intermediate->PhGeCl3 Ph2GeCl2 Diphenyldichlorogermane (Ph₂GeCl₂) Intermediate->Ph2GeCl2

Figure 1: Proposed Reaction Pathway for Copper-Catalyzed Direct Synthesis.

G Figure 2: Reaction Pathway for Catalyst-Free Synthesis via Dichlorogermylene Ge Elemental Germanium (Ge) GeCl2 Dichlorogermylene (:GeCl₂) Ge->GeCl2 GeCl4 Germanium Tetrachloride (GeCl₄) GeCl4->GeCl2 PhGeCl3 This compound (PhGeCl₃) GeCl2->PhGeCl3 PhCl Chlorobenzene (C₆H₅Cl) PhCl->PhGeCl3

Figure 2: Reaction Pathway for Catalyst-Free Synthesis via Dichlorogermylene.

Experimental Workflow

The following diagram outlines a logical workflow for a comparative study of these two synthetic methods.

G Figure 3: Experimental Workflow for Comparative Catalyst Study cluster_0 Method 1: Copper-Catalyzed cluster_1 Method 2: Catalyst-Free M1_Reactants Prepare Reactants: Ge, C₆H₅Cl, CuCl M1_Reaction Autoclave Reaction (350°C, 60h) M1_Reactants->M1_Reaction Analysis Product Analysis (GC-MS, NMR) M1_Reaction->Analysis M2_Reactants Prepare Reactants: Ge, GeCl₄, C₆H₅Cl M2_Reaction Autoclave Reaction (350°C, 8h) M2_Reactants->M2_Reaction M2_Reaction->Analysis Comparison Compare Results: - Selectivity - Yield - Purity Analysis->Comparison

Figure 3: Experimental Workflow for Comparative Catalyst Study.

References

A Comparative Guide to 73Ge NMR Spectroscopy for the Characterization of Organogermanium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of organogermanium compounds is paramount. While a suite of analytical techniques is available, Germanium-73 Nuclear Magnetic Resonance (73Ge NMR) spectroscopy offers a direct window into the local environment of the germanium nucleus. This guide provides an objective comparison of 73Ge NMR with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate characterization techniques.

Introduction to 73Ge NMR Spectroscopy

Germanium's only NMR-active nucleus, 73Ge, presents significant challenges to the spectroscopist. Its low natural abundance (7.73%), low magnetogyric ratio, and large quadrupole moment (-19.6 fm^2) contribute to low sensitivity and often result in broad resonance signals.[1][2] The large quadrupole moment is particularly influential, as it interacts with local electric field gradients. In environments with low molecular symmetry, this interaction leads to rapid nuclear relaxation and significant line broadening, sometimes to the point where a signal is unobservable.[1][3] However, in symmetric environments, such as tetrahedral or octahedral geometries, sharper lines can be obtained.[1][3]

Despite these hurdles, advancements in high-field NMR spectrometers and specialized techniques have made 73Ge NMR an increasingly accessible and valuable tool for probing the structure and bonding of organogermanium compounds.[1][4]

Comparison with Alternative Characterization Techniques

While 73Ge NMR provides direct information about the germanium center, a comprehensive characterization often relies on a combination of techniques.

  • ¹H and ¹³C NMR Spectroscopy: These are routine NMR techniques that provide detailed information about the organic ligands attached to the germanium atom.[5] While they do not directly probe the germanium nucleus, they can offer indirect evidence of the germanium environment through changes in the chemical shifts and coupling constants of the ligand protons and carbons.[6]

  • X-ray Crystallography: This powerful technique provides the precise solid-state structure of a molecule, including bond lengths and angles.[7][8] It is the definitive method for determining molecular geometry. However, it requires a suitable single crystal, and the solid-state structure may not always represent the structure in solution.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and isotopic distribution of organogermanium compounds.[9][10] The characteristic isotopic pattern of germanium (70Ge, 72Ge, 73Ge, 74Ge, 76Ge) aids in the identification of germanium-containing fragments.[9] However, MS provides limited information about the bonding and structural arrangement of the atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups and bonds to germanium within a molecule.[9]

The following diagram illustrates a typical workflow for the characterization of organogermanium compounds, highlighting the complementary roles of these techniques.

Organogermanium Characterization Workflow Synthesis Synthesis of Organogermanium Compound Purification Purification Synthesis->Purification Initial_Analysis Initial Analysis Purification->Initial_Analysis H1_C13_NMR ¹H & ¹³C NMR Initial_Analysis->H1_C13_NMR MS Mass Spectrometry Initial_Analysis->MS IR IR Spectroscopy Initial_Analysis->IR Detailed_Structural_Analysis Detailed Structural Analysis H1_C13_NMR->Detailed_Structural_Analysis MS->Detailed_Structural_Analysis IR->Detailed_Structural_Analysis Ge73_NMR ⁷³Ge NMR Detailed_Structural_Analysis->Ge73_NMR Xray X-ray Crystallography Detailed_Structural_Analysis->Xray Final_Characterization Complete Structural Elucidation Ge73_NMR->Final_Characterization Xray->Final_Characterization

A typical workflow for characterizing organogermanium compounds.

Quantitative Data from 73Ge NMR Spectroscopy

The chemical shift (δ) in 73Ge NMR is sensitive to the electronic environment and coordination number of the germanium atom, spanning a wide range of over 1200 ppm.[11] Linewidths (ν₁/₂) are indicative of the symmetry around the germanium nucleus, with broader lines suggesting lower symmetry.[1] Coupling constants (J) to other nuclei, such as ¹H and ¹³C, can provide valuable information about bonding.[11]

The table below summarizes 73Ge NMR data for a selection of organogermanium compounds.

Compound73Ge Chemical Shift (δ, ppm)Linewidth (ν₁/₂, Hz)¹J(⁷³Ge-¹H) (Hz)Reference
GeMe₄00.5-[11]
GeEt₄-14.5--[12]
GePh₄-39.0--[13]
Me₃GeGeMe₃-59--[6]
Ph₃GeGePh₃-67--[6]
PhGeH₃-65.1-98[6][14]
Ph₂GeH₂-59.5-94[6][14]
Ph₃GeH-55.8-98[6][14]
GeCl₄-31.5--[12]
GeBr₄-219--[12]
GeI₄-1171--[15]

Chemical shifts are relative to neat GeMe₄.

The factors influencing the 73Ge NMR parameters are multifaceted, as illustrated in the following diagram.

Factors_Influencing_73Ge_NMR Ge73_NMR ⁷³Ge NMR Parameters Symmetry Molecular Symmetry Linewidth Linewidth (ν₁/₂) Symmetry->Linewidth Coordination Coordination Number ChemShift Chemical Shift (δ) Coordination->ChemShift Substituents Electronic Effects of Substituents Substituents->ChemShift Coupling Coupling Constants (J) Substituents->Coupling Dynamics Chemical Exchange/ Fluxional Processes Dynamics->Linewidth Relaxation Relaxation Mechanism Relaxation->Linewidth T1 Relaxation Time (T₁) Relaxation->T1 ChemShift->Ge73_NMR Linewidth->Ge73_NMR Coupling->Ge73_NMR T1->Ge73_NMR

Key factors that influence 73Ge NMR spectral parameters.

Experimental Protocols for 73Ge NMR Spectroscopy

Acquiring high-quality 73Ge NMR spectra requires careful attention to the experimental setup.

Sample Preparation:

  • Dissolve a sufficient amount of the organogermanium compound in a deuterated solvent (e.g., CDCl₃, C₆D₆) to achieve a concentration that provides an adequate signal-to-noise ratio in a reasonable time. Due to the low sensitivity of 73Ge, higher concentrations are generally preferred.

  • Transfer the solution to a high-quality NMR tube.

  • If the sample is sensitive to air or moisture, prepare the sample in a glovebox and flame-seal the NMR tube.

  • For quantitative measurements, it is advisable to degas the sample to remove dissolved oxygen, which can affect relaxation times.

Spectrometer Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 9.4 T or higher) is highly recommended to improve sensitivity and resolution.[1][4]

  • Probe: A broadband probe tuned to the 73Ge frequency is required.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and carefully shim the magnetic field to achieve the best possible homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A simple pulse-acquire sequence is often sufficient.

    • Acquisition Time: A relatively long acquisition time can improve digital resolution.

    • Relaxation Delay: The relaxation delay should be set according to the spin-lattice relaxation time (T₁) of the 73Ge nucleus in the compound of interest. For quadrupolar nuclei, T₁ can be short, allowing for faster repetition rates.

    • Number of Scans: A large number of scans is typically required to achieve a good signal-to-noise ratio. This can range from several hundred to many thousands of scans, depending on the sample concentration and the symmetry of the molecule.

    • Spectral Width: The spectral width should be large enough to encompass the entire range of expected 73Ge chemical shifts.

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio, at the expense of some resolution.

    • Fourier transform the free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to a known standard, typically neat tetramethylgermane (GeMe₄) at 0 ppm.[11]

Solid-State 73Ge NMR: For insoluble or crystalline materials, solid-state 73Ge NMR can be employed.[1] This technique often requires magic-angle spinning (MAS) to average out anisotropic interactions and provide narrower lines.[13]

Conclusion

73Ge NMR spectroscopy, while technically demanding, offers unique and invaluable insights into the structure, bonding, and dynamics of organogermanium compounds that are unattainable by other methods. It provides a direct probe of the germanium nucleus, revealing subtle changes in its chemical environment. For a comprehensive understanding, 73Ge NMR should be used in concert with other analytical techniques such as ¹H and ¹³C NMR, mass spectrometry, and X-ray crystallography. As instrumentation and methodologies continue to advance, 73Ge NMR is poised to become an even more crucial tool for researchers in chemistry and drug development.

References

Phenyltrichlorogermane: A Niche Alternative to Organoboron Reagents with Orthogonal Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals exploring novel synthetic methodologies, the landscape of cross-coupling reactions is continually evolving. While organoboron reagents have long been the cornerstone of palladium-catalyzed C-C bond formation, particularly in the Nobel Prize-winning Suzuki-Miyaura reaction, emerging research highlights the unique potential of organogermanium compounds, such as phenyltrichlorogermane and its derivatives, as valuable alternatives offering orthogonal reactivity and enhanced chemoselectivity under specific catalytic conditions.

Historically, organogermanium compounds were considered less reactive and more challenging to handle than their boronic acid counterparts in traditional palladium-catalyzed cross-coupling reactions. Early studies with reagents like this compound noted issues with low reactivity, toxicity, and poor stability, limiting their synthetic application. However, recent advancements in catalysis have unveiled a paradigm shift, demonstrating that under tailored conditions, organogermanes can not only participate efficiently in cross-coupling but also exhibit reactivity patterns that are complementary, or "orthogonal," to those of organoboron reagents. This opens new avenues for the synthesis of complex molecules by allowing for selective functionalization of molecules containing both germanium and boron moieties.

This guide provides a comparative overview of this compound-derived reagents and organoboron compounds in the context of biaryl synthesis, supported by experimental data and detailed protocols.

Performance Comparison: Reactivity and Chemoselectivity

The key distinction between organogermanium and organoboron reagents lies in their reactivity under different catalytic systems. In conventional palladium(0)/palladium(II) catalytic cycles, organoboron compounds generally exhibit superior performance. However, the development of specialized catalytic systems, such as those employing highly electrophilic cationic palladium nanoparticles or gold complexes, has unlocked the unique reactivity of organogermanes.

Under these newer catalytic regimes, the activation of the carbon-germanium bond is thought to proceed through an electrophilic aromatic substitution (SEAr)-type mechanism, which is kinetically favored over the traditional transmetalation pathway of organoboron reagents. This distinct mechanism allows for the chemoselective coupling of organogermanes in the presence of boronic esters, a feat not achievable with standard Suzuki-Miyaura conditions.

Table 1: Conceptual Comparison of Phenyl-donating Reagents in Palladium-Catalyzed Cross-Coupling

FeaturePhenylboronic AcidPhenyltriethylgermane (as a derivative of this compound)
Traditional Pd(0)/Pd(II) Catalysis High Reactivity: The established reagent for Suzuki-Miyaura coupling, providing high yields of biaryl products with a wide range of aryl halides.Low Reactivity: Generally considered inert or poorly reactive under these conditions.
Pd Nanoparticle Catalysis Can be reactive, but may not exhibit the same level of chemoselectivity.High Reactivity and Chemoselectivity: Can be more reactive than boronic esters, allowing for orthogonal coupling. Functional groups intolerant to traditional methods are often preserved.
Gold Catalysis Less commonly employed for this transformation.Enhanced Reactivity: Shows promise for high efficiency and unique selectivity in gold-catalyzed cross-coupling reactions.
Functional Group Tolerance Broad tolerance, but can be sensitive to certain functional groups under basic conditions.Excellent chemoselectivity under orthogonal conditions, tolerating sensitive functionalities like boronic esters and some halides.
Toxicity and Stability Generally low toxicity and good stability.This compound is toxic and moisture-sensitive. Trialkylarylgermanes are more stable and less toxic.

While direct quantitative comparisons of this compound with organoboron reagents in the literature are still emerging, the principle of orthogonal reactivity is well-documented. For instance, a substrate bearing both a triethylgermyl and a boronic ester group can be selectively coupled at the germanium position using a palladium nanoparticle catalyst, leaving the boronic ester intact for subsequent traditional Suzuki-Miyaura coupling. This powerful strategy enables the sequential and site-selective formation of multiple C-C bonds in a single synthetic sequence.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling using an organoboron reagent and a conceptual protocol for the palladium nanoparticle-catalyzed coupling of an organogermane, based on recent literature.

Protocol 1: Typical Suzuki-Miyaura Cross-Coupling of Phenylboronic Acid with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add toluene and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl.

Protocol 2: Palladium Nanoparticle-Catalyzed Cross-Coupling of Phenyltriethylgermane with an Aryl Iodide (Conceptual)

Materials:

  • Aryl iodide (1.0 mmol)

  • Phenyltriethylgermane (1.2 mmol)

  • Palladium nanoparticle catalyst (e.g., Pd NPs supported on a polymer or ligand-stabilized, 1-5 mol%)

  • Solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane, 5 mL)

  • Base (if required by the specific catalyst system, e.g., a non-coordinating organic base)

Procedure:

  • In a glovebox, charge a reaction vial with the palladium nanoparticle catalyst and a magnetic stir bar.

  • Add the aryl iodide and phenyltriethylgermane to the vial.

  • Add the solvent and base (if applicable) via syringe.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and stir for the required time (typically 4-24 hours), monitoring by GC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove the nanoparticle catalyst (if heterogeneous).

  • Dilute the filtrate with a suitable organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the catalytic cycle of the Suzuki-Miyaura reaction and a workflow for chemoselective cross-coupling.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation X-B(OR)2 X-B(OR)2 Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-X(L2) Ar-X Ar-X Ar-X->Pd(0)L2 Base Base Base->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Orthogonal_Coupling_Workflow cluster_start Starting Material cluster_step1 Step 1: Germanium-Selective Coupling cluster_step2 Step 2: Boron-Selective Coupling Start Substrate with both -GeEt3 and -B(pin) groups Step1 Pd Nanoparticle Catalysis + Aryl Halide 1 Start->Step1 Product1 Intermediate with -B(pin) group intact Step1->Product1 Step2 Traditional Suzuki-Miyaura + Aryl Halide 2 Product1->Step2 FinalProduct Final Di-arylated Product Step2->FinalProduct

Caption: Workflow for orthogonal, sequential cross-coupling.

Conclusion

This compound, and more broadly, its more stable trialkylarylgermane derivatives, represent a fascinating and synthetically useful alternative to organoboron reagents. While not a direct replacement for the well-established Suzuki-Miyaura reaction in all scenarios, the unique reactivity profile of organogermanes under specific catalytic conditions offers a powerful tool for orthogonal synthesis. For researchers in drug development and complex molecule synthesis, the ability to selectively functionalize different positions of a molecule in a stepwise manner by leveraging the distinct reactivity of germanium and boron functionalities is a significant advantage. As research into novel catalytic systems continues, the utility of organogermanium reagents in mainstream organic synthesis is poised to expand, providing chemists with a more diverse and versatile toolbox for C-C bond formation.

Comparative Analysis of Phenyltrichlorogermane Derivatives and Their Silane Analogues via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural nuances of phenyltrichlorogermane derivatives compared to their silicon counterparts, supported by crystallographic data and experimental protocols.

This guide provides an in-depth comparison of the crystal structures of this compound derivatives and their analogous phenyltrichlorosilane counterparts. Understanding the subtle differences in bond lengths, bond angles, and overall molecular geometry imparted by the central germanium or silicon atom is crucial for the rational design of new materials and pharmaceutical compounds. While the crystal structure of the parent this compound remains elusive in publicly accessible databases, this guide utilizes a closely related derivative, trichloro(mesityl)germane (mesityl = 2,4,6-trimethylphenyl), and its silicon analogue to provide a comparative analysis based on available crystallographic data.

Data Presentation: Crystallographic Parameters

The following tables summarize the key crystallographic data for trichloro(mesityl)germane and trichloro(mesityl)silane, offering a direct comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for Trichloro(mesityl)germane and Trichloro(mesityl)silane

ParameterTrichloro(mesityl)germaneTrichloro(mesityl)silane
Empirical FormulaC₉H₁₁Cl₃GeC₉H₁₁Cl₃Si
Formula Weight298.18 g/mol 253.63 g/mol
Crystal SystemOrthorhombicOrthorhombic
Space GroupPnmaPnma
a (Å)15.161(3)15.013(5)
b (Å)11.096(2)11.021(4)
c (Å)7.915(2)7.821(3)
α (°)9090
β (°)9090
γ (°)9090
Volume (ų)1330.4(5)1294.2(8)
Z44

Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for Trichloro(mesityl)germane and Trichloro(mesityl)silane

Bond/AngleTrichloro(mesityl)germaneTrichloro(mesityl)silane
Ge/Si - C(1)1.938(4)1.862(3)
Ge/Si - Cl(1)2.141(1)2.045(1)
Ge/Si - Cl(2)2.145(2)2.049(1)
C(1) - Ge/Si - Cl(1)112.9(1)112.4(1)
C(1) - Ge/Si - Cl(2)112.1(2)111.9(1)
Cl(1) - Ge/Si - Cl(2)105.7(1)106.3(1)
Cl(2) - Ge/Si - Cl(2')105.7(1)106.3(1)

Experimental Protocols

The determination of crystal structures for compounds such as trichloro(mesityl)germane and trichloro(mesityl)silane, which can be sensitive to air and moisture, requires meticulous experimental procedures. Below is a generalized protocol for single-crystal X-ray diffraction of such organometallic compounds.

1. Crystal Growth and Selection:

  • Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an inert solvent (e.g., hexane, toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • A well-formed, single crystal with dimensions of approximately 0.1-0.3 mm in all directions is selected under a microscope in a glovebox or using Schlenk line techniques.

2. Crystal Mounting:

  • The selected crystal is coated in a cryoprotectant oil (e.g., perfluoropolyether oil) to prevent degradation from air and moisture.

  • The crystal is then mounted on a cryoloop, which is subsequently attached to a goniometer head.

3. Data Collection:

  • The mounted crystal is placed on the X-ray diffractometer and cooled to a low temperature (typically 100-150 K) using a cryostream of nitrogen gas. This minimizes thermal vibrations and potential crystal decay.

  • A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.

  • The crystal is rotated in the X-ray beam, and the diffraction pattern is collected on a detector (e.g., a CCD or CMOS detector).

  • A complete dataset is collected by rotating the crystal through a series of angles.

4. Data Processing and Structure Solution:

  • The collected diffraction images are processed to determine the unit cell parameters and integrate the intensities of the reflections.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined using full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.

Mandatory Visualization

The following diagrams illustrate the logical workflow of a typical single-crystal X-ray diffraction experiment and the signaling pathway from sample to final structure.

experimental_workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis Synthesis Synthesis of Compound Crystallization Crystal Growth Synthesis->Crystallization Selection Crystal Selection Crystallization->Selection Mounting Crystal Mounting Selection->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure signaling_pathway Sample Crystalline Sample Diffraction Diffraction Pattern Sample->Diffraction Xrays Incident X-rays Xrays->Sample Detector Detector Diffraction->Detector Raw_Data Raw Data Detector->Raw_Data Computer Computer Processing Raw_Data->Computer Electron_Density_Map Electron Density Map Computer->Electron_Density_Map Refined_Structure Refined Crystal Structure Computer->Refined_Structure Atomic_Model Atomic Model Electron_Density_Map->Atomic_Model Atomic_Model->Computer

Phenyltrichlorogermane in Synthesis: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the use of Phenyltrichlorogermane in chemical synthesis, objectively comparing its performance with other alternatives and providing supporting experimental data.

In the landscape of synthetic chemistry, the choice of reagents is a critical decision that balances cost, efficiency, safety, and the desired chemical transformation. This compound (GePhCl₃) is an organogermanium compound that has carved a niche in specialized applications, particularly in the synthesis of complex organic molecules and materials. This guide provides a detailed cost-benefit analysis of using this compound, comparing it with common alternatives such as organosilicon and organotin compounds, to aid researchers in making informed decisions for their synthetic strategies.

Cost Analysis: A Quantitative Comparison

The initial investment in a reagent is a primary consideration in any research budget. This compound is generally more expensive than its silicon-based counterparts. The table below provides an approximate cost comparison of this compound and its alternatives. Prices are subject to change and may vary between suppliers.

CompoundMolecular FormulaApproximate Price (USD/g)Supplier Examples
This compoundC₆H₅Cl₃Ge30 - 50TCI, Gelest
PhenyltrichlorosilaneC₆H₅Cl₃Si0.5 - 2Sigma-Aldrich, TCI
PhenylsilaneC₆H₅SiH₃30 - 40Sigma-Aldrich
TributylphenyltinC₁₈H₃₂Sn20 - 40Sigma-Aldrich
TetraphenylgermaneC₂₄H₂₀Ge30 - 60TCI, Chem-Impex
DiphenyldichlorogermaneC₁₂H₁₀Cl₂Ge100 - 150TCI

Performance and Applications: Where this compound Shines

Despite its higher cost, this compound offers unique advantages in specific synthetic applications, primarily in cross-coupling reactions for the formation of carbon-carbon bonds, which are fundamental in drug discovery and materials science.

Biaryl Synthesis via Cross-Coupling Reactions

The synthesis of biaryl scaffolds is a cornerstone of medicinal chemistry, as this motif is present in numerous pharmaceutical agents.[1][2] this compound can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille-type couplings, to introduce a phenyl group.

The reactivity of organogermanium compounds is often intermediate between that of organosilicon and organotin compounds.[3] This can be advantageous in achieving selective reactions in complex molecules with multiple reactive sites.

Below is a logical workflow for a typical cross-coupling reaction involving an organogermanium reagent.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Halide F Reaction Mixture A->F B This compound B->F C Base C->F D Palladium Catalyst D->F E Ligand E->F G Heating/Stirring F->G H Quenching G->H I Extraction H->I J Chromatography I->J K Biaryl Product J->K

Workflow for Biaryl Synthesis using this compound.

Synthesis of Functionalized Polymers

This compound can serve as a monomer or precursor in the synthesis of germanium-containing polymers.[4] These materials can exhibit unique optical and electronic properties, making them of interest for applications in materials science. The general workflow for polymer synthesis is outlined below.

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization A This compound E Polymerization A->E B Co-monomer(s) B->E C Initiator/Catalyst C->E D Solvent D->E F Purification E->F G Spectroscopy (NMR, IR) F->G H GPC/SEC F->H I Functionalized Polymer G->I H->I

Workflow for Functionalized Polymer Synthesis.

Experimental Data and Protocols

While direct, side-by-side comparative studies detailing the yields of this compound versus its alternatives in specific, identical reactions are not abundantly available in the literature, we can extrapolate from existing protocols for similar cross-coupling reactions.

Hypothetical Performance Comparison in Biaryl Synthesis

The following table presents a hypothetical comparison of yields for a generic Suzuki-Miyaura coupling reaction to form a biaryl compound, based on the general reactivity trends of each class of organometallic reagent.

Phenylating ReagentTypical Yield (%)Key Considerations
This compound70-90Moderate reactivity, good functional group tolerance.
Phenyltrichlorosilane60-85Lower reactivity, often requires activation (e.g., with fluoride).
Phenylboronic Acid80-98High reactivity, generally non-toxic byproducts.
Tributylphenyltin85-95High reactivity, broad functional group tolerance, but high toxicity of tin byproducts.[5][6][7][8]
Experimental Protocol: General Procedure for Palladium-Catalyzed Cross-Coupling of an Aryl Halide with an Organogermanium Reagent

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Organogermanium reagent (e.g., prepared in situ from this compound) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, CsF) (2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and base.

  • Add the anhydrous solvent and stir the mixture for 10 minutes at room temperature.

  • Add the organogermanium reagent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Safety and Toxicity Profile

A crucial aspect of any cost-benefit analysis in a research setting is the safety and toxicity of the reagents.

  • This compound: It is classified as a corrosive substance that causes severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled.[6][9] Proper handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE) is mandatory.

  • Organosilicon Compounds: Generally considered to have low toxicity.

  • Organotin Compounds: Known for their high toxicity.[5][6][7][8] Tributyltin and other organotin compounds are environmental pollutants and have significant health risks. Their use is often avoided in pharmaceutical development due to the difficulty of removing toxic tin byproducts from the final product.

The relationship between the choice of reagent and its associated hazard level is depicted below.

G cluster_reagents Reagent Choice cluster_hazard Associated Hazard A Organosilicon X Low Toxicity A->X B Organogermanium Y Moderate Toxicity B->Y C Organotin Z High Toxicity C->Z

Reagent Choice and Associated Toxicity.

Conclusion: Making the Right Choice

The decision to use this compound in a synthesis campaign is a nuanced one.

Benefits:

  • Offers a reactivity profile that can be advantageous for selective transformations.

  • Generally less toxic than organotin alternatives.

  • Useful for the synthesis of unique germanium-containing materials.

Costs:

  • Significantly more expensive than organosilicon and organoboron alternatives.

  • Requires careful handling due to its corrosive and toxic nature.

  • The field of organogermanium chemistry is less developed, meaning fewer established protocols are available compared to silicon or boron chemistry.[3]

Recommendation:

For routine phenylations in cross-coupling reactions where cost is a primary concern and the substrate is not overly complex, organoboron (Suzuki-Miyaura coupling) and organosilicon (Hiyama coupling) reagents are generally the preferred choice due to their lower cost, lower toxicity, and well-established procedures.

This compound should be considered for:

  • Specialized applications where its unique reactivity is necessary to achieve a desired transformation that is problematic with other reagents.

  • The synthesis of germanium-containing polymers and materials where the incorporation of germanium is the primary goal.

  • Late-stage functionalization in drug discovery , where the potential benefits of modulating a molecule's properties with a germanium atom outweigh the initial reagent cost.[9][10]

Ultimately, the choice of reagent will depend on the specific goals of the research project, budgetary constraints, and the synthetic challenges at hand. This guide provides a framework for researchers to weigh these factors and make a well-informed decision.

References

A Comparative Guide to the Synthesis of Functionalized Germanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of germanium into organic scaffolds has garnered increasing interest in medicinal chemistry and materials science. Functionalized organogermanes offer unique physicochemical properties that can enhance biological activity, improve pharmacokinetic profiles, and open avenues to novel materials. This guide provides an objective comparison of the primary synthetic routes to these valuable compounds, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Synthetic Routes

The synthesis of functionalized germanes can be broadly categorized into several key methodologies. The choice of method depends critically on the desired substitution pattern, the required functional group tolerance, and the desired scale of the reaction. The following tables summarize the quantitative performance of the most common synthetic routes.

Table 1: Performance Comparison of Major Synthetic Routes to Functionalized Germanes
Synthetic RouteTypical Yields (%)Functional Group ToleranceScalabilityKey AdvantagesKey Disadvantages
Hydrogermylation 60-99%Moderate to GoodGoodAtom economical, access to alkyl- and vinylgermanes.Regio- and stereoselectivity can be challenging to control.[1]
Direct C-H Germylation 50-95%Good to ExcellentModerateAvoids pre-functionalization of substrates, good for late-stage modification.[2]Can require specific directing groups or harsh conditions.
Grignard Reaction 40-80%Poor to ModerateExcellentReadily available starting materials, well-established.Limited by the functional group tolerance of Grignard reagents.[3]
Synthesis via Germylenes 30-90%GoodLab-scaleAccess to unique structures and reactivity patterns.[4][5][6]Germylene precursors can be sensitive and require inert conditions.

In-Depth Analysis of Synthetic Routes

Hydrogermylation of Alkenes and Alkynes

Hydrogermylation, the addition of a Ge-H bond across a carbon-carbon multiple bond, is a powerful and atom-economical method for preparing alkyl- and vinylgermanes.[7] This reaction can be initiated by radicals, transition metal catalysts, or Lewis acids.

Data Presentation

Table 2: Comparison of Catalysts for Hydrogermylation of 1-Octene with Tri(2-furyl)germane

CatalystTemperature (°C)Time (h)Yield (%)Ref.
Pd(PPh₃)₄801285[8]
Co₂(CO)₈25492[1]
Radical Initiator (AIBN)80675N/A

Functional Group Tolerance: Transition-metal-catalyzed hydrogermylations generally exhibit good functional group tolerance. For instance, cobalt-catalyzed reactions are compatible with esters, ethers, and amides.[1] However, substrates with acidic protons may not be suitable without protection.

Experimental Workflow

hydrogermylation_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Alkene Alkene/Alkyne Mix Mix & Add Catalyst Alkene->Mix Germane Hydrogermane (R₃GeH) Germane->Mix Heat Heat/Irradiate Mix->Heat Quench Quench Reaction Heat->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Product Functionalized Germane Purify->Product

Caption: General workflow for transition-metal-catalyzed hydrogermylation.

Direct C-H Germylation

Direct C-H germylation has emerged as a highly attractive strategy as it circumvents the need for pre-functionalized starting materials, making it ideal for late-stage functionalization in complex molecule synthesis.[2] These reactions are typically mediated by a base or a transition metal catalyst.

Data Presentation

Table 3: Base-Mediated Direct C-H Germylation of Heteroarenes with Triethylgermane

HeteroareneBaseTemperature (°C)Time (min)Yield (%)Ref.
FuranLiTMP25585[9]
ThiopheneLiTMP25592[9]
Pyrrole (N-Boc)LiTMP251078[9]

Functional Group Tolerance: Base-mediated C-H germylation exhibits excellent functional group tolerance. A wide array of functional groups, including ethers, esters, and even some halides, are well-tolerated.[2]

Experimental Workflow

CH_germylation_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Arene Arene/Heteroarene Base_Add Add Base (e.g., LiTMP) Arene->Base_Add Germyl_Reagent Germylating Agent (e.g., R₃GeH) Germyl_Reagent->Base_Add Stir Stir at RT Base_Add->Stir Quench Aqueous Quench Stir->Quench Extract Organic Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Arylgermane Purify->Product

Caption: Workflow for base-mediated direct C-H germylation.

Grignard Reaction

The reaction of germanium halides (e.g., GeCl₄) with Grignard reagents is a classical and highly scalable method for forming carbon-germanium bonds.[10] This approach is particularly useful for synthesizing tetraalkyl- and tetraarylgermanes.

Data Presentation

Table 4: Synthesis of Tetraorganogermanes from GeCl₄ and Grignard Reagents

Grignard ReagentSolventTemperature (°C)Time (h)Yield (%)Ref.
Phenylmagnesium bromideDiethyl ether35 (reflux)475[11]
Ethylmagnesium bromideDiethyl ether35 (reflux)380[11]
n-Butylmagnesium chlorideTHF66 (reflux)672N/A

Functional Group Tolerance: The primary limitation of the Grignard route is the poor functional group tolerance of the Grignard reagent itself. Functional groups such as esters, ketones, nitriles, and acidic protons are generally incompatible.[3] However, recent advances with "Turbo-Grignard" reagents (i-PrMgCl·LiCl) have shown improved tolerance.[3]

Experimental Workflow

grignard_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Grignard Grignard Reagent (RMgX) Addition Slow Addition of GeCl₄ to Grignard Grignard->Addition GeCl4 GeCl₄ GeCl4->Addition Reflux Reflux Addition->Reflux Hydrolysis Hydrolysis (aq. NH₄Cl) Reflux->Hydrolysis Extract Extraction Hydrolysis->Extract Distill Distillation/Crystallization Extract->Distill Product Tetraorganogermane Distill->Product

Caption: General workflow for the synthesis of tetraorganogermanes via the Grignard reaction.

Synthesis via Germylenes

Germylenes, the germanium analogues of carbenes, are divalent germanium species that can serve as versatile precursors to a variety of functionalized germanes. They can undergo insertion reactions into a range of σ-bonds, providing access to unique germanium-containing architectures.

Data Presentation

Table 5: Reactions of a Boraguanidinate-Stabilized Germylene

ReactantReaction TypeTemperature (°C)Time (h)Yield (%)Ref.
Ph₂S₂Oxidative Addition25285[5]
Ph₂Se₂Oxidative Addition25288[5]
MeIOxidative Addition25190[5]

Functional Group Tolerance: The reactivity of germylenes is highly dependent on their electronic and steric properties. Generally, they are reactive towards a range of electrophiles and unsaturated substrates. The stability of the germylene itself is a key consideration, with many requiring inert atmosphere techniques.

Experimental Workflow

germylene_workflow cluster_precursor Germylene Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification GeCl2 GeCl₂·dioxane Mix_Ge Mix at low temp. GeCl2->Mix_Ge Ligand Dilithio-Ligand Ligand->Mix_Ge Isolate_Ge Isolate Germylene Mix_Ge->Isolate_Ge Reaction React with Germylene Isolate_Ge->Reaction Reactant Substrate (e.g., R-X) Reactant->Reaction Solvent_Removal Remove Volatiles Reaction->Solvent_Removal Crystallize Crystallization Solvent_Removal->Crystallize Product Functionalized Germane Crystallize->Product

Caption: Two-step workflow involving the synthesis and subsequent reaction of a germylene.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Hydrogermylation of 1-Octene

This protocol is a representative example of a transition-metal-catalyzed hydrogermylation.

Materials:

  • 1-Octene

  • Tri(2-furyl)germane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a nitrogen-filled glovebox, a Schlenk flask is charged with Pd(PPh₃)₄ (0.01 mmol, 1 mol%).

  • Anhydrous toluene (5 mL) is added, followed by 1-octene (1.0 mmol) and tri(2-furyl)germane (1.1 mmol).

  • The flask is sealed and the reaction mixture is heated to 80 °C with stirring for 12 hours.

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-germyloctane.

Protocol 2: LiTMP-Mediated Direct C-H Germylation of Furan

This protocol describes a base-mediated direct C-H germylation of an electron-rich heterocycle.

Materials:

  • Furan

  • Triethylgermane

  • n-Butyllithium (n-BuLi)

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • A solution of lithium tetramethylpiperidide (LiTMP) is prepared in situ by adding n-BuLi (1.1 mmol) to a solution of TMP (1.1 mmol) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere. The solution is stirred for 30 minutes at this temperature.

  • Furan (1.0 mmol) is added dropwise to the LiTMP solution at -78 °C.

  • After stirring for 1 hour at -78 °C, triethylgermane (1.2 mmol) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 5 minutes.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography (silica gel, hexane) to yield 2-(triethylgermyl)furan.[9]

Protocol 3: Synthesis of Tetraphenylgermane via Grignard Reaction

This protocol outlines the classic synthesis of a tetraarylgermane.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Germanium tetrachloride (GeCl₄)

  • Anhydrous diethyl ether

  • Iodine (catalytic amount)

  • Standard glassware for Grignard reactions (oven-dried)

Procedure:

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (4.4 eq) and a crystal of iodine. The apparatus is flame-dried under a stream of nitrogen.

  • Anhydrous diethyl ether is added to cover the magnesium.

  • A solution of bromobenzene (4.0 eq) in anhydrous diethyl ether is placed in the dropping funnel. A small portion is added to the magnesium to initiate the reaction.

  • Once the reaction has started, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • The Grignard solution is cooled in an ice bath, and a solution of GeCl₄ (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then refluxed for 4 hours.

  • The reaction is cooled and quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude solid is recrystallized from a suitable solvent (e.g., ethanol or toluene) to afford pure tetraphenylgermane.[11]

Conclusion

The synthesis of functionalized germanes is a rapidly evolving field with a diverse toolbox of methodologies. For large-scale synthesis of simple tetraalkyl- or tetraarylgermanes with no sensitive functional groups, the Grignard reaction remains a viable and cost-effective option. Hydrogermylation offers an atom-economical route to alkyl- and vinylgermanes, with transition metal catalysis providing good functional group tolerance. For the late-stage functionalization of complex molecules, particularly heteroarenes, the direct C-H germylation methods are unparalleled in their efficiency and avoidance of pre-functionalization steps. Finally, for accessing novel and complex germanium-containing scaffolds, the reactivity of germylenes provides unique synthetic opportunities. The choice of the optimal synthetic route will ultimately be guided by the specific target molecule, the required functional group compatibility, and the desired scale of the reaction.

References

A Spectroscopic Comparison of Aryl-Substituted Germanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of aryl-substituted germanes. It includes a summary of quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in the characterization and analysis of these compounds.

Aryl-substituted germanes, a class of organogermanium compounds, are of growing interest in materials science and medicinal chemistry. A thorough understanding of their structural and electronic properties is crucial for their application. Spectroscopic techniques are indispensable tools for elucidating these characteristics. This guide offers a comparative analysis of aryl-substituted germanes using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for a range of aryl-substituted germanes, providing a basis for comparison between different substitution patterns.

Table 1: ⁷³Ge and ¹H NMR Chemical Shifts of Aryl-Substituted Germanes

⁷³Ge NMR spectroscopy is a powerful tool for probing the electronic environment of the germanium nucleus. The chemical shifts are sensitive to the nature of the substituents on both the germanium atom and the aryl ring. Generally, as the number of aryl groups attached to germanium increases, the ⁷³Ge resonance shifts upfield.

CompoundSubstituent (X)⁷³Ge Chemical Shift (δ, ppm)¹H Chemical Shift of Ge-H (δ, ppm)
PhGeH₃H-4.25
Ph₂GeH₂H-5.35
Ph₃GeHH-5.85
p-Me₂NC₆H₄GeMe₃p-N(CH₃)₂-35.2-
p-MeOC₆H₄GeMe₃p-OCH₃-33.8-
p-t-BuC₆H₄GeMe₃p-C(CH₃)₃-32.9-
p-MeC₆H₄GeMe₃p-CH₃-32.8-
C₆H₅GeMe₃H-32.1-
p-ClC₆H₄GeMe₃p-Cl-31.5-
p-BrC₆H₄GeMe₃p-Br-31.4-
m-FC₆H₄GeMe₃m-F-30.9-
m-CF₃C₆H₄GeMe₃m-CF₃-29.8-

Note: ⁷³Ge chemical shifts are referenced to neat GeMe₄. ¹H NMR data for phenylgermanes are from various sources. Data for substituted aryltrimethylgermanes from Magnetochemistry 2021, 7(8), 111.

Table 2: Key IR Absorption Frequencies for Aryl-Substituted Germanes

Infrared spectroscopy is particularly useful for identifying the Ge-H bond, which gives rise to a characteristic stretching vibration. The frequency of this vibration can be influenced by the number and nature of the aryl substituents.

CompoundFunctional GroupAbsorption Frequency (cm⁻¹)Intensity
Arylgermanes (general)Ge-H stretch2000 - 2100Strong
Phenylgermane (PhGeH₃)Ge-H stretch~2080Strong
Diphenylgermane (Ph₂GeH₂)Ge-H stretch~2090Strong
Triphenylgermane (Ph₃GeH)Ge-H stretch~2100Strong
Aryl groupsC-H stretch (aromatic)3000 - 3100Medium
C=C stretch (aromatic)1400 - 1600Medium-Weak
Table 3: UV-Vis Absorption Maxima (λmax) of Aryl-Substituted Germanes

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima are influenced by the extent of conjugation and the nature of the substituents on the aryl rings. Increasing the number of phenyl groups and extending conjugation generally leads to a red shift (longer wavelength) of the absorption maximum.

CompoundSolventλmax (nm)
Phenylgermane (PhGeH₃)Cyclohexane215, 265
Diphenylgermane (Ph₂GeH₂)Cyclohexane230, 270
Triphenylgermane (Ph₃GeH)Cyclohexane240, 275
Tetraphenylgermane (Ph₄Ge)Chloroform265
Oligogermanes (e.g., Ph₃Ge(GePh₂)nGePh₃)VariousRed shift with increasing 'n'

Note: Data is compiled from various sources and is intended for comparative purposes. Actual values may vary depending on the solvent and experimental conditions.

Table 4: Common Mass Spectrometry Fragmentation Patterns of Aryl-Substituted Germanes (Electron Ionization)

Electron ionization mass spectrometry of arylgermanes often results in the cleavage of the germanium-carbon and germanium-hydrogen bonds. The fragmentation patterns can provide valuable information about the structure of the molecule.

CompoundKey Fragments (m/z)Interpretation
Triphenylgermane (Ph₃GeH)[M]+•, [M-H]+, [M-Ph]+, [GePh₂]+•, [GePh]+Molecular ion, loss of hydrogen, loss of a phenyl group, diphenylgermyl cation radical, phenylgermyl cation
Tetraphenylgermane (Ph₄Ge)[M]+•, [M-Ph]+, [GePh₂]+•, [GePh]+Molecular ion, loss of a phenyl group, diphenylgermyl cation radical, phenylgermyl cation

Experimental Workflows and Logical Relationships

The synthesis and spectroscopic characterization of aryl-substituted germanes follow a logical workflow. The general process involves the synthesis of the desired compound, followed by purification and subsequent analysis using various spectroscopic techniques to confirm its structure and purity.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Structure Elucidation cluster_output Output Synthesis Synthesis of Arylgermane Purification Purification (e.g., chromatography, crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ⁷³Ge) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation Publication Publication/Report Structure_Elucidation->Publication

General workflow for the synthesis and spectroscopic characterization of aryl-substituted germanes.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

⁷³Ge NMR Spectroscopy:

  • Sample Preparation: Due to the low natural abundance and sensitivity of the ⁷³Ge nucleus, relatively concentrated samples (0.1–0.5 M) are required.[1] Arylgermanes are often air- and moisture-sensitive, so samples should be prepared in a glovebox or using Schlenk line techniques. Deuterated solvents such as benzene-d₆ or toluene-d₈ are commonly used.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe is necessary.

  • Acquisition Parameters:

    • A large spectral width is typically required due to the wide chemical shift range of ⁷³Ge.

    • A longer relaxation delay (D1) may be necessary due to the quadrupolar nature of the ⁷³Ge nucleus.

    • A large number of scans are usually required to achieve an adequate signal-to-noise ratio.

    • Proton decoupling is used to simplify the spectrum and improve sensitivity.

  • Referencing: Chemical shifts are referenced externally to neat tetramethylgermane (GeMe₄) at 0 ppm.[1]

¹H NMR Spectroscopy:

  • Sample Preparation: Standard sample preparation techniques can be used, with concentrations typically in the range of 5–20 mg/mL in a deuterated solvent. For air-sensitive compounds, preparation under an inert atmosphere is required.

  • Instrumentation: A standard NMR spectrometer (e.g., 300-500 MHz) is sufficient.

  • Analysis: The aromatic region (typically 6.5-8.0 ppm) will show signals corresponding to the aryl protons, while the Ge-H proton, if present, will appear as a singlet further downfield (see Table 1).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquids: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solids: The solid can be mulled with Nujol or ground with KBr and pressed into a pellet.

    • Solutions: The compound can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the region of interest. For air-sensitive samples, a sealed solution cell should be used and prepared under an inert atmosphere.

  • Instrumentation: A standard Fourier-transform infrared (FTIR) spectrometer is used.

  • Analysis: The spectrum is analyzed for the presence of characteristic absorption bands, particularly the strong Ge-H stretch between 2000 and 2100 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Solutions of the arylgermane are prepared in a UV-transparent solvent (e.g., cyclohexane, hexane, or ethanol).

    • Concentrations are typically in the range of 10⁻⁴ to 10⁻⁵ M.

    • For air-sensitive compounds, the solvent should be degassed, and the sample prepared and transferred to a sealed cuvette under an inert atmosphere.[2]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Measurement: The absorbance is measured over the desired wavelength range (typically 200–400 nm for simple arylgermanes). A baseline is first recorded with the pure solvent.

  • Analysis: The wavelength of maximum absorbance (λmax) is determined.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Electron Ionization (EI): This is a common technique for volatile and thermally stable compounds. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation.[3][4]

    • Electrospray Ionization (ESI): This is a softer ionization technique suitable for less volatile or more fragile molecules. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer.[3][4] For air-sensitive compounds, sample introduction should be performed under an inert atmosphere, for example, by using a glovebox connected to the mass spectrometer or by using air-tight syringes.[5][6]

  • Instrumentation: A mass spectrometer capable of the desired ionization technique (e.g., GC-MS for EI, LC-MS for ESI) is used.

  • Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺) and the fragmentation pattern. The fragmentation pattern can be used to deduce the structure of the molecule by identifying the masses of the fragments lost.[2][7]

This guide provides a foundational understanding of the spectroscopic properties of aryl-substituted germanes. For more in-depth analysis, it is recommended to consult the primary literature for specific compounds of interest.

References

Electrochemical Properties of Phenyltrichlorogermane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the electrochemical properties of phenyltrichlorogermane and other germane compounds. Due to a scarcity of direct experimental data on this compound's electrochemical behavior in publicly available literature, this comparison is based on the known properties of related organogermanes and inorganic germanium compounds. The guide summarizes available data, details relevant experimental protocols, and presents logical relationships to infer the electrochemical characteristics of this compound.

Introduction to the Electrochemistry of Germanes

Organogermanium compounds are gaining interest in various fields, including materials science and medicinal chemistry. Their electrochemical properties, such as redox potentials and electron transfer kinetics, are crucial for applications in electronics, catalysis, and the development of redox-active drugs. The electrochemical behavior of germanes is significantly influenced by the nature of the organic and inorganic substituents attached to the germanium atom.

Comparative Electrochemical Behavior

Direct experimental data, such as cyclic voltammetry, for this compound is not readily found in scientific literature. However, we can infer its potential electrochemical characteristics by examining related compounds.

This compound (C₆H₅GeCl₃) possesses both an electron-withdrawing phenyl group and three strongly electron-withdrawing chloro groups. This substitution pattern is expected to make the germanium center highly electrophilic and susceptible to reduction. Conversely, oxidation would likely be difficult.

A comparison with other classes of germanes is presented below.

Phenyl-Substituted Germanes

Aryl germanes have been investigated in the context of organic synthesis, often involving their activation through electrochemical methods. While specific redox potentials are not always reported, their reactivity suggests they can undergo oxidation, although this is influenced by the other substituents on the germanium atom. For instance, aryl germanes can be functionalized under photoredox conditions, indicating their participation in single-electron transfer processes. The phenyl group, being aromatic, can be oxidized or reduced, but the presence of the germanium moiety will modulate these potentials.

Alkyl Germanes

Alkyl germanes are generally considered to be more readily oxidizable than their corresponding alkyl silanes. This suggests that the germanium center is more electron-rich in alkyl germanes compared to their silicon analogs. The oxidation potentials of alkyl germanes are influenced by the nature of the alkyl groups.

Germanium Halides

Germanium tetrachloride (GeCl₄), an inorganic analogue, is a strong Lewis acid and readily undergoes hydrolysis. Its electrochemical behavior is dominated by the highly oxidized Ge(IV) center, making it a candidate for reduction processes. The presence of three chloro substituents in this compound suggests it will share some of the electrophilic character of GeCl₄.

Data Presentation

As direct quantitative data for this compound is unavailable, the following table summarizes the general electrochemical trends for different classes of germane compounds based on available literature.

Germane ClassTypical SubstituentsExpected Electrochemical BehaviorAvailable Data/Observations
Phenylgermanes Phenyl, Alkyl, HCan undergo oxidation and reduction. Redox potentials are influenced by other substituents.Used in electrochemically-mediated organic reactions.
Alkylgermanes Methyl, Ethyl, etc.Generally oxidizable, with potentials depending on the alkyl chain.More easily oxidized than analogous silanes.
Halogermanes Cl, Br, IThe germanium center is electrophilic and prone to reduction.Germanium tetrachloride is a strong Lewis acid.
Inferred for this compound Phenyl, 3x ChloroExpected to be difficult to oxidize and relatively easy to reduce due to the electron-withdrawing nature of the phenyl and chloro groups.No direct experimental data found.

Experimental Protocols

The primary technique for investigating the electrochemical properties of compounds like this compound is Cyclic Voltammetry (CV) .

General Protocol for Cyclic Voltammetry of an Organogermane

Objective: To determine the oxidation and reduction potentials of a germane compound.

Materials:

  • Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum wire)

  • Electrochemical cell

  • Potentiostat

  • Inert gas (e.g., Argon or Nitrogen) for deoxygenation

  • Anhydrous, high-purity solvent (e.g., Acetonitrile, Dichloromethane, or Tetrahydrofuran)

  • Supporting electrolyte (e.g., Tetrabutylammonium hexafluorophosphate - TBAPF₆ or Tetrabutylammonium perchlorate - TBAP) at a concentration of ~0.1 M.

  • Germane compound of interest (~1-5 mM solution).

Procedure:

  • Preparation of the Solution: Dissolve the supporting electrolyte and the germane compound in the chosen solvent within the electrochemical cell.

  • Deoxygenation: Bubble the inert gas through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Electrode Setup: Assemble the three-electrode system in the electrochemical cell, ensuring the electrodes are properly immersed in the solution.

  • Cyclic Voltammetry Scan:

    • Set the initial and final potentials to define the scanning range. This range should be wide enough to encompass the expected redox events.

    • Set the scan rate (e.g., 100 mV/s).

    • Initiate the potential sweep. The potential is swept linearly from the initial to the final potential and then back to the initial potential.

    • Record the resulting current as a function of the applied potential.

  • Data Analysis: The resulting plot of current vs. potential (the cyclic voltammogram) will show peaks corresponding to oxidation and reduction events. The peak potentials (Epa for anodic/oxidation and Epc for cathodic/reduction) provide information about the redox potentials of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for characterizing the electrochemical properties of a germane compound using cyclic voltammetry.

experimental_workflow Cyclic Voltammetry Experimental Workflow cluster_prep Solution Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_solvent Select Anhydrous Solvent prep_electrolyte Dissolve Supporting Electrolyte prep_solvent->prep_electrolyte prep_germane Dissolve Germane Compound prep_electrolyte->prep_germane deoxygenate Deoxygenate with Inert Gas prep_germane->deoxygenate setup_electrodes Assemble 3-Electrode Cell deoxygenate->setup_electrodes Transfer Solution run_cv Perform Cyclic Voltammetry Scan setup_electrodes->run_cv record_data Record Current vs. Potential run_cv->record_data plot_cv Plot Cyclic Voltammogram record_data->plot_cv Generate Data determine_potentials Determine Oxidation/Reduction Potentials plot_cv->determine_potentials

Caption: A flowchart of the key steps in a cyclic voltammetry experiment.

Logical Relationships in Germane Electrochemistry

The following diagram illustrates the key factors influencing the electrochemical properties of organogermanes.

germane_electrochemistry_factors Factors Influencing Germane Electrochemistry cluster_substituents Substituent Effects cluster_properties Electrochemical Properties electron_donating Electron-Donating Groups (e.g., Alkyl) oxidation_potential Oxidation Potential electron_donating->oxidation_potential Decreases (Easier to Oxidize) reduction_potential Reduction Potential electron_donating->reduction_potential Decreases (Harder to Reduce) electron_withdrawing Electron-Withdrawing Groups (e.g., Phenyl, Chloro) electron_withdrawing->oxidation_potential Increases (Harder to Oxidize) electron_withdrawing->reduction_potential Increases (Easier to Reduce) This compound This compound (1x Phenyl, 3x Chloro) This compound->electron_withdrawing

Caption: Influence of substituents on germane redox potentials.

Conclusion

While direct experimental electrochemical data for this compound remains elusive, a comparative analysis of related germane compounds provides valuable insights into its expected behavior. The presence of both a phenyl group and three chloro substituents strongly suggests that this compound will be relatively difficult to oxidize and more susceptible to reduction compared to alkyl- or less halogenated phenylgermanes. Further experimental studies employing techniques such as cyclic voltammetry are necessary to precisely quantify the redox potentials and elucidate the electrochemical reaction mechanisms of this and other under-investigated organogermanium compounds. Such data would be invaluable for the rational design of new materials and therapeutic agents.

Literature review of Phenyltrichlorogermane applications and limitations

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the applications and limitations of phenyltrichlorogermane (PhGeCl3) reveals its unique position in organometallic chemistry and materials science. While offering distinct advantages in certain synthetic applications, its utility is often weighed against its silicon and tin analogues, phenyltrichlorosilane (PhSiCl3) and phenyltrichlorostannane (PhSnCl3). This guide provides a comparative overview of their properties, applications, and limitations, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific needs.

This compound is a versatile precursor for a variety of organogermanium compounds, finding applications in the synthesis of polymers, advanced materials, and specialized organic molecules. Its reactivity is primarily dictated by the germanium-chlorine bonds, which are susceptible to nucleophilic substitution, and the phenyl group, which influences the compound's electronic properties and stability.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of this compound and its analogues is crucial for predicting their reactivity and handling requirements.

PropertyThis compound (PhGeCl3)Phenyltrichlorosilane (PhSiCl3)Phenyltrichlorostannane (PhSnCl3)
Molecular Weight 256.06 g/mol 211.54 g/mol 302.16 g/mol
Boiling Point 226-228 °C[1]201-202 °C243 °C
Density 1.584 g/mL at 25 °C[1]1.204 g/mL at 25 °C1.855 g/mL at 25 °C
Refractive Index 1.5536[1]1.5241.595

Applications of this compound

The primary applications of this compound lie in its role as a building block for more complex organogermanium structures.

Precursor to Germanium-Containing Polymers and Materials

This compound is a key starting material for the synthesis of germanium-containing polymers and hybrid materials. For instance, it is used in the preparation of germasilsesquioxanes, which are cage-like structures with potential applications as ceramic precursors and in optics. The introduction of germanium into siloxane frameworks can significantly increase the refractive index of the resulting materials.[2] The synthesis of cubic germasilsesquioxanes involves the reaction of this compound with a trisilanol precursor in the presence of a base.[2]

experimental_workflow

The thermal stability of these materials is a critical factor. Studies have shown that the introduction of a germanium atom into a silsesquioxane cage reduces the overall thermal stability compared to the pure silicon analogue.[2] Phenyl-substituted derivatives, however, tend to decompose upon heating, leaving a significant ceramic residue, making them suitable as pre-ceramic materials.[2]

Synthesis of Germatranes and Other Organogermanium Compounds

This compound is a common starting material for the synthesis of germatranes, which are tri-coordinated germanium compounds with potential applications in catalysis and medicinal chemistry. The synthesis typically involves the reaction of this compound with triethanolamine.

Furthermore, it serves as a precursor for various other organogermanium compounds through reactions such as Grignard substitutions to introduce other organic moieties.

Limitations of this compound

Despite its utility, this compound possesses several limitations that researchers must consider.

Hydrolytic Instability

Similar to its silicon and tin counterparts, this compound is highly susceptible to hydrolysis. Contact with moisture leads to the formation of phenylgermanetriol and hydrochloric acid. This reactivity necessitates handling under inert and anhydrous conditions. While quantitative data on the relative hydrolysis rates is scarce, the reactivity generally follows the order of the electronegativity of the central atom (Si < Ge < Sn), suggesting that this compound is more reactive towards hydrolysis than phenyltrichlorosilane.

hydrolysis_pathway

Lewis Acidity and Reactivity

The Lewis acidity of this compound is a key factor in its reactivity. While no direct comparative studies on the Lewis acidity of the phenyltrichloro-Group 14 series were found, it is expected to be a moderately strong Lewis acid, capable of forming adducts with Lewis bases. This property can be both an advantage in catalysis and a limitation, leading to undesired side reactions.

Cost and Availability

Compared to phenyltrichlorosilane, which is a bulk chemical, this compound is a more specialized and consequently more expensive reagent. This can be a significant limiting factor for large-scale applications.

Comparison with Phenyltrichlorosilane and Phenyltrichlorostannane

The choice between this compound and its silicon or tin analogues depends on the desired properties of the final product and the specific reaction conditions.

FeatureThis compound (PhGeCl3)Phenyltrichlorosilane (PhSiCl3)Phenyltrichlorostannane (PhSnCl3)
Reactivity IntermediateLowestHighest
Bond Strength (M-C) Weaker than Si-CStrongestWeakest
Lewis Acidity ModerateWeakestStrongest
Cost HighLowHigh
Toxicity ModerateLowHigh
Key Advantage Access to unique properties of organogermanium compounds (e.g., high refractive index)Low cost, high stability of Si-C bondHigh reactivity for transmetalation reactions

Vibrational spectroscopy studies have been conducted to compare the fundamental vibrations of these three compounds, providing insights into their bonding and structure.[3]

Experimental Protocols

Synthesis of this compound

One common laboratory-scale synthesis involves the reaction of elemental germanium with chlorobenzene in the presence of tetrachlorogermane, which forms a dichlorogermylene intermediate.[4][5]

Procedure:

  • In a high-pressure autoclave, combine elemental germanium powder, tetrachlorogermane, and an excess of chlorobenzene.

  • Pressurize the autoclave with an inert gas (e.g., nitrogen).

  • Heat the mixture to approximately 300-350 °C with stirring for several hours.

  • After cooling, the product, this compound, can be isolated and purified by distillation.

This method offers high selectivity for the desired product.[4][5]

Synthesis of Phenyl-substituted Pyridine-2-olates

This protocol demonstrates the use of this compound in the synthesis of coordination compounds.[6][7]

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 2-hydroxypyridine and triethylamine in dry THF.

  • To this stirred solution, add this compound dropwise at room temperature.

  • A precipitate of triethylamine hydrochloride will form. Continue stirring for several hours.

  • Filter the mixture to remove the salt and remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization.

A similar procedure can be followed using phenyltrichlorosilane or phenyltrichlorostannane to synthesize the corresponding silicon and tin complexes for comparative studies.[6][7]

Conclusion

This compound is a valuable reagent for the synthesis of a range of organogermanium compounds with unique properties. Its applications in materials science, particularly in the development of high refractive index materials, are noteworthy. However, its higher cost, hydrolytic instability, and the moderate strength of the Ge-C bond are significant limitations. In many applications, the more cost-effective and stable phenyltrichlorosilane may be a suitable alternative, while the more reactive phenyltrichlorostannane may be preferred for reactions requiring facile phenyl group transfer. The choice of reagent will ultimately be guided by a careful consideration of the desired product characteristics, reaction conditions, and economic factors. This guide provides a foundation for researchers to make informed decisions when working with this versatile yet challenging class of organometallic compounds.

References

Safety Operating Guide

Proper Disposal of Phenyltrichlorogermane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents are paramount. Phenyltrichlorogermane, a combustible and corrosive liquid, requires specific procedures to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information, including a detailed operational plan for the proper disposal of this compound waste.

Immediate Safety and Handling Precautions

This compound is classified as a combustible liquid that causes severe skin burns and eye damage.[1] It reacts with water and moisture in the air to form hydrogen chloride, a toxic and corrosive gas.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Neoprene or nitrile rubber gloves.[1]To prevent skin contact and burns.
Eye Protection Chemical goggles or a face shield. Contact lenses should not be worn.[1]To protect eyes from splashes and corrosive vapors.
Protective Clothing Wear suitable protective clothing.[1]To protect the body from skin contact.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If inhalation exposure is possible, respiratory protection is recommended.[1]To prevent inhalation of irritating and corrosive vapors.

This compound Disposal Workflow

The proper disposal of this compound involves a controlled hydrolysis reaction followed by neutralization of the acidic byproducts. The resulting mixture can then be disposed of as hazardous waste through a licensed facility.

cluster_0 Preparation cluster_1 Controlled Hydrolysis (Quenching) cluster_2 Neutralization cluster_3 Final Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_materials Prepare Materials: - this compound Waste - Inert Solvent (e.g., Heptane) - Quenching Agent (Isopropanol) - Neutralizing Agent (Sodium Bicarbonate Solution) - Stir Plate and Stir Bar - Ice Bath prep_hood->prep_materials hydro_dissolve Dissolve this compound Waste in Inert Solvent prep_materials->hydro_dissolve hydro_cool Cool the Solution in an Ice Bath hydro_dissolve->hydro_cool hydro_add_iso Slowly Add Isopropanol hydro_cool->hydro_add_iso hydro_add_water Slowly Add Water hydro_add_iso->hydro_add_water neut_prepare Prepare Saturated Sodium Bicarbonate Solution hydro_add_water->neut_prepare neut_add Slowly Add Bicarbonate Solution while Monitoring pH neut_prepare->neut_add neut_check Ensure pH is between 6 and 8 neut_add->neut_check disp_separate Separate Liquid and Solid Waste neut_check->disp_separate disp_label Label Waste Containers Clearly disp_separate->disp_label disp_contact Contact Licensed Waste Disposal Facility disp_label->disp_contact

Figure 1. this compound Disposal Workflow

Detailed Experimental Protocol for Disposal

This protocol is designed for the safe treatment of small quantities of this compound waste in a laboratory setting.

1. Preparation:

  • Step 1.1: Don all required personal protective equipment as detailed in the table above.

  • Step 1.2: Perform all subsequent steps in a certified chemical fume hood.

  • Step 1.3: In a flask equipped with a magnetic stir bar, dissolve the this compound waste in an inert solvent such as heptane or toluene. The solvent helps to dilute the reactant and control the reaction rate.

  • Step 1.4: Place the flask in an ice bath to cool the solution and manage the exothermic nature of the hydrolysis reaction.

2. Controlled Hydrolysis (Quenching):

  • Step 2.1: While stirring the cooled solution, slowly add isopropanol dropwise. Isopropanol is less reactive with the this compound than water and will initiate a more controlled hydrolysis.

  • Step 2.2: After the addition of isopropanol is complete and any initial reaction has subsided, slowly add water dropwise. The addition of water will complete the hydrolysis, forming phenylgermanetriol (which may be unstable and further condense) and hydrochloric acid. A white precipitate may form at this stage.

3. Neutralization:

  • Step 3.1: Prepare a saturated solution of sodium bicarbonate or a 5% sodium hydroxide solution.

  • Step 3.2: While continuing to stir the mixture, slowly add the basic solution to neutralize the hydrochloric acid produced during hydrolysis. Be cautious as the neutralization reaction will produce carbon dioxide gas if sodium bicarbonate is used, which can cause frothing.

  • Step 3.3: Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter. Continue adding the basic solution until the pH is between 6 and 8.

4. Final Disposal:

  • Step 4.1: Once neutralized, the mixture will consist of an organic layer, an aqueous layer, and potentially a solid precipitate (germanium oxides/hydroxides).

  • Step 4.2: Separate the liquid and solid waste streams if practical and safe to do so.

  • Step 4.3: Transfer all waste components (organic layer, aqueous layer, and solid) into a clearly labeled hazardous waste container. The label should include "Waste this compound (neutralized)" and list the contents.

  • Step 4.4: Dispose of the container through your institution's licensed hazardous waste disposal program.[1] Do not dispose of this waste into the sewer system.[1]

By adhering to these procedures, laboratory professionals can safely manage and dispose of this compound waste, ensuring a secure working environment and environmental responsibility.

References

Safe Handling and Personal Protective Equipment for Phenyltrichlorogermane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of Phenyltrichlorogermane (C₆H₅Cl₃Ge). Adherence to these procedural steps is critical for ensuring the safety of all laboratory personnel.

Hazard Identification and Chemical Properties

This compound is a combustible liquid that causes severe skin burns and eye damage.[1][2] It is also harmful if swallowed, inhaled, or in contact with skin.[2] The substance reacts with water and may cause irritation to the respiratory tract.[1]

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement
Flammable Liquids 4 H227: Combustible liquid[1]
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage[1][2]
Serious Eye Damage/Irritation 1 H318: Causes serious eye damage[1][2]
Acute Toxicity (Oral) 4 H302: Harmful if swallowed[2]
Acute Toxicity (Dermal) 4 H312: Harmful in contact with skin[2]

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled[2] |

Table 2: Physical and Chemical Properties

Property Value
Chemical Formula C₆H₅Cl₃Ge[1]
Synonyms Phenylgermanium trichloride, Trichlorophenylgermane[1][3]
Physical State Liquid[1]
UN Number 1760[1]

| Density | 1.584 g/mL at 25°C |

Personal Protective Equipment (PPE) Protocol

All personnel must use the following PPE when handling this compound. This equipment should be donned before entering the designated handling area and only removed after decontamination and exiting the area.

  • Eye and Face Protection:

    • Wear chemical splash goggles that meet ANSI Z87.1 standards.[4][5]

    • A face shield must be worn in conjunction with chemical splash goggles to provide an additional layer of protection.[1][5]

    • Contact lenses should never be worn when handling this chemical.[1]

  • Skin and Body Protection:

    • Wear a flame-resistant lab coat and suitable protective clothing to prevent skin contact.[1]

    • Ensure clothing covers the body from the neck to below the knees.[4]

    • Use closed-toe shoes made of a chemically resistant material.[6]

  • Hand Protection:

    • Use Neoprene or nitrile rubber gloves.[1]

    • Inspect gloves for any signs of degradation or puncture before use.

    • Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[6]

  • Respiratory Protection:

    • All handling of this compound must be performed in a certified chemical fume hood to ensure adequate ventilation.[1]

    • If there is a risk of inhalation exposure, respiratory protection equipment is recommended.[1]

Standard Operating Procedure for Handling

This workflow outlines the necessary steps for safely handling this compound from preparation to storage and disposal.

G cluster_prep Preparation cluster_handling Handling & Storage cluster_cleanup Post-Handling A 1. Risk Assessment Review SDS and procedures. B 2. Don PPE Wear all required protective equipment. A->B C 3. Prepare Work Area Work in a fume hood. Ensure emergency equipment is accessible. B->C D 4. Handle Chemical Use non-sparking tools. Ground equipment. Avoid contact and inhalation. C->D E 5. Secure & Store Keep container tightly closed in a cool, ventilated, locked area away from water. D->E F 6. Decontaminate Clean work surfaces and equipment. D->F End of Experiment E->F End of Experiment G 7. Dispose of Waste Segregate and label waste for licensed disposal. F->G H 8. Doff PPE Remove PPE correctly to avoid contamination. G->H I 9. Personal Hygiene Wash hands thoroughly. H->I

Caption: Workflow for the safe handling of this compound.

Methodology:

  • Preparation and Engineering Controls:

    • Before beginning work, review the Safety Data Sheet (SDS) for this compound.

    • Ensure that an emergency eye wash fountain and safety shower are immediately accessible.[1]

    • All operations must be conducted within a properly functioning chemical fume hood to maintain adequate ventilation.[1]

    • Keep the chemical away from heat, sparks, and open flames.[1]

  • Chemical Handling:

    • Ground and bond containers and receiving equipment to prevent static discharge.[1]

    • Use only non-sparking tools when handling the container.[1]

    • Avoid all contact with eyes and skin, and do not breathe vapors or mist.[1]

  • Storage:

    • Store this compound in a tightly closed container in a cool, well-ventilated area.[1]

    • The storage area should be locked and away from heat sources.[1]

    • Store away from incompatible materials, especially water.[1]

Emergency and First-Aid Procedures

Immediate action is required in the event of an exposure or spill.

  • In Case of Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][7]

    • Remove contact lenses if present and easy to do so while continuing to rinse.[1]

    • Seek immediate medical attention.[1]

  • In Case of Skin Contact:

    • Immediately remove all contaminated clothing.[1]

    • Wash the affected area with plenty of soap and water.[1]

    • Seek immediate medical attention.[1]

  • In Case of Inhalation:

    • Move the individual to fresh air and keep them at rest in a comfortable breathing position.[1]

    • If the person feels unwell, seek medical advice.[1]

  • In Case of Ingestion:

    • Rinse the mouth thoroughly with water.[1]

    • Do NOT induce vomiting.[1]

    • Never give anything by mouth to an unconscious person.[1]

    • Seek immediate medical attention.[1]

  • Spill Response:

    • Evacuate all non-essential personnel from the area.[1]

    • The cleanup crew must wear the appropriate PPE as described in Section 2.[1]

    • Contain the spill using dikes or absorbent materials to prevent it from entering sewers or public waterways.[1]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[1]

Decontamination and Disposal Plan

Proper decontamination and waste disposal are crucial to prevent environmental contamination and ensure safety.

  • Decontamination:

    • All surfaces and equipment that may have come into contact with this compound must be thoroughly decontaminated.

    • The decontamination process should begin with cleaning to remove any organic matter or dirt, followed by the application of an appropriate disinfectant or neutralizing agent.[8]

  • Waste Disposal:

    • All waste materials, including contaminated PPE and absorbent materials from spills, must be disposed of as hazardous waste.

    • Do not dispose of this compound or its waste into the sewer system.[1]

    • All waste must be disposed of in a safe manner in accordance with all local, state, and federal regulations through a licensed waste disposal facility.[1]

    • Avoid release to the environment.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyltrichlorogermane
Reactant of Route 2
Phenyltrichlorogermane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。